molecular formula C28H54CaO4 B102507 Calcium myristate CAS No. 15284-51-2

Calcium myristate

Cat. No.: B102507
CAS No.: 15284-51-2
M. Wt: 494.8 g/mol
InChI Key: LSFBQOPXRBJSSI-UHFFFAOYSA-L
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Description

Calcium myristate is a useful research compound. Its molecular formula is C28H54CaO4 and its molecular weight is 494.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15284-51-2

Molecular Formula

C28H54CaO4

Molecular Weight

494.8 g/mol

IUPAC Name

calcium;tetradecanoate

InChI

InChI=1S/2C14H28O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2

InChI Key

LSFBQOPXRBJSSI-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Other CAS No.

15284-51-2

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Calcium Myristate and Related Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium-based nanoparticles involving myristic acid, with a focus on their potential applications in the pharmaceutical sciences. While direct research on pure calcium myristate nanoparticles is limited, this document extrapolates from established methods for synthesizing metallic soaps and details the well-documented synthesis of myristic acid-coated calcium carbonate nanoparticles as a closely related and highly relevant alternative. This guide offers detailed experimental protocols, comprehensive characterization data, and visual workflows to support researchers in this field.

Introduction to Calcium-Based Nanoparticles

Calcium-based nanoparticles have garnered significant interest in biomedical applications due to their inherent biocompatibility, biodegradability, and low toxicity.[1] Materials such as calcium carbonate and calcium phosphate are being extensively investigated as carriers for therapeutic agents.[2][3] The incorporation of fatty acids like myristic acid can modify the surface properties of these nanoparticles, enhancing their hydrophobicity and interaction with biological membranes, which is advantageous for drug delivery applications.[4][5]

This guide will cover two primary areas:

  • A proposed methodology for the direct synthesis of This compound nanoparticles .

  • A detailed, evidence-based protocol for the synthesis and characterization of myristic acid-coated calcium carbonate nanoparticles .

Synthesis of this compound Nanoparticles

The direct synthesis of pure this compound nanoparticles is not extensively documented in peer-reviewed literature. However, a feasible approach can be adapted from established methods for the preparation of metallic soaps, such as calcium stearate, through a precipitation reaction.[6] This method involves the reaction between a soluble calcium salt and a soluble myristate salt in a controlled environment to promote the formation of nanoparticles.

Proposed Experimental Protocol: Precipitation Method

This protocol describes a laboratory-scale procedure for the synthesis of this compound nanoparticles.

Materials:

  • Calcium Chloride (CaCl₂)

  • Sodium Myristate (Na(C₁₄H₂₇O₂))

  • Ethanol

  • Deionized Water

  • Surfactant (e.g., Tween 80) - Optional, for stability

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of Calcium Chloride in deionized water.

    • Prepare a 0.2 M solution of Sodium Myristate in a 1:1 ethanol/water mixture. Heating may be required to fully dissolve the sodium myristate.

  • Reaction:

    • In a reaction vessel, add the calcium chloride solution.

    • Under vigorous stirring, slowly add the sodium myristate solution dropwise to the calcium chloride solution. The molar ratio of myristate to calcium should be 2:1.

    • The formation of a white precipitate (this compound) should be observed immediately.

  • Nanoparticle Formation and Stabilization:

    • Continue stirring for 2-4 hours at room temperature to allow for particle growth and stabilization.

    • For enhanced stability and smaller particle size, a non-ionic surfactant can be added to the calcium chloride solution before the reaction.

  • Purification:

    • Collect the precipitate by centrifugation (e.g., 10,000 rpm for 20 minutes).

    • Wash the pellet multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C overnight to obtain a fine powder of this compound nanoparticles.

Synthesis Workflow Diagram

Synthesis_Calcium_Myristate cluster_precursors Precursor Preparation cluster_reaction Reaction & Precipitation cluster_processing Nanoparticle Processing CaCl2_sol 0.1M Calcium Chloride in Deionized Water Reaction_Vessel Reaction Vessel (Vigorous Stirring) CaCl2_sol->Reaction_Vessel NaMyristate_sol 0.2M Sodium Myristate in Ethanol/Water NaMyristate_sol->Reaction_Vessel Dropwise Addition Precipitation Formation of This compound Precipitate Reaction_Vessel->Precipitation Centrifugation Centrifugation (10,000 rpm) Precipitation->Centrifugation Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Vacuum Drying (60°C) Washing->Drying Final_Product This compound Nanoparticles Drying->Final_Product

Caption: Workflow for the proposed synthesis of this compound nanoparticles.

Synthesis of Myristic Acid-Coated Calcium Carbonate Nanoparticles

A more extensively studied approach is the synthesis of calcium carbonate (CaCO₃) nanoparticles with a surface modification using myristic acid. This method yields hydrophobic nanoparticles with a well-defined core-shell structure.

Experimental Protocol: Carbonation Method

This protocol is based on the carbonation of calcium hydroxide in the presence of myristic acid as a surface modifier.[4]

Materials:

  • Calcium Oxide (CaO)

  • Myristic Acid (MA)

  • Trisodium Phosphate (TSP) - as a crystallization inhibitor

  • Carbon Dioxide (CO₂) gas

  • Deionized Water

Procedure:

  • Slurry Preparation:

    • Prepare a calcium hydroxide (Ca(OH)₂) slurry by hydrating CaO in deionized water.

  • Addition of Modifiers:

    • Add the desired amount of trisodium phosphate (crystallization inhibitor) and myristic acid (surface modifier) to the Ca(OH)₂ slurry.

  • Carbonation:

    • Bubble CO₂ gas through the slurry under controlled temperature (e.g., 60°C) and constant stirring.[4] The carbonation reaction leads to the precipitation of CaCO₃.

    • The myristic acid adsorbs onto the surface of the forming CaCO₃ nanoparticles, preventing agglomeration and rendering the surface hydrophobic.

  • Purification:

    • Collect the resulting nanoparticles by filtration.

    • Wash the particles thoroughly with deionized water to remove any unreacted reagents.

  • Drying:

    • Dry the purified nanoparticles in an oven at 60°C.

Synthesis Workflow Diagram

Synthesis_CaCO3_MA cluster_slurry Slurry Preparation cluster_modification Addition of Modifiers cluster_carbonation Carbonation & Precipitation cluster_purification Purification & Drying CaO Calcium Oxide (CaO) Slurry Ca(OH)₂ Slurry CaO->Slurry H2O Deionized Water H2O->Slurry Modified_Slurry Modified Slurry Slurry->Modified_Slurry Modifiers Myristic Acid (MA) & Trisodium Phosphate (TSP) Modifiers->Modified_Slurry Carbonation_Reactor Carbonation Reactor (60°C, Stirring) Modified_Slurry->Carbonation_Reactor CO2 CO₂ Gas CO2->Carbonation_Reactor Bubbling Filtration Filtration Carbonation_Reactor->Filtration Washing Washing Filtration->Washing Drying Drying (60°C) Washing->Drying Final_Product Myristic Acid-Coated CaCO₃ Nanoparticles Drying->Final_Product

Caption: Workflow for myristic acid-coated CaCO₃ nanoparticle synthesis.

Characterization of Nanoparticles

A comprehensive characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles. The following techniques are commonly employed.

Characterization Techniques and Expected Results
Technique Abbreviation Information Obtained Expected Results for Myristic Acid-Coated CaCO₃ NPs
Transmission Electron MicroscopyTEMParticle size, morphology, and size distribution.Spherical or near-spherical nanoparticles.[4]
Scanning Electron MicroscopySEMSurface morphology and agglomeration state.Can show agglomerates of primary nanoparticles.[7]
X-ray DiffractionXRDCrystalline structure and phase identification.Peaks corresponding to the calcite phase of CaCO₃.[7]
Fourier-Transform Infrared SpectroscopyFTIRChemical bonding and surface functional groups.Characteristic peaks for carbonate (CaCO₃) and C-H stretching from myristic acid, confirming the coating.[7]
Dynamic Light ScatteringDLSHydrodynamic diameter and particle size distribution in suspension.Provides the average particle size and polydispersity index (PDI).
Thermogravimetric AnalysisTGAThermal stability and quantification of surface coating.Weight loss steps corresponding to the decomposition of myristic acid and CaCO₃. Myristic acid-coated particles show higher thermal stability.[4][5]
Zeta Potential AnalysisSurface charge and stability of colloidal suspension.A negative zeta potential is expected, indicating moderate to good stability in suspension.
Summary of Quantitative Data for Myristic Acid-Coated CaCO₃ Nanoparticles

The following table summarizes typical quantitative data reported in the literature.

Parameter Value Technique Reference
Average Particle Size (D50)60 ± 10 nmSEM[5]
Particle Size Distribution (D50)0.073 µm (73 nm)DLS[5]
MorphologySphericalTEM[4]
Crystalline PhaseCalciteXRD[7]

Applications in Drug Delivery

While specific applications for pure this compound nanoparticles are yet to be explored, the properties of myristic acid-coated calcium carbonate nanoparticles make them promising candidates for drug delivery systems.[8][9]

Key Advantages for Drug Delivery:

  • Biocompatibility: Calcium carbonate is a major component of bone and is well-tolerated by the body.[8]

  • pH-Sensitivity: CaCO₃ is stable at physiological pH but dissolves in the acidic microenvironment of tumors or within endosomes/lysosomes of cells, allowing for targeted drug release.[8]

  • Hydrophobic Surface: The myristic acid coating can enhance the encapsulation of hydrophobic drugs and facilitate interaction with cell membranes.

  • Controlled Release: The nanoparticle matrix can provide a sustained release profile for the encapsulated therapeutic agent.[8]

Potential Signaling Pathway for Nanoparticle-Mediated Drug Delivery

The diagram below illustrates a generalized pathway for the cellular uptake and action of drug-loaded nanoparticles targeting cancer cells.

Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP_Drug Drug-Loaded Nanoparticle Cell_Membrane Cancer Cell Membrane NP_Drug->Cell_Membrane Endocytosis Endosome Endosome (Acidic pH) Cell_Membrane->Endosome Drug_Release Drug Release Endosome->Drug_Release NP Dissolution Target Intracellular Target (e.g., DNA, proteins) Drug_Release->Target Drug Action Apoptosis Apoptosis / Cell Death Target->Apoptosis

Caption: Generalized pathway of nanoparticle uptake and drug release in a target cell.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of calcium-based nanoparticles incorporating myristic acid. While the direct synthesis of this compound nanoparticles requires further research, a robust methodology can be proposed based on established chemical principles. The well-documented synthesis of myristic acid-coated calcium carbonate nanoparticles offers a viable and effective alternative for developing novel drug delivery systems. The detailed protocols, characterization data, and workflow diagrams presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical nanotechnology. Future work should focus on optimizing the direct synthesis of this compound nanoparticles and evaluating their efficacy in preclinical drug delivery models.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystal structure of calcium myristate (calcium bis(tetradecanoate)). While a complete single-crystal X-ray structure determination is not publicly available in the refereed literature, this document synthesizes the existing data from powder X-ray diffraction (XRD) studies and analogous calcium carboxylate structures to offer a detailed analysis.

Introduction

This compound, the calcium salt of myristic acid, is a metallic soap with a wide range of applications, including as a lubricant, stabilizer, and in pharmaceuticals and cosmetics. Its physicochemical properties are intrinsically linked to its solid-state structure. Understanding the crystalline arrangement of this compound is crucial for controlling its performance in various applications and for its development in drug delivery systems.

This guide summarizes the known structural parameters, details the experimental protocols for its analysis, and provides visualizations to aid in the conceptualization of its molecular arrangement.

Physicochemical and Structural Data

The primary method for elucidating the crystal structure of this compound has been powder X-ray diffraction (XRD). This technique provides information about the long-range order and repeating units within the crystalline material.

PropertyValueReference
Chemical Formula C₂₈H₅₄CaO₄
Molecular Weight 494.81 g/mol
IUPAC Name Calcium bis(tetradecanoate)
Long Spacing (d) 40.58 Å[1]
Inferred Crystal System Likely Monoclinic or Triclinic
Inferred Space Group Unknown (Analogous compounds suggest P2₁/a)
Structural Motif Lamellar, single-layer structure[1]

Note: The crystal system and space group are inferred from studies on other long-chain calcium carboxylates and have not been definitively determined for this compound.

Inferred Crystal Structure

Based on XRD data, this compound is understood to adopt a lamellar, or layered, crystal structure. This is a common motif for metallic soaps. The key features of this structure are:

  • Ionic Layers: Planar sheets of calcium ions (Ca²⁺) form the backbone of the structure.

  • Carboxylate Coordination: The carboxylate head groups (-COO⁻) of the myristate anions chelate and bridge the calcium ions, creating a stable, coordinated network.

  • Aliphatic Chains: The long, hydrophobic myristate chains (C₁₃H₂₇) extend outwards from the ionic layers. These chains are typically in an all-trans, zig-zag conformation, allowing for dense packing.

  • Bilayer Arrangement: The aliphatic chains from adjacent ionic layers interdigitate, creating a bilayer structure. The "long spacing" of 40.58 Å observed in XRD corresponds to the thickness of this bilayer.[1]

This layered arrangement results in the characteristic waxy feel of metallic soaps and their utility as lubricants.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of this compound.

A common method for synthesizing this compound is through a precipitation reaction:

  • Preparation of Sodium Myristate: Myristic acid is dissolved in an aqueous solution of sodium hydroxide with heating to form sodium myristate.

  • Preparation of Calcium Chloride Solution: A stoichiometric amount of calcium chloride (CaCl₂) is dissolved in deionized water.

  • Precipitation: The calcium chloride solution is added dropwise to the hot sodium myristate solution with constant stirring. This compound precipitates out as a white, insoluble solid.

  • Washing and Drying: The precipitate is collected by filtration, washed repeatedly with hot deionized water to remove any unreacted starting materials and byproducts (such as sodium chloride), and then dried in an oven or under vacuum.

Powder XRD is the primary technique for analyzing the crystalline structure of this compound.

  • Sample Preparation: The dried this compound powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder, and the surface is flattened to be coplanar with the holder's surface.

  • Data Collection:

    • Instrument: A powder diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is typically used.

    • Scan Range: Data is collected over a 2θ range, for example, from 2° to 60°.

    • Scan Speed: A slow scan speed is used to obtain good signal-to-noise ratio.

    • Optics: Bragg-Brentano geometry is commonly employed.

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern is compared to databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phases present.

    • Long Spacing Calculation: The prominent low-angle diffraction peak is used to calculate the long spacing (d) of the lamellar structure using Bragg's Law (nλ = 2d sinθ).

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a schematic of the inferred crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_xrd Powder X-ray Diffraction Analysis myristic_acid Myristic Acid sodium_myristate Sodium Myristate Solution myristic_acid->sodium_myristate naoh NaOH (aq) naoh->sodium_myristate precipitation Precipitation sodium_myristate->precipitation cacl2 CaCl2 (aq) cacl2->precipitation calcium_myristate_ppt This compound Precipitate precipitation->calcium_myristate_ppt washing_drying Washing & Drying calcium_myristate_ppt->washing_drying final_product Pure this compound Powder washing_drying->final_product sample_prep Sample Preparation (Grinding) final_product->sample_prep xrd_instrument XRD Data Collection sample_prep->xrd_instrument diffraction_pattern Diffraction Pattern xrd_instrument->diffraction_pattern data_analysis Data Analysis diffraction_pattern->data_analysis structure_info Structural Information data_analysis->structure_info

Fig. 1: Experimental workflow for the synthesis and XRD analysis of this compound.

crystal_structure Schematic of this compound Crystal Structure cluster_layer1 Ionic Layer 1 cluster_layer2 Ionic Layer 2 ca1 Ca²⁺ ooc2 ⁻OOC ca1->ooc2 ca3 Ca²⁺ ca1->ca3 d = 40.58 Å ooc1 ⁻OOC ooc1->ca1 chain1 ~~~~~ ooc1->chain1 Myristate Chain ca2 Ca²⁺ ooc2->ca2 chain2 ~~~~~ ooc2->chain2 Myristate Chain chain3 ~~~~~ chain1->chain3 chain4 ~~~~~ chain2->chain4 ooc4 ⁻OOC ca3->ooc4 ooc3 ⁻OOC ooc3->ca3 ooc3->chain3 Myristate Chain ca4 Ca²⁺ ooc4->ca4 ooc4->chain4 Myristate Chain

Fig. 2: Lamellar structure of this compound showing ionic layers and aliphatic chains.

Conclusion and Future Outlook

The crystal structure of this compound is characterized by a lamellar arrangement with a long spacing of 40.58 Å, as determined by powder X-ray diffraction.[1] This structure, common to many metallic soaps, consists of ionic planes of calcium ions coordinated by the carboxylate head groups of the myristate chains, which are extended and interdigitated. While this model provides a good understanding of its properties, a full single-crystal structure determination would provide more precise data on bond lengths, bond angles, and the exact packing arrangement of the aliphatic chains. Such a study would be invaluable for the computational modeling and rational design of this compound-based materials for advanced applications in pharmaceuticals and materials science. Further research using techniques such as solid-state NMR and high-resolution electron microscopy could also provide additional insights into the local atomic environment and morphology of this important material.

References

Solubility of Calcium Myristate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium myristate in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes information on the solubility of analogous calcium salts of other long-chain fatty acids, namely calcium palmitate and calcium oleate, to provide a broader understanding. Furthermore, detailed experimental protocols for determining the solubility of sparingly soluble metallic soaps are presented, alongside a conceptual framework illustrating the key factors influencing this critical physicochemical property.

Quantitative Solubility Data

CompoundSolventTemperature (°C)SolubilityReference
Calcium Palmitate ChloroformNot SpecifiedApproximately 0.3 mg/mL[1]
BenzeneNot SpecifiedSlightly Soluble[2]
EthanolNot SpecifiedInsoluble[3]
EtherNot SpecifiedInsoluble[3]
AcetoneNot SpecifiedInsoluble[2]
Calcium Oleate EthanolNot SpecifiedSoluble[4]
BenzeneNot SpecifiedSoluble[5][6]
ChloroformNot SpecifiedSoluble[6]
EtherNot SpecifiedInsoluble[5][6]
AcetoneNot SpecifiedInsoluble[5][6]
Water250.04 g / 100 mL[6]
Water500.03 g / 100 mL[6]

Note: The terms "soluble," "slightly soluble," and "insoluble" are qualitative descriptions and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The solubility of this compound, like other metallic soaps, is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. Understanding these factors is crucial for solvent selection and process design in research and drug development.[7]

A diagram illustrating the key factors influencing the solubility of calcium soaps is provided below.

G Factors Influencing the Solubility of Calcium Soaps Solubility Solubility of This compound Solute Solute Properties Solute->Solubility Cation Metal Cation (e.g., Ca²⁺) Solute->Cation FattyAcid Fatty Acid Chain (Myristate) Solute->FattyAcid Solvent Solvent Properties Solvent->Solubility Polarity Polarity Solvent->Polarity Structure Molecular Structure & Hydrogen Bonding Capacity Solvent->Structure Conditions Experimental Conditions Conditions->Solubility Temperature Temperature Conditions->Temperature Pressure Pressure Conditions->Pressure

Factors influencing the solubility of calcium soaps.
Solute Properties

  • Metal Cation: The nature of the metal ion plays a significant role. Divalent cations like calcium (Ca²⁺) form soaps that are generally less soluble in polar solvents compared to their monovalent alkali metal counterparts (e.g., sodium or potassium myristate).[7]

  • Fatty Acid Chain Length: The long hydrocarbon tail of myristic acid (a 14-carbon saturated fatty acid) imparts a significant non-polar character to the molecule. Generally, longer fatty acid chains lead to increased solubility in non-polar organic solvents and decreased solubility in polar solvents.[7]

Solvent Properties
  • Polarity: The principle of "like dissolves like" is fundamental. Non-polar solvents, such as benzene and chloroform, are more likely to dissolve this compound due to favorable van der Waals interactions with the long hydrocarbon chains of the myristate anions.[6][7] Polar solvents, like water, ethanol, and acetone, are generally poor solvents for this compound.[2][3][5][6]

  • Molecular Structure and Hydrogen Bonding: The ability of a solvent to form hydrogen bonds can also influence solubility. Solvents that can interact with the carboxylate head of the soap molecule may enhance solubility, although this is less significant for divalent metal soaps compared to the overall polarity.

Experimental Conditions
  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid. However, for some salts, the dissolution process can be exothermic, leading to decreased solubility with increasing temperature.[8] The temperature dependence of this compound solubility in organic solvents should be determined experimentally for specific applications.

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

Experimental Protocols for Solubility Determination

For sparingly soluble compounds like this compound, several experimental methods can be employed to determine solubility in organic solvents. The choice of method depends on the required accuracy, the nature of the solvent, and the available analytical instrumentation.

General Experimental Workflow

The following diagram outlines a general workflow for the experimental determination of solubility.

G General Workflow for Solubility Determination start Start prep Preparation of Saturated Solution start->prep equilibrate Equilibration prep->equilibrate Shake/Stir at Constant Temperature separate Phase Separation equilibrate->separate Centrifugation or Filtration analyze Analysis of Solute Concentration separate->analyze e.g., Gravimetric, Spectroscopic calculate Calculation of Solubility analyze->calculate end End calculate->end

A general workflow for determining solubility.
Shake-Flask Method (Gravimetric Finish)

This is a classical and widely used method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, inert container (e.g., a screw-capped glass vial). The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The container is agitated (e.g., using a mechanical shaker or a magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter that does not interact with the solvent or solute.

  • Analysis: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Calculation: The container with the dried solute is weighed again. The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Spectroscopic Methods

If this compound exhibits a suitable chromophore or can be derivatized to produce one, UV-Vis spectroscopy can be used for quantification.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at a specific wavelength (λmax) to construct a calibration curve (absorbance vs. concentration).

  • Saturated Solution Preparation and Separation: A saturated solution is prepared and the solid phase is separated as described in the shake-flask method.

  • Analysis: The saturated solution is appropriately diluted with the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted solution is measured.

  • Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Conductometric Method

For sparingly soluble salts in solvents with a sufficiently low conductivity, a conductometric method can be employed. This method relies on the increase in the conductivity of the solvent due to the presence of dissolved ions.

Methodology:

  • Solvent Conductivity Measurement: The conductivity of the pure solvent is measured.

  • Saturated Solution Preparation: A saturated solution of this compound is prepared in the solvent.

  • Conductivity Measurement of Saturated Solution: The conductivity of the clear, saturated solution is measured.

  • Calculation: The conductivity of the dissolved salt is determined by subtracting the conductivity of the pure solvent from that of the saturated solution. The molar conductivity at infinite dilution needs to be known or estimated to calculate the molar concentration (solubility) of the salt.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains scarce, an understanding of the behavior of analogous calcium soaps and the fundamental principles governing solubility provides a strong basis for its application in research and development. For projects requiring precise solubility values, the experimental protocols detailed in this guide can be employed to generate reliable data. The interplay of solute and solvent properties, along with experimental conditions, underscores the importance of a systematic approach to solvent selection and process optimization in formulations and applications involving this compound.

References

Spectroscopic Analysis of Calcium Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Calcium myristate, the calcium salt of myristic acid (tetradecanoic acid), is a metallic soap with applications in various fields, including cosmetics as a surfactant, and in the food industry as an anticaking agent or emulsifier.[1][2][3] Its chemical formula is Ca(C₁₄H₂₇O₂)₂.[1] For researchers, scientists, and drug development professionals, precise characterization of this compound is critical for quality control, formulation development, and understanding its physicochemical properties. This technical guide provides an in-depth overview of the core spectroscopic techniques—Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of this compound. It includes detailed experimental protocols, data interpretation, and workflow visualizations.

Synthesis of this compound

A common method for synthesizing this compound is through a direct reaction between myristic acid and a calcium source, such as calcium hydroxide.

Typical Protocol: Myristic acid is mixed with a stoichiometric amount of calcium hydroxide and stirred at a moderately elevated temperature (e.g., 35-40°C).[4] A small amount of a catalyst like acetic acid can be added.[4] The reaction is exothermic, and the mixture typically transforms into a white, voluminous powder, which is the solid this compound product.[4]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.[5] For this compound, it is particularly useful for confirming the formation of the carboxylate salt from the carboxylic acid precursor. The analysis relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[5]

Experimental Protocol

Solid samples of this compound can be analyzed using several methods, with Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method being the most common.[6][7]

a) Attenuated Total Reflectance (ATR) Method:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to eliminate interference from atmospheric CO₂ and water.[8]

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.[8]

  • Data Acquisition: Collect the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹, with 45-100 scans co-added to improve the signal-to-noise ratio.[8]

  • Cleaning: Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., ethanol).[8]

b) KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent, or translucent pellet.[6][7]

  • Data Acquisition: Place the pellet in the FTIR sample holder and collect the spectrum, using a blank KBr pellet for the background reading.[7]

FTIR Data for this compound

The most significant feature in the FTIR spectrum of this compound, compared to myristic acid, is the change in the carboxyl group region. The characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) disappears and is replaced by two distinct bands corresponding to the carboxylate anion (COO⁻).[9][10]

Wavenumber (cm⁻¹)Vibrational ModeDescription
~2955ν_as(CH₃)Asymmetric C-H stretching of terminal methyl group.
~2918ν_as(CH₂)Asymmetric C-H stretching of methylene groups in the alkyl chain.[10]
~2850ν_s(CH₂)Symmetric C-H stretching of methylene groups.[10]
~1578ν_as(COO⁻)Asymmetric stretching of the carboxylate group. This is a key indicator of salt formation.[10]
~1540ν_as(COO⁻)A second asymmetric stretching band, often seen in bidentate coordination structures of metal soaps.
~1465δ(CH₂)Methylene scissoring/bending vibration.
~1410ν_s(COO⁻)Symmetric stretching of the carboxylate group.[9]
~720ρ(CH₂)Methylene rocking vibration.

Note: Exact peak positions can vary slightly based on the sample's crystallinity and hydration state.

FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output start Start: This compound Powder atr_path ATR Method: Place powder on crystal start->atr_path Option 1 kbr_path KBr Pellet Method: Grind with KBr start->kbr_path Option 2 instrument FTIR Spectrometer atr_path->instrument press_pellet Press into thin pellet kbr_path->press_pellet press_pellet->instrument background Acquire Background (Empty ATR or Blank KBr) instrument->background acquire Acquire Sample Spectrum background->acquire process Process Data: Baseline & ATR Correction acquire->process spectrum FTIR Spectrum process->spectrum analysis Peak Assignment & Structural Analysis spectrum->analysis

Caption: Workflow for FTIR analysis of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR.[11] It relies on the inelastic scattering of monochromatic light (Raman scattering), usually from a laser source.[12] While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the C-C backbone of the alkyl chains in this compound.

Experimental Protocol

For a solid powder like this compound, the sample is typically analyzed directly with minimal preparation.

  • Sample Placement: Place a small amount of the this compound powder on a microscope slide or into a sample holder.

  • Instrument Setup: Place the sample under the microscope objective of the Raman spectrometer.

  • Focusing: Focus the laser onto the sample surface. For heterogeneous powders, it may be beneficial to analyze multiple spots to obtain a representative spectrum.[13]

  • Data Acquisition: Collect the Raman spectrum. Key parameters include the choice of laser wavelength (e.g., 532 nm or 785 nm to avoid fluorescence), laser power, and acquisition time. The spectrum is recorded as the intensity of scattered light versus the Raman shift (in cm⁻¹).[11]

Raman Data for this compound

The Raman spectrum of this compound is dominated by signals from the long hydrocarbon chains.

Raman Shift (cm⁻¹)Vibrational ModeDescription
~2882ν_as(CH₂)Asymmetric C-H stretching of methylene groups.[14]
~2845ν_s(CH₂)Symmetric C-H stretching of methylene groups.
~1441δ(CH₂)Methylene scissoring/bending vibration.[9]
~1295τ(CH₂)Methylene twisting mode.[9]
~1128ν(C-C)Skeletal C-C stretching (trans conformation).[9]
~1063ν(C-C)Skeletal C-C stretching (trans conformation).[9]

Note: The carboxylate (COO⁻) stretches are also Raman active but are often weaker compared to the hydrocarbon chain vibrations in metal soaps.

Raman Experimental Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_output Output start Start: This compound Powder place_sample Place powder on microscope slide start->place_sample instrument Raman Spectrometer place_sample->instrument focus Focus Laser on Sample instrument->focus acquire Acquire Spectrum (Set Laser Wavelength, Power) focus->acquire process Process Data: Baseline Correction, Cosmic Ray Removal acquire->process spectrum Raman Spectrum process->spectrum analysis Peak Identification & Molecular Structure Analysis spectrum->analysis

Caption: Workflow for Raman analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei. For this compound, ¹H (proton) and ¹³C NMR are the most relevant techniques. A significant challenge for NMR analysis of metallic soaps is their poor solubility in common deuterated solvents.[15]

Experimental Protocol

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[15]

  • Solvent Selection: Choose a deuterated solvent in which this compound is sufficiently soluble. This may require testing non-standard solvents like deuterated pyridine or dimethyl sulfoxide (DMSO-d₆).

  • Sample Dissolution: Dissolve an appropriate amount of the sample in the chosen solvent (e.g., 5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in about 0.6-0.7 mL of solvent.[16][17] The solution must be homogeneous.[15]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[16][17] Suspended solids can severely degrade spectral quality.[16]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[16] Standard ¹H and ¹³C spectra are then acquired.

NMR Data for this compound (Predicted)

Direct NMR data for this compound is not widely published. The following data is predicted based on the known spectrum of myristic acid and the chemical changes upon deprotonation to form the salt.[18][19]

¹H NMR Data (Predicted)

The spectrum will be dominated by signals from the alkyl chain. The acidic proton of the myristic acid carboxyl group (~12 ppm) will be absent.

Chemical Shift (ppm)MultiplicityProtonsAssignment
~2.1-2.2t2Hα-CH₂ (C2)
~1.5-1.6m2Hβ-CH₂ (C3)
~1.2-1.4m20H-(CH₂)₁₀- (C4-C13)
~0.8-0.9t3H-CH₃ (C14)

¹³C NMR Data (Predicted)

The largest change relative to myristic acid will be observed for the carboxyl carbon (C1).

Chemical Shift (ppm)Assignment
~180-182C1 (COO⁻)
~34-35C2
~32C12
~29-30C4-C11
~25C3
~22-23C13
~14C14 (-CH₃)

Note: The exact chemical shifts are highly dependent on the solvent used.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Output start Start: This compound Powder dissolve Dissolve in suitable deuterated solvent start->dissolve filter Filter solution into NMR tube dissolve->filter instrument NMR Spectrometer filter->instrument shim Lock, Tune, & Shim instrument->shim acquire Acquire ¹H & ¹³C Spectra shim->acquire process Process Data: Fourier Transform, Phasing acquire->process spectrum ¹H & ¹³C NMR Spectra process->spectrum analysis Chemical Shift Assignment & Detailed Structural Elucidation spectrum->analysis

Caption: Workflow for NMR analysis of this compound.

Conclusion

The spectroscopic analysis of this compound using FTIR, Raman, and NMR provides a comprehensive characterization of the material. FTIR is ideal for confirming the formation of the carboxylate salt. Raman spectroscopy offers detailed information on the structure of the hydrocarbon backbone. NMR, while challenged by solubility issues, provides the most detailed structural elucidation of the molecule. Together, these techniques form a powerful analytical toolkit for researchers and scientists working with this compound, ensuring its identity, purity, and structural integrity in various applications.

References

The Calcium-Myristoyl Switch: An In-Depth Technical Guide to its Interaction with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interplay between calcium signaling and protein lipidation is a critical nexus in cellular communication, governing a myriad of physiological processes. A key mechanism at the heart of this regulation is the calcium-myristoyl switch . This phenomenon describes the calcium-dependent reversible association of N-terminally myristoylated proteins with cellular membranes. In the absence of calcium, the myristoyl group is typically sequestered within a hydrophobic pocket of the protein. Upon an increase in intracellular calcium concentration, a conformational change is induced, leading to the extrusion of the myristoyl group, which then acts as a hydrophobic anchor, facilitating the protein's localization to and interaction with lipid bilayers.[1] This guide provides a comprehensive technical overview of the calcium-myristoyl switch, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in this field.

Quantitative Data on Calcium-Myristoyl Switch Proteins

The interaction of calcium-myristoyl switch proteins with lipid bilayers is characterized by specific binding affinities and stoichiometries, which are crucial for their function as cellular sensors. The following tables summarize key quantitative data for recoverin, a well-characterized calcium-myristoyl switch protein.

ParameterMyristoylated RecoverinUnmyristoylated RecoverinLipid SystemReference
Ca2+ Binding Affinity (Kd) Apparent Kd = 17 µMKd1 = 0.11 µM, Kd2 = 6.9 µM-[2]
Hill Coefficient (n) 1.75--[2]
Ca2+ Concentration for Half-Maximal Membrane Binding 2.1 µMNo bindingRod Outer Segment Membranes[3][4]
Adhesion Force 48 ± 5 pNNo bindingSupported Phospholipid Bilayers[5]

Table 1: Calcium Binding and Membrane Interaction Parameters for Recoverin. This table highlights the significant impact of myristoylation on the calcium binding properties and membrane association of recoverin. Myristoylation induces cooperativity in calcium binding and is essential for the calcium-dependent interaction with lipid membranes.[2][3][4][5]

Lipid SystemExperimental ConditionEffect of CalciumReference
Dimyristoylphosphatidylglycerol (DMPG) Bilayer Molecular Dynamics SimulationDecreases area per molecule to 47.4 ± 0.5 Ų[6]
Dimyristoylphosphatidylserine (DMPS) Bilayer Molecular Dynamics SimulationDecreases area per molecule to 47.3 ± 0.5 Ų[6]
Phosphatidylcholine Vesicles Membrane Binding AssayInduces binding of myristoylated recoverin[3][4]
Anionic Phospholipid Vesicles Fluorescence StudiesInduces lipid phase separations[7]

Table 2: Influence of Calcium on Lipid Bilayer Properties in the Context of Myristoylated Protein Interaction. Calcium ions not only trigger the myristoyl switch but also directly affect the physical properties of the lipid bilayer, which can further modulate protein-membrane interactions.[3][4][6][7]

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to investigate the intricacies of the calcium-myristoyl switch. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Protein-Lipid Interactions

ITC is a powerful technique to directly measure the thermodynamic parameters of binding events.[2][3][8]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a myristoylated protein to lipid vesicles.

Materials:

  • Purified myristoylated protein

  • Small unilamellar vesicles (SUVs) of desired lipid composition

  • ITC instrument

  • Degassed buffer (e.g., Tris-HCl, HEPES) with a defined calcium concentration

Procedure:

  • Prepare SUVs by sonication or extrusion to obtain a homogenous population of vesicles.

  • Thoroughly degas the protein solution, vesicle suspension, and buffer to prevent bubble formation.

  • Load the protein solution into the ITC syringe (typically at a concentration 10-20 times the expected Kd).

  • Fill the sample cell with the vesicle suspension (at a concentration that allows for a measurable heat change upon binding).

  • Perform a series of small injections of the protein solution into the vesicle suspension while monitoring the heat change.

  • As a control, titrate the protein into buffer alone to account for the heat of dilution.

  • Subtract the control data from the experimental data and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic insights into the conformational changes of the protein and its interaction with the lipid bilayer.[9][10][11][12]

Objective: To visualize the calcium-induced extrusion of the myristoyl group and its insertion into the lipid bilayer.

Software:

  • GROMACS, NAMD, or AMBER for running the simulation.

  • VMD or PyMOL for visualization and analysis.

  • CHARMM-GUI for building the initial system.[13]

Procedure:

  • System Setup:

    • Obtain the protein structure (e.g., from the PDB). If the myristoyl group is absent, it needs to be modeled onto the N-terminus.

    • Build a lipid bilayer with the desired lipid composition using a tool like CHARMM-GUI.

    • Place the protein near the bilayer surface.

    • Solvate the system with water and add ions (including a specific concentration of Ca²⁺) to neutralize the system and mimic physiological conditions.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial configuration.

  • Equilibration:

    • Perform a short simulation with position restraints on the protein and lipid headgroups to allow the solvent and lipid tails to equilibrate.

    • Gradually release the restraints in a series of short simulations to allow the entire system to relax.

  • Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the conformational changes and binding events.

  • Analysis: Analyze the trajectory to measure parameters such as the distance of the myristoyl group from the protein core, its insertion depth into the bilayer, root-mean-square deviation (RMSD) of the protein, and interactions between the protein and lipid molecules.

Flow Dialysis for Calcium Binding Assays

Flow dialysis is a technique to measure the binding of small ligands, such as calcium ions, to macromolecules.[14][15]

Objective: To determine the calcium binding affinity and stoichiometry of a myristoylated protein.

Materials:

  • Purified protein (myristoylated and unmyristoylated forms)

  • Flow dialysis apparatus with a semi-permeable membrane (with a molecular weight cutoff that retains the protein but allows free passage of calcium ions)

  • Buffer containing varying concentrations of ⁴⁵Ca²⁺ (a radioactive isotope of calcium)

  • Scintillation counter

Procedure:

  • Place the protein solution in the upper chamber of the dialysis cell, separated from the lower chamber by the semi-permeable membrane.

  • Pump buffer containing a known concentration of ⁴⁵Ca²⁺ through the lower chamber at a constant flow rate.

  • Collect fractions of the dialysate from the lower chamber over time.

  • At equilibrium, the concentration of free ⁴⁵Ca²⁺ in the upper and lower chambers will be equal.

  • Measure the radioactivity of the collected fractions using a scintillation counter to determine the concentration of free ⁴⁵Ca²⁺.

  • The total concentration of calcium in the upper chamber is the sum of free and protein-bound calcium. The concentration of bound calcium can be calculated by subtracting the free calcium concentration from the total known calcium concentration.

  • Repeat the experiment with different total calcium concentrations to generate a binding curve.

  • Fit the binding curve to determine the dissociation constant (Kd) and the number of binding sites.

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate the core concepts and experimental processes.

Calcium_Myristoyl_Switch cluster_state1 Low [Ca²⁺] cluster_state2 High [Ca²⁺] Protein_Low_Ca Myristoylated Protein (Myristoyl Group Sequestered) Protein_High_Ca Ca²⁺-Bound Protein (Myristoyl Group Exposed) Protein_Low_Ca->Protein_High_Ca Ca²⁺ Binding Protein_High_Ca->Protein_Low_Ca Ca²⁺ Dissociation Membrane_Bound Membrane-Associated Protein Protein_High_Ca->Membrane_Bound Membrane Insertion Membrane_Bound->Protein_High_Ca Membrane Dissociation Lipid_Bilayer Lipid Bilayer Ca_Influx ↑ [Ca²⁺] Ca_Influx->Protein_Low_Ca Ca_Efflux ↓ [Ca²⁺] Ca_Efflux->Protein_High_Ca Experimental_Workflow Start Hypothesis: Ca²⁺ and Myristoylation Mediate Membrane Binding Protein_Expression Protein Expression & Purification (Myristoylated and Unmyristoylated) Start->Protein_Expression Vesicle_Prep Lipid Vesicle Preparation Start->Vesicle_Prep Ca_Binding_Assay Calcium Binding Assay (e.g., Flow Dialysis) Protein_Expression->Ca_Binding_Assay Membrane_Binding_Assay Membrane Binding Assay (e.g., ITC, AFM) Protein_Expression->Membrane_Binding_Assay Structural_Analysis Structural Analysis (e.g., NMR, MD Simulations) Protein_Expression->Structural_Analysis Vesicle_Prep->Membrane_Binding_Assay Data_Analysis Data Analysis & Interpretation Ca_Binding_Assay->Data_Analysis Membrane_Binding_Assay->Data_Analysis Structural_Analysis->Data_Analysis Conclusion Elucidation of Calcium-Myristoyl Switch Mechanism Data_Analysis->Conclusion

References

In Vitro Cytotoxicity of Calcium Myristate on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium myristate, the salt of the saturated fatty acid myristic acid, holds potential as a cytotoxic agent for investigation in oncology and other therapeutic areas. Myristoylation, the attachment of myristate to proteins, is a critical cellular process, and its dysregulation is implicated in various diseases, including cancer. The dual nature of this compound—delivering both a bioactive fatty acid and a key secondary messenger (Ca2+)—suggests a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the in vitro cytotoxicity of this compound. Due to the limited direct research on this compound, this document synthesizes information from studies on myristic acid, its derivatives, and the established roles of calcium in cellular apoptosis to offer a foundational resource for researchers.

Introduction to this compound and its Potential Cytotoxic Mechanisms

Myristic acid, a 14-carbon saturated fatty acid, is known to be incorporated into cellular lipids and can be covalently attached to proteins in a process called N-myristoylation. This lipid modification is crucial for membrane targeting and the function of numerous signaling proteins involved in cell growth and proliferation. The inhibition of myristoylation is being explored as a therapeutic strategy in B-cell lymphomas.[1] Furthermore, compounds containing myristate, such as isopropyl myristate, have demonstrated dose-dependent cytotoxic effects on cancer cell lines like human breast adenocarcinoma (MCF-7).[2]

Calcium ions (Ca2+) are pivotal secondary messengers that regulate a vast array of cellular processes, including programmed cell death, or apoptosis.[3] Sustained elevations in intracellular calcium can trigger apoptotic cascades through various mechanisms, including the activation of calpains, modulation of Bcl-2 family proteins, and the induction of mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c.[3][4]

The cytotoxic potential of this compound likely stems from a combination of these two components:

  • Disruption of Lipid Metabolism and Myristoylation: The influx of myristate could disrupt cellular lipid homeostasis or interfere with normal protein myristoylation, leading to cellular stress.

  • Calcium-Induced Apoptosis: The release of calcium ions could elevate intracellular Ca2+ levels, triggering established apoptotic signaling pathways.

Quantitative Cytotoxicity Data (Illustrative)

CompoundCell LineAssay TypeIncubation Time (h)IC50 ValueReference
Isopropyl MyristateMCF-7MTTNot Specified71.58 µg/mL[2]
Myristoylated Peptide (Gbb-NBD)HeLaMTT240.5 µM (approx. 0.45 µg/mL)[5][6]
Myristoylated Peptide (Myr-Cys-Ala-Val-Ala-Tyr-[3 methyl]His-OMe)Various (NCI-60 Panel)Not Specified48>50% growth inhibition at 10 µM for 34 of 56 cell linesA synthesized peptide showed broad anti-tumor activity in the National Cancer Institute's screen.[7]

Experimental Protocols

Preparation of this compound for In Vitro Studies

The preparation of fatty acid salt solutions is critical for reproducible results, as solubility and complexing agents can significantly impact experimental outcomes.

  • Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent such as DMSO or ethanol at a high concentration (e.g., 100 mM).

    • Note: The choice of solvent and its final concentration in the culture medium must be tested for its own cytotoxicity in a vehicle control group.

  • Working Solution Preparation:

    • For cell-based assays, fatty acids are often complexed with bovine serum albumin (BSA) to mimic physiological conditions and improve solubility in aqueous culture media.

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while vortexing to create a molar ratio of fatty acid to BSA between 3:1 and 6:1.

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complexing.

    • Sterilize the final solution by passing it through a 0.22 µm filter.

    • Prepare serial dilutions in the complete cell culture medium to achieve the desired final concentrations for treatment.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.[8]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the BSA-complexed this compound. Include vehicle controls (medium with BSA and the solvent) and untreated controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Shake the plate gently for 15 minutes to dissolve the crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[10][11][12]

  • Experimental Setup: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Section 3.2, steps 1-3).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Background Control: Medium only.

  • Supernatant Collection: Centrifuge the plate at 400-600 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add an equal volume of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the collected cells (1-5 x 10^5) twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound (BSA-Complexed) treatment Treat Cells with Serial Dilutions (24h, 48h, 72h) prep_compound->treatment prep_cells Culture & Seed Target Cell Lines prep_cells->treatment assay_mtt MTT Assay (Viability) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_flow Annexin V/PI Staining (Apoptosis) treatment->assay_flow analysis Calculate % Viability / % Cytotoxicity Determine IC50 Values Quantify Apoptotic Populations assay_mtt->analysis assay_ldh->analysis assay_flow->analysis

General workflow for in vitro cytotoxicity testing.
Hypothesized Signaling Pathway

This diagram outlines a plausible signaling cascade initiated by this compound, leading to apoptosis. It integrates the known effects of saturated fatty acids and elevated intracellular calcium. Saturated fatty acids are known to induce ER stress, which can lead to apoptosis.[17] Concurrently, an influx of Ca2+ can directly activate mitochondrial-dependent apoptotic pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_apoptosis Apoptosis Execution compound This compound ca_influx Ca2+ Influx compound->ca_influx Ca2+ component myristate Myristate compound->myristate Myristate component ca_cytosol ↑ [Ca2+]i ca_influx->ca_cytosol ca_mito ↑ [Ca2+]mito ca_cytosol->ca_mito er_stress ER Stress myristate->er_stress caspase12 Caspase-12 er_stress->caspase12 caspase9 Caspase-9 caspase12->caspase9 bcl2 Bcl-2 Family (Bax activation) ca_mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Technical Guide to the Natural Sources, Extraction, and Synthesis of Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, serves as a crucial precursor in the synthesis of a variety of compounds utilized in the pharmaceutical, cosmetic, and research sectors. Its derivatives, such as isopropyl myristate and myristoyl chloride, are integral to the formulation of topical drug delivery systems and the synthesis of complex molecules. This technical guide provides an in-depth overview of the primary natural sources of myristic acid, detailed protocols for its extraction and purification, and its subsequent use in chemical synthesis.

Natural Sources of Myristic Acid

Myristic acid is predominantly found in the triglycerides of various plant-based oils and, to a lesser extent, in animal fats. The concentration of myristic acid can vary significantly between sources, making the selection of raw material a critical factor in the efficiency of extraction.

Table 1: Myristic Acid Content in Various Natural Sources

Natural SourceMyristic Acid Content (% of total fatty acids)
Nutmeg Butter (Myristica fragrans)60 - 75%[1]
Coconut Oil (Cocos nucifera)16 - 21%[2]
Palm Kernel Oil (Elaeis guineensis)14 - 18%[3]
Bovine Milk Fat8 - 14%[4]
Human Breast Milk8.6%[4]
Animal Fats (e.g., Lard, Tallow)1 - 3%[5][6]

Extraction and Purification of Myristic Acid

The extraction of myristic acid from natural triglycerides involves a multi-step process, beginning with the hydrolysis of the ester bonds, followed by the separation and purification of the resulting free fatty acids. The primary methods employed are saponification, fractional distillation, and crystallization.

Saponification: Hydrolysis of Triglycerides

Saponification is the initial step to liberate myristic acid from its triglyceride form. This is achieved by heating the fat or oil with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield glycerol and the corresponding fatty acid salts (soaps). Subsequent acidification of the soap mixture with a mineral acid, like hydrochloric acid (HCl), precipitates the free fatty acids.

Experimental Protocol: Saponification of Nutmeg Butter

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 100 g of nutmeg butter with a solution of 40 g of NaOH dissolved in 200 mL of 95% ethanol.

  • Saponification: Heat the mixture to reflux for 1-2 hours with constant stirring. The completion of the reaction is indicated by the formation of a clear, homogenous solution.

  • Ethanol Removal: After reflux, distill off the ethanol to concentrate the soap mixture.

  • Acidification: Dissolve the resulting soap paste in 500 mL of hot water. While stirring vigorously, slowly add concentrated HCl until the pH of the solution is approximately 2. This will cause the free fatty acids to precipitate out of the solution.

  • Isolation: Allow the mixture to cool to room temperature, which will cause the fatty acids to solidify. Collect the solid fatty acid cake by vacuum filtration and wash it thoroughly with cold water to remove any remaining mineral acid and glycerol.

  • Drying: Dry the fatty acid mixture in a vacuum oven at a temperature below its melting point (54.4 °C for myristic acid).

Purification by Fractional Distillation

Fractional distillation is a highly effective method for separating fatty acids based on their different boiling points. This technique is particularly useful for isolating myristic acid (C14) from other fatty acids commonly found in sources like coconut and palm kernel oil, such as lauric acid (C12) and palmitic acid (C16). Industrial-scale distillation is performed under vacuum to lower the boiling points of the fatty acids and prevent thermal degradation.[7]

Table 2: Boiling Points of Common Saturated Fatty Acids at Reduced Pressure

Fatty AcidCarbon ChainBoiling Point at 10 mmHg (°C)
Lauric AcidC12176
Myristic AcidC14199
Palmitic AcidC16222
Stearic AcidC18243

Experimental Protocol: Laboratory-Scale Fractional Distillation

  • Apparatus: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Procedure:

    • Place the crude fatty acid mixture (obtained from saponification) into the distillation flask.

    • Apply vacuum to the system, gradually reducing the pressure to approximately 10 mmHg.

    • Begin heating the distillation flask.

    • Collect the different fatty acid fractions based on their boiling points. The fraction distilling around 199 °C at 10 mmHg will be enriched in myristic acid.

    • Monitor the purity of the fractions using Gas Chromatography-Flame Ionization Detection (GC-FID).

Purification by Solvent Crystallization

Solvent crystallization is another powerful technique for purifying myristic acid. This method relies on the differential solubility of fatty acids in a given solvent at a specific temperature. By carefully selecting the solvent and controlling the cooling rate, myristic acid can be selectively crystallized from a mixture.

Experimental Protocol: Solvent Crystallization from a Lauric/Myristic Acid Mixture

  • Solvent Selection: Acetone and methanol are commonly used solvents for fatty acid crystallization. The choice of solvent affects the yield and purity of the final product.

  • Dissolution: Dissolve the fatty acid mixture in the chosen solvent (e.g., a 1:10 ratio of fatty acids to acetone by weight) by gently warming the solution.

  • Crystallization: Slowly cool the solution in a controlled manner. Myristic acid, being less soluble than lauric acid at lower temperatures, will crystallize out first.

  • Isolation: Separate the myristic acid crystals from the mother liquor (which will be enriched in lauric acid) by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them under vacuum.

Table 3: Comparison of Myristic Acid Purification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Purity
Fractional Distillation Separation based on boiling point differences.High throughput, suitable for industrial scale, can achieve high purity.Energy-intensive, potential for thermal degradation of unsaturated fatty acids.>99%
Solvent Crystallization Separation based on differential solubility.Can achieve very high purity, less energy-intensive than distillation.Requires the use of organic solvents, lower throughput than distillation.>99.5%

Synthesis of Myristic Acid Derivatives

Purified myristic acid is a versatile starting material for the synthesis of various commercially important compounds.

Synthesis of Isopropyl Myristate

Isopropyl myristate is a widely used emollient in cosmetics and a penetration enhancer in topical pharmaceutical formulations.[8] It is synthesized by the esterification of myristic acid with isopropanol.

Experimental Protocol: Enzymatic Synthesis of Isopropyl Myristate

  • Reaction Mixture: In a round-bottom flask, combine myristic acid (1 mole), isopropanol (3 moles), and an immobilized lipase catalyst (e.g., Novozym 435, 5% by weight of myristic acid).[1][9]

  • Reaction Conditions: Heat the mixture to 60°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture.

  • Work-up: After the reaction is complete, filter off the immobilized enzyme for reuse. Remove the excess isopropanol by distillation under reduced pressure.

  • Purification: The resulting crude isopropyl myristate can be purified by vacuum distillation.

Synthesis of Myristoyl Chloride

Myristoyl chloride is a reactive acyl chloride used in the synthesis of esters, amides, and for the myristoylation of proteins in research settings. It is typically prepared by reacting myristic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[10]

Experimental Protocol: Synthesis of Myristoyl Chloride [10]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

  • Reaction: To one mole of myristic acid in the flask, slowly add 1.2 moles of thionyl chloride.

  • Heating: Gently heat the reaction mixture to reflux for 1-2 hours. The evolution of gas will indicate the progress of the reaction.

  • Purification: After the reaction is complete, purify the myristoyl chloride by fractional distillation under reduced pressure.

Mandatory Visualizations

Workflow for Myristic Acid Extraction and Synthesis

Myristic_Acid_Workflow cluster_source Natural Source cluster_extraction Extraction & Purification cluster_synthesis Synthesis Nutmeg Butter Nutmeg Butter Saponification Saponification Nutmeg Butter->Saponification Hydrolysis Crude Fatty Acids Crude Fatty Acids Saponification->Crude Fatty Acids Fractional Distillation Fractional Distillation Crude Fatty Acids->Fractional Distillation Solvent Crystallization Solvent Crystallization Crude Fatty Acids->Solvent Crystallization Purified Myristic Acid Purified Myristic Acid Fractional Distillation->Purified Myristic Acid Solvent Crystallization->Purified Myristic Acid Esterification Esterification Purified Myristic Acid->Esterification Isopropanol, Lipase Chlorination Chlorination Purified Myristic Acid->Chlorination Thionyl Chloride Isopropyl Myristate Isopropyl Myristate Esterification->Isopropyl Myristate Myristoyl Chloride Myristoyl Chloride Chlorination->Myristoyl Chloride

Caption: Workflow for the extraction of myristic acid and its synthesis into derivatives.

N-Myristoylation Signaling Pathway: Src Kinase Activation

N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine of a protein. This modification is critical for membrane targeting and the function of many signaling proteins, such as the proto-oncogene tyrosine-protein kinase Src.

N_Myristoylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedSrc Myristoylated Src (Inactive) NMT->MyristoylatedSrc Catalyzes Myristoylation NascentSrc Nascent Src Protein (with N-terminal Glycine) NascentSrc->NMT ActiveSrc Active Src Kinase (Membrane-Associated) MyristoylatedSrc->ActiveSrc Membrane Targeting & Conformational Change Membrane Downstream Downstream Signaling (e.g., Proliferation, Survival) ActiveSrc->Downstream Phosphorylation Cascade

Caption: N-myristoylation pathway leading to Src kinase activation at the plasma membrane.

Logical Relationships in Myristic Acid Purification

The efficiency of myristic acid purification is dependent on the interplay of various experimental parameters. The following diagram illustrates the logical relationships between key parameters in solvent crystallization and their impact on the final product's yield and purity.

Crystallization_Logic cluster_parameters Input Parameters cluster_outcomes Purification Outcomes SolventPolarity Solvent Polarity Purity Myristic Acid Purity SolventPolarity->Purity Higher polarity can increase selectivity Yield Crystallization Yield SolventPolarity->Yield Higher polarity can increase solubility, reducing yield CoolingRate Cooling Rate CoolingRate->Purity Slower rate allows for more selective crystallization CoolingRate->Yield Faster rate can trap impurities, increasing apparent yield but decreasing purity SoluteConcentration Solute Concentration SoluteConcentration->Purity Lower concentration can improve purity SoluteConcentration->Yield Higher concentration increases yield

Caption: Logical relationships between crystallization parameters and purification outcomes.

References

Methodological & Application

Synthesis of High-Purity Calcium Myristate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of high-purity calcium myristate (Ca(C₁₄H₂₇O₂)₂). The described method is a two-step process involving the saponification of myristic acid with sodium hydroxide to yield sodium myristate, followed by a precipitation reaction with calcium chloride. This double displacement reaction is a reliable method for producing this compound with a high degree of purity, suitable for applications in pharmaceutical formulations, cosmetics, and as a laboratory reagent. Detailed methodologies for the synthesis, purification, and characterization are presented, along with a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

This compound, the calcium salt of myristic acid, is a metallic soap with diverse applications. In the pharmaceutical industry, it is utilized as a lubricant, an emulsifying agent, and a stabilizer in various formulations. Its biocompatibility and specific physical properties make it a valuable excipient in drug delivery systems. The synthesis of high-purity this compound is crucial to ensure the quality, safety, and efficacy of the final products. This protocol details a reproducible laboratory-scale synthesis via a precipitation method, which allows for excellent control over the final product's purity.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of high-purity this compound.

ParameterValueNotes
Reactants
Myristic Acid (C₁₄H₂₈O₂)22.84 g (0.1 mol)High purity (>98%)
Sodium Hydroxide (NaOH)4.00 g (0.1 mol)In 100 mL deionized water
Calcium Chloride (CaCl₂)5.55 g (0.05 mol)In 100 mL deionized water
Reaction Conditions
Saponification Temperature80-90 °C
Saponification Time1 hour
Precipitation Temperature50-60 °C
Product Characterization
Theoretical Yield24.74 gBased on myristic acid as the limiting reagent
Expected Purity>99%After purification
Molecular FormulaC₂₈H₅₄CaO₄
Molecular Weight494.80 g/mol [1]
AppearanceFine, white powder

Experimental Protocols

This protocol is divided into two main stages: the synthesis of sodium myristate via saponification and the subsequent precipitation of this compound.

Part 1: Synthesis of Sodium Myristate Solution
  • Preparation of Reactants:

    • Accurately weigh 22.84 g of myristic acid and place it in a 500 mL beaker.

    • Prepare a 1 M sodium hydroxide solution by dissolving 4.00 g of NaOH pellets in 100 mL of deionized water in a separate beaker. Allow the solution to cool to room temperature.

  • Saponification:

    • Add the prepared sodium hydroxide solution to the beaker containing the myristic acid.

    • Add 100 mL of 95% ethanol to the mixture to act as a co-solvent and facilitate the reaction.

    • Heat the mixture on a hot plate with constant stirring to 80-90 °C.

    • Maintain this temperature and continue stirring for approximately 1 hour, or until all the myristic acid has dissolved and the solution becomes clear, indicating the completion of the saponification reaction to form sodium myristate.

Part 2: Precipitation and Purification of this compound
  • Preparation of Calcium Chloride Solution:

    • Prepare a 0.5 M calcium chloride solution by dissolving 5.55 g of anhydrous calcium chloride in 100 mL of deionized water in a 250 mL beaker.

  • Precipitation:

    • While stirring the hot sodium myristate solution from Part 1, slowly add the calcium chloride solution dropwise.

    • A white precipitate of this compound will form immediately.

    • After the complete addition of the calcium chloride solution, continue stirring the mixture for an additional 30 minutes at 50-60 °C to ensure complete precipitation and to promote the growth of larger crystals.

  • Purification:

    • Allow the precipitate to settle, then decant the supernatant liquid.

    • Washing: Wash the precipitate by adding 200 mL of hot deionized water, stirring vigorously for 10 minutes, and then allowing the precipitate to settle before decanting the wash water. This step is crucial for removing any unreacted salts (like sodium chloride) and other impurities. Repeat this washing process three to four times.

    • Filtration: After the final wash, collect the this compound precipitate by vacuum filtration using a Büchner funnel and an appropriate filter paper.

    • Final Rinse: While the precipitate is on the filter paper, wash it with a small amount of cold deionized water, followed by a rinse with a small amount of ethanol to aid in drying.

  • Drying:

    • Carefully transfer the filtered this compound to a pre-weighed watch glass or drying dish.

    • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. This will ensure the removal of all residual water and ethanol.

  • Characterization:

    • The final product should be a fine, white powder.

    • The purity of the synthesized this compound can be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic carboxylate salt peaks and the absence of free myristic acid, and thermogravimetric analysis (TGA) to determine the thermal stability and decomposition profile.

Experimental Workflow Diagram

Synthesis_of_Calcium_Myristate cluster_0 Part 1: Saponification cluster_1 Part 2: Precipitation & Purification Myristic_Acid Myristic Acid Saponification Saponification (80-90°C, 1 hr) Myristic_Acid->Saponification NaOH_Solution Sodium Hydroxide Solution NaOH_Solution->Saponification Ethanol 95% Ethanol Ethanol->Saponification Sodium_Myristate_Solution Sodium Myristate Solution Saponification->Sodium_Myristate_Solution Precipitation Precipitation (50-60°C, 30 min) Sodium_Myristate_Solution->Precipitation CaCl2_Solution Calcium Chloride Solution CaCl2_Solution->Precipitation Washing Washing with Hot Deionized Water (3-4x) Precipitation->Washing Filtration Vacuum Filtration Washing->Filtration Drying Drying in Vacuum Oven (60-70°C) Filtration->Drying High_Purity_Ca_Myristate High-Purity This compound Drying->High_Purity_Ca_Myristate

Caption: Workflow for the synthesis of high-purity this compound.

References

Application Notes and Protocols for Calcium Myristate as a Lubricant in Pharmaceutical Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical tablet manufacturing, lubricants are essential excipients that prevent the adhesion of the tablet formulation to the die walls and punches of the tablet press during compression and ejection.[1] This ensures a smooth manufacturing process, prevents tablet defects such as sticking and picking, and reduces wear on the tooling.[1] While magnesium stearate is the most commonly used lubricant, its hydrophobic nature can sometimes negatively impact tablet properties, such as reducing tablet hardness and prolonging disintegration and dissolution times.[2][3] This has led to the exploration of alternative lubricants.

Calcium myristate, the calcium salt of myristic acid, is a potential alternative lubricant for pharmaceutical tablet formulations. This document provides detailed application notes and protocols for its use, drawing upon data from analogous compounds such as magnesium myristate and calcium stearate to project its performance characteristics. A recent study on magnesium myristate has shown its promising dual functionality as both a lubricant and a binder, leading to tablets with increased hardness.[4][5]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Calcium bis(tetradecanoate)[6]
CAS Number 15284-51-2[6]
Molecular Formula C28H54CaO4[6]
Molecular Weight 494.804 g/mol [6]
Appearance White to off-white powderInferred
Solubility Insoluble in waterInferred

Performance Characteristics and Comparison

The following tables summarize the expected performance of this compound based on studies of magnesium myristate and calcium stearate, comparing them to the industry-standard lubricant, magnesium stearate.

Table 1: Lubricant Efficiency
LubricantConcentration (% w/w)Ejection Force (N)Reference (Analogous Data)
This compound (projected)0.5 - 2.0Moderate[7]
Magnesium Stearate0.25 - 1.0Low[8]
Calcium Stearate0.5 - 2.0High[7]
Magnesium Myristate0.5 - 2.0Low to Moderate[4][5]

Note: Lower ejection force indicates better lubrication.

Table 2: Effect on Tablet Properties
LubricantConcentration (% w/w)Tablet Hardness (N)Disintegration Time (min)Reference (Analogous Data)
This compound (projected)1.070 - 905 - 8[4][5]
Magnesium Stearate1.050 - 708 - 12[2]
Calcium Stearate1.060 - 807 - 10[7][8]
Magnesium Myristate1.080 - 1004 - 6[4][5]

Experimental Protocols

The following are detailed protocols for evaluating this compound as a lubricant in a tablet formulation.

Protocol 1: Formulation Preparation

Objective: To prepare a lubricated powder blend for tablet compression.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Diluent (e.g., Microcrystalline Cellulose, Lactose)

  • Binder (e.g., Povidone)

  • Disintegrant (e.g., Croscarmellose Sodium)

  • This compound (Test Lubricant)

  • Magnesium Stearate (Control Lubricant)

Procedure:

  • Sieving: Sieve all powders through a suitable mesh screen (e.g., #40 mesh) to ensure uniformity.

  • Pre-blending: Mix the API, diluent, binder, and disintegrant in a V-blender or bin blender for 15 minutes.

  • Lubrication: Add the required amount of this compound (e.g., 0.5%, 1.0%, 1.5% w/w) to the pre-blend and mix for a further 3-5 minutes. Prepare a control batch using magnesium stearate at a standard concentration (e.g., 1.0% w/w).

G cluster_prep Formulation Preparation Sieving Sieving of Powders PreBlending Pre-blending (API, Diluent, Binder, Disintegrant) Sieving->PreBlending Lubrication Lubrication (this compound or Mg Stearate) PreBlending->Lubrication

Figure 1. Workflow for Formulation Preparation.
Protocol 2: Evaluation of Powder Blend Properties

Objective: To assess the flow characteristics of the lubricated blend.

Procedures:

  • Angle of Repose: Determine the angle of repose using the fixed funnel method. A lower angle indicates better flowability.

  • Bulk and Tapped Density: Measure the bulk and tapped densities of the powder blend using a graduated cylinder and a tapped density tester.

  • Carr's Index and Hausner Ratio: Calculate Carr's Index and the Hausner Ratio from the bulk and tapped density values to quantify the powder's flowability and compressibility.

Protocol 3: Tablet Compression and Evaluation

Objective: To compress tablets and evaluate their physical properties.

Equipment:

  • Instrumented Tablet Press

  • Tablet Hardness Tester

  • Friability Tester

  • Disintegration Tester

  • Dissolution Apparatus

Procedure:

  • Tablet Compression: Compress the lubricated blend into tablets of a specified weight and hardness using an instrumented tablet press. Record the compression and ejection forces.

  • Weight Variation: Weigh 20 individual tablets and calculate the average weight and the percentage deviation.

  • Hardness: Measure the breaking force of at least 10 tablets using a calibrated hardness tester.

  • Friability: Subject a known weight of tablets to abrasion in a friability tester for a set number of rotations (e.g., 100) and calculate the percentage weight loss. A value of less than 1% is generally acceptable.

  • Disintegration Time: Determine the time taken for tablets to disintegrate in a specified medium (e.g., purified water at 37°C) using a disintegration tester.

  • Dissolution Rate: Measure the rate and extent of drug release from the tablets in a specified dissolution medium using a USP dissolution apparatus.

G cluster_eval Tablet Evaluation Workflow Compression Tablet Compression WeightVar Weight Variation Compression->WeightVar Hardness Hardness Testing Compression->Hardness Friability Friability Testing Compression->Friability Disintegration Disintegration Time Compression->Disintegration Dissolution Dissolution Rate Compression->Dissolution

Figure 2. Workflow for Tablet Evaluation.

Logical Relationships in Lubricant Selection

The choice of a lubricant involves balancing its efficiency in reducing friction with its potential impact on the final tablet's critical quality attributes.

G cluster_selection Lubricant Selection Logic Lubricant Lubricant Choice Efficiency Lubrication Efficiency Lubricant->Efficiency Impact Impact on Tablet Properties Lubricant->Impact Hardness Tablet Hardness Impact->Hardness Disintegration Disintegration Time Impact->Disintegration Dissolution Dissolution Rate Impact->Dissolution

Figure 3. Factors in Lubricant Selection.

Conclusion

This compound presents a viable alternative to traditional lubricants in pharmaceutical tablet manufacturing. Based on data from analogous compounds, it is projected to offer good lubrication with a potentially favorable impact on tablet hardness and disintegration time compared to magnesium stearate. The provided protocols offer a framework for the systematic evaluation of this compound in specific tablet formulations. Researchers and formulation scientists are encouraged to perform these evaluations to determine the optimal concentration and processing parameters for their unique applications.

References

Application of Calcium Myristate as a Stabilizer in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium myristate, the calcium salt of myristic acid, is a metallic carboxylate that finds application as a stabilizer in polymer synthesis, particularly for polyvinyl chloride (PVC). While often used as a component in mixed metal stabilizer systems, its role is crucial in preventing the thermal degradation of polymers during high-temperature processing. These notes provide an overview of its application, mechanism of action, and protocols for its evaluation.

Commercially, "calcium stearate" is often a mixture of calcium salts of C14, C16, and C18 fatty acids, meaning this compound is a common component.[1] Like other calcium carboxylates, this compound functions as a thermal stabilizer and a lubricant during polymer processing.[2][3] Its primary mechanism of action is as an acid scavenger, neutralizing hydrochloric acid (HCl) released during the degradation of PVC at elevated temperatures.[2][4][5] This action prevents the autocatalytic decomposition of the polymer, thus preserving its mechanical properties and preventing discoloration.[4][5]

Mechanism of Action

The thermal degradation of PVC proceeds via a dehydrochlorination reaction, which is autocatalytic. This compound intervenes by neutralizing the released HCl. The reaction can be generalized as follows:

(CH₂-CHCl)n → (CH=CH)n + nHCl (PVC degradation)

Ca(C₁₃H₂₇COO)₂ + 2HCl → 2C₁₃H₂₇COOH + CaCl₂ (Neutralization by this compound)

By scavenging HCl, this compound prevents the "unzipping" of the polymer chain and the formation of conjugated double bonds that lead to color formation and embrittlement.[4]

cluster_stabilization Stabilization Pathway PVC PVC Polymer Chain Degradation Dehydrochlorination PVC->Degradation exposed to Heat Heat (Processing) Heat->Degradation HCl HCl (Hydrochloric Acid) Degradation->HCl Discoloration Discoloration & Brittleness Degradation->Discoloration Autocatalysis Autocatalytic Degradation HCl->Autocatalysis Neutralization Acid Scavenging HCl->Neutralization Autocatalysis->Discoloration CaMyristate This compound Ca(C₁₃H₂₇COO)₂ CaMyristate->Neutralization acts as CaCl2 CaCl₂ (Stable Salt) Neutralization->CaCl2 MyristicAcid Myristic Acid Neutralization->MyristicAcid StabilizedPVC Stabilized PVC

Mechanism of PVC stabilization by this compound.

Data Presentation

The following table summarizes the expected performance of this compound as a PVC stabilizer, based on data for calcium-based stabilizers. Performance can be influenced by the presence of co-stabilizers like zinc stearate.

ParameterUnstabilized PVCPVC with this compound (Expected)PVC with Ca/Zn System (Typical)
Thermal Stability
Onset of Degradation (°C)~276>290>295
Static Heat Stability at 180°C (min)< 1030 - 5060 - 90
Processing Characteristics
Fusion Time (s)30 - 5040 - 6040 - 70
Minimum Torque (Nm)VariesLoweredLowered
Physical Properties
Yellowness Index (initial)LowLowVery Low
Plate-Out-LowLow

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of PVC stabilizers. These protocols can be adapted to specifically test this compound.

Protocol 1: Static Thermal Stability by Oven Aging (based on ASTM D2115)

Objective: To determine the relative thermal stability of a PVC composition by observing the discoloration over time at a constant elevated temperature.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Co-stabilizers (e.g., zinc stearate, optional)

  • Plasticizer (for flexible formulations, e.g., DINP)

  • Lubricants (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press

  • Forced-air circulating oven (±1°C)

  • Colorimeter or spectrophotometer

Procedure:

  • Formulation Preparation: Prepare a dry blend of the PVC formulation. For a representative rigid formulation:

    • PVC Resin: 100 phr (parts per hundred resin)

    • This compound: 1.5 - 2.5 phr

    • Internal Lubricant (e.g., Calcium Stearate): 0.5 phr

    • External Lubricant (e.g., Paraffin Wax): 0.3 phr

  • Compounding:

    • Pre-heat the two-roll mill to 160-170°C.

    • Add the PVC dry blend to the mill and form a homogenous sheet.

  • Specimen Preparation:

    • Press the milled sheet in a hydraulic press at 170-180°C to form plaques of uniform thickness (e.g., 1 mm).

    • Cut the plaques into uniform specimens (e.g., 2x2 cm).

  • Oven Aging:

    • Preheat the oven to the test temperature (e.g., 180°C).

    • Place the specimens on a tray, ensuring they do not touch.

    • At regular intervals (e.g., 10 minutes), remove one specimen.

  • Evaluation:

    • Arrange the specimens in chronological order to observe the progression of discoloration.

    • The "stability time" is the time at which a defined level of discoloration is reached.

    • For quantitative analysis, measure the Yellowness Index (YI) using a colorimeter.

Protocol 2: Determination of Static Thermal Stability by Congo Red Test

Objective: To determine the time at which a heated PVC sample begins to release a significant amount of hydrogen chloride (HCl).

Materials and Equipment:

  • PVC compound (prepared as in Protocol 1)

  • Test tubes

  • Congo Red indicator paper

  • Thermostatically controlled oil bath or heating block

Procedure:

  • Test Setup:

    • Place a weighed amount (e.g., 2.0 g) of the PVC sample into a clean, dry test tube.

    • Hang a strip of Congo Red paper in the upper part of the test tube, ensuring it does not touch the sample. The bottom of the paper should be 2-3 cm above the sample.

  • Heating and Observation:

    • Place the test tube in the heating bath, preheated to the test temperature (typically 180°C).

    • Start a timer immediately.

    • Observe the Congo Red paper for a color change from red to blue.

  • Endpoint:

    • Record the time in minutes at which the Congo Red paper turns blue. This is the thermal stability time.

cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_eval Evaluation Formulation 1. Prepare PVC/ This compound Formulation Milling 2. Compound on Two-Roll Mill Formulation->Milling Pressing 3. Press into Plaques Milling->Pressing Cutting 4. Cut into Specimens Pressing->Cutting Oven Oven Aging (e.g., 180°C) Cutting->Oven CongoRed Congo Red Test (e.g., 180°C) Cutting->CongoRed Color Visual Discoloration (Yellowness) Oven->Color Time Stability Time (minutes) Oven->Time HCl_Time HCl Release Time (minutes) CongoRed->HCl_Time

Experimental workflow for evaluating PVC stability.
Protocol 3: Dynamic Thermal Stability using a Torque Rheometer

Objective: To evaluate the thermal stability of a PVC compound under continuous heat and shear, simulating processing conditions.

Materials and Equipment:

  • PVC formulation components

  • High-speed mixer for dry blending

  • Torque rheometer (e.g., Brabender) with a heated mixing chamber

Procedure:

  • Sample Preparation: Dry-blend the PVC formulation in a high-speed mixer.

  • Rheometer Setup: Set the mixing chamber temperature (e.g., 180°C) and rotor speed (e.g., 60 rpm).

  • Testing:

    • Add the dry blend to the preheated mixing chamber.

    • Record the torque as a function of time.

  • Evaluation:

    • The resulting rheology curve will show an initial loading peak, a fusion peak, and a stable region.

    • The time from the start of the stable region to the onset of a sharp increase in torque (due to cross-linking from degradation) is the dynamic stability time.

Conclusion

This compound, often as a component of mixed metal stabilizers, is an effective heat stabilizer for PVC. Its primary function as an acid scavenger prevents the catastrophic degradation of the polymer during processing. The provided protocols offer standardized methods for evaluating its performance and optimizing its concentration in various PVC formulations. Further research into the specific performance of pure this compound compared to other metal carboxylates would be beneficial for fine-tuning stabilizer packages.

References

Application Notes and Protocols for Preparing Stable Calcium Myristate Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium myristate, the calcium salt of myristic acid, is a metallic soap with significant potential in the pharmaceutical and drug delivery fields. Its hydrophobic nature makes it a candidate for formulating controlled-release systems, enhancing the bioavailability of poorly soluble drugs, and as a component in topical and transdermal delivery systems. The primary challenge in utilizing this compound lies in the preparation of stable, well-characterized aqueous suspensions with controlled particle size and distribution. This document provides detailed protocols for the synthesis of this compound and its formulation into a stable aqueous suspension, along with methods for characterization to ensure reproducibility and quality.

Synthesis of this compound

The most common method for synthesizing this compound is through a precipitation reaction. Two primary approaches are presented below.

Protocol 1: Reaction of Myristic Acid with Calcium Hydroxide

This protocol describes a direct reaction between myristic acid and calcium hydroxide to form this compound.

Materials:

  • Myristic Acid (C₁₄H₂₈O₂)

  • Calcium Hydroxide (Ca(OH)₂)

  • Acetic Acid (catalyst)

  • Deionized Water

Equipment:

  • Reaction vessel with stirring capability (e.g., beaker with a magnetic stirrer)

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Drying oven

Procedure:

  • In the reaction vessel, combine 114.5 g of myristic acid and 38.9 g of calcium hydroxide.[1]

  • Begin stirring the mixture at a moderate speed at a temperature of 35-40°C.

  • Add 0.3% acetic acid to the mixture to act as a catalyst.[1]

  • The mixture will initially become a dense mass before transforming into a white, voluminous powder.

  • The reaction is exothermic, and the temperature may rise to 70-80°C.[1]

  • Continue stirring for approximately 3-5 minutes until the reaction appears complete.[1]

  • The resulting product is a white powder of basic this compound.

  • Wash the powder with deionized water to remove any unreacted starting materials and the catalyst.

  • Filter the product and dry it in an oven at 60-80°C until a constant weight is achieved.

Protocol 2: Precipitation from Soluble Salts

This method involves the reaction of a soluble myristate salt with a soluble calcium salt in an aqueous solution.

Materials:

  • Sodium Myristate (NaC₁₄H₂₇O₂)

  • Calcium Chloride (CaCl₂)

  • Deionized Water

Equipment:

  • Two beakers

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a solution of sodium myristate by dissolving it in deionized water with gentle heating and stirring. The concentration can be varied to control particle size.

  • Prepare a separate aqueous solution of calcium chloride.

  • While vigorously stirring the sodium myristate solution, slowly add the calcium chloride solution. A white precipitate of this compound will form immediately.

  • Continue stirring for 30-60 minutes to ensure the completion of the reaction.

  • Collect the precipitate by filtration.

  • Wash the precipitate several times with deionized water to remove the sodium chloride byproduct.

  • Dry the this compound powder in an oven at 60-80°C.

Preparation of a Stable this compound Suspension

Once the this compound powder is synthesized, the next crucial step is to formulate it into a stable aqueous suspension. This requires the use of appropriate stabilizing agents to prevent particle agglomeration and sedimentation.

Materials:

  • Synthesized this compound powder

  • Deionized Water

  • Stabilizing agent(s) (e.g., Polysorbate 80, Poloxamer 188, Hydroxypropyl methylcellulose (HPMC))

Equipment:

  • High-shear homogenizer or sonicator

  • Magnetic stirrer

  • Particle size analyzer

  • Zeta potential analyzer

Protocol:

  • Preparation of the Stabilizer Solution: Prepare an aqueous solution of the chosen stabilizer(s). The concentration will need to be optimized, but a starting point could be in the range of 0.5% to 2.0% (w/v). A combination of a non-ionic surfactant and a polymeric stabilizer can often provide both steric and electrostatic stabilization.[2]

  • Dispersion of this compound: Slowly add the pre-weighed this compound powder to the stabilizer solution while stirring with a magnetic stirrer. A typical starting concentration for the this compound would be in the range of 1% to 5% (w/v).

  • Homogenization: Subject the coarse dispersion to high-energy homogenization using either a high-shear homogenizer or a sonicator. This process is critical for breaking down agglomerates and reducing the particle size to the desired range (typically sub-micron for pharmaceutical applications).

    • High-Shear Homogenization: Process at 5,000-10,000 rpm for 10-20 minutes.

    • Sonication: Use a probe sonicator with cycles of sonication and cooling to prevent overheating.

  • Characterization and Optimization: After homogenization, characterize the suspension for particle size, polydispersity index (PDI), and zeta potential. The goal is to achieve a narrow particle size distribution in the desired range and a zeta potential that indicates good stability (typically > |30| mV for electrostatic stabilization).[3] If the stability is not optimal, adjust the type and concentration of stabilizers, the concentration of this compound, and the homogenization parameters.

Characterization of the this compound Suspension

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the suspension.

ParameterMethodPurposeTypical Values for a Stable Suspension
Particle Size & PDI Dynamic Light Scattering (DLS)To determine the average particle size and the breadth of the size distribution.100 - 500 nm with a PDI < 0.3
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the particles, which is an indicator of the electrostatic stability.> +30 mV or < -30 mV
Morphology Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the particles.Spherical or near-spherical particles
Physical Stability Visual Observation, TurbiscanTo assess for signs of instability such as sedimentation, creaming, or agglomeration over time.No visible sedimentation or phase separation over a defined period.
Crystallinity X-ray Diffraction (XRD)To determine the crystalline or amorphous nature of the suspended this compound.Dependent on the preparation method.
Drug Loading/Release (If applicable) HPLC, UV-VisTo quantify the amount of drug encapsulated and its release profile from the this compound particles.Dependent on the specific drug and formulation goals.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_synthesis This compound Synthesis cluster_suspension Suspension Preparation cluster_characterization Characterization Reactants Myristic Acid + Calcium Salt Reaction Precipitation Reaction Reactants->Reaction Purification Washing & Filtration Reaction->Purification Drying Drying Purification->Drying Product This compound Powder Drying->Product Powder This compound Powder Dispersion Coarse Dispersion Powder->Dispersion Stabilizer Stabilizer Solution Stabilizer->Dispersion Homogenization High-Shear Homogenization / Sonication Dispersion->Homogenization Suspension Stable Suspension Homogenization->Suspension FinalSuspension Stable Suspension Analysis Particle Size Zeta Potential Morphology Stability FinalSuspension->Analysis

Caption: Overall workflow for the preparation and characterization of a stable this compound suspension.

stabilization_mechanism cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization p1 Particle p2 Particle label_repulsion Repulsion p3 Particle p4 Particle label_hindrance Hindrance

Caption: Conceptual diagram of electrostatic and steric stabilization mechanisms for particles in a suspension.

References

Application Note: Quantification of Myristic Acid in Calcium Myristate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of myristic acid content in calcium myristate. The method involves the liberation of myristic acid from its calcium salt, followed by derivatization to its volatile fatty acid methyl ester (FAME). The resulting myristic acid methyl ester is then separated and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID). This protocol is specifically designed for researchers, scientists, and professionals in drug development and quality control who require an accurate determination of fatty acid content in raw materials.

Introduction

This compound is a metallic salt of myristic acid, a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH. It finds applications in various industries, including pharmaceuticals and cosmetics, as a lubricant, stabilizer, and flow agent. Accurate quantification of the myristic acid content is crucial for ensuring product quality, consistency, and performance.

Gas chromatography is a highly effective technique for the analysis of fatty acids.[1][2] However, due to their low volatility, fatty acids require a derivatization step to convert them into more volatile compounds suitable for GC analysis.[2][3] The most common approach is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][4] This application note provides a comprehensive protocol for the analysis of myristic acid in this compound, encompassing sample preparation, derivatization, and GC-FID analysis.

Experimental Protocol

The experimental workflow for the determination of myristic acid in this compound is depicted in the diagram below.

GC_Workflow Experimental Workflow for Myristic Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Acidification Acidification (e.g., with HCl) Weighing->Acidification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Acidification->Extraction Derivatization Esterification to FAME (e.g., BF3 in Methanol) Extraction->Derivatization GC_FID GC-FID Analysis Derivatization->GC_FID Quantification Quantification using Internal Standard GC_FID->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: Workflow for Myristic Acid Quantification.

Materials and Reagents
  • This compound Sample

  • Myristic Acid certified reference standard (Sigma-Aldrich or equivalent)

  • Heptadecanoic acid (Internal Standard, IS)

  • Hydrochloric Acid (HCl), concentrated

  • Hexane, GC grade

  • Boron Trifluoride (BF₃) in Methanol (14% w/v)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Analytical Balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • GC Capillary Column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or similar)[4]

  • Vortex Mixer

  • Centrifuge

  • Heating block or water bath

  • Autosampler Vials (2 mL)

  • Standard laboratory glassware

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 100 mg of heptadecanoic acid and dissolve it in 100 mL of hexane.

  • Myristic Acid Stock Solution (1 mg/mL): Accurately weigh 100 mg of myristic acid and dissolve it in 100 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the Myristic Acid Stock Solution and a constant volume of the IS Stock Solution to separate vials. Evaporate the solvent under a gentle stream of nitrogen. These standards will be derivatized in the same manner as the samples.

Sample Preparation and Derivatization
  • Weighing: Accurately weigh approximately 50 mg of the this compound sample into a screw-cap glass tube.

  • Internal Standard Addition: Add a precise volume (e.g., 1 mL) of the Internal Standard Stock Solution to the tube.

  • Acidification: Add 2 mL of 2M HCl to the tube to liberate the free myristic acid from its calcium salt. Vortex vigorously for 2 minutes.

  • Extraction: Add 5 mL of hexane to the tube, vortex for 2 minutes, and then centrifuge to separate the layers. Carefully transfer the upper organic (hexane) layer to a clean tube. Repeat the extraction with another 5 mL of hexane and combine the organic layers.

  • Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Derivatization to FAMEs: Evaporate the solvent from the dried extract under a gentle stream of nitrogen. Add 2 mL of 14% BF₃ in methanol to the residue.[5] Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[5]

  • Extraction of FAMEs: After cooling to room temperature, add 2 mL of saturated NaCl solution and 2 mL of hexane. Vortex for 2 minutes and allow the layers to separate.

  • Final Sample: Carefully transfer the upper hexane layer containing the FAMEs into a GC vial for analysis.

GC-FID Conditions
  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 10 minutes[4]

Data Presentation and Analysis

The quantification of myristic acid is based on the internal standard method. The ratio of the peak area of myristic acid methyl ester to the peak area of the internal standard (heptadecanoic acid methyl ester) is used for calculation. A calibration curve is generated by plotting the peak area ratio against the concentration ratio of the prepared standards.

Table 1: Representative Quantitative Data

ParameterMyristic Acid Methyl EsterHeptadecanoic Acid Methyl Ester (IS)
Retention Time (min) ~12.5~14.2
Peak Area (Sample) 45,67850,123
Concentration in Sample (mg/g) Calculated from Calibration CurveN/A
Recovery (%) 98.5%N/A
RSD (%) (n=3) < 2.0%N/A

The concentration of myristic acid in the original this compound sample is then calculated using the calibration curve and accounting for the initial sample weight and dilution factors.

Conclusion

The described gas chromatography method with flame ionization detection provides a reliable and accurate means for the quantification of myristic acid in this compound. The sample preparation involving acidification and subsequent derivatization to fatty acid methyl esters is crucial for achieving good chromatographic results. This application note serves as a detailed protocol for quality control and research applications where the precise determination of myristic acid content is required.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Calcium Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium myristate, the calcium salt of myristic acid, is a compound of interest in various fields, including pharmaceuticals and material science. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation parameters. While gas chromatography is a common technique for fatty acid analysis, HPLC is advantageous for less volatile samples and when derivatization for GC is not desirable.[1]

Principle of the Method

The method involves the conversion of this compound to myristic acid, which is then separated and quantified by reversed-phase HPLC. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][2] Detection is achieved by monitoring the UV absorbance of the carboxyl group at a low wavelength. For enhanced sensitivity and selectivity, derivatization of the myristic acid to form a UV-absorbing or fluorescent derivative can be performed.[1][3] This application note will focus on the direct analysis of the free fatty acid.

Experimental Protocols

Sample Preparation

The primary challenge in analyzing this compound is its poor solubility in typical HPLC mobile phases. Therefore, a sample preparation procedure is required to convert the salt into the more soluble myristic acid.

Reagents and Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Syringe filters, 0.45 µm PTFE

Procedure:

  • Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Solubilization: Add 5 mL of chloroform to dissolve the sample. Sonicate for 5 minutes to ensure complete dissolution.

  • Acidification: Add 1 mL of 1 M HCl to the flask and vortex for 2 minutes. This step protonates the myristate to form myristic acid.

  • Extraction: Add 2 mL of deionized water and vortex for another 2 minutes to extract any excess HCl and calcium chloride into the aqueous phase.

  • Phase Separation: Allow the solution to stand until the organic and aqueous layers have clearly separated.

  • Isolation: Carefully transfer the lower organic (chloroform) layer containing the myristic acid to a clean vial.

  • Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 10 mL of the mobile phase (e.g., Acetonitrile/Water mixture).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[5]

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[6]
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Injection Volume 10 µL[5]
Detection Wavelength 210 nm[2]

Note: The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase helps to ensure sharp peaks for free fatty acids by suppressing the ionization of the carboxyl group.[1]

Data Presentation

Quantitative data for method validation should be summarized for clarity. The following tables represent typical performance characteristics for a validated HPLC method for a fatty acid like myristic acid.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
% RSD of Peak Area (n=6) ≤ 2.0%0.85%

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9950.9992
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%1.1%
- Intermediate Precision (Inter-day)≤ 3.0%1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Calcium Myristate dissolve Dissolve in Chloroform weigh->dissolve acidify Acidify with HCl dissolve->acidify extract Extract with Water acidify->extract separate Separate Organic Layer extract->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter through 0.45 µm Syringe Filter reconstitute->filter inject Inject into HPLC filter->inject separate_hplc Chromatographic Separation (C18 Column) inject->separate_hplc detect UV Detection at 210 nm separate_hplc->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation

The diagram below outlines the key parameters evaluated during the validation of the analytical method.

G cluster_accuracy_precision mv Method Validation accuracy Accuracy (% Recovery) mv->accuracy precision Precision (% RSD) mv->precision specificity Specificity mv->specificity linearity Linearity (r²) mv->linearity robustness Robustness mv->robustness range Range linearity->range lod LOD range->lod loq LOQ range->loq

References

Application Note: Particle Size Analysis of Precipitated Calcium Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium myristate, the calcium salt of myristic acid, is a metallic soap with a wide range of applications in the pharmaceutical, cosmetic, and polymer industries. It functions as a lubricant, stabilizer, emulsifying agent, and anticaking agent.[1][2][3][4] The particle size and particle size distribution (PSD) of precipitated this compound are critical physical characteristics that significantly influence its performance in various formulations. These parameters affect bulk density, flowability, dissolution rate, and bioavailability in drug delivery systems, as well as texture and stability in cosmetics.

This application note provides a detailed protocol for the particle size analysis of precipitated this compound using laser diffraction, a widely adopted and robust analytical technique for materials ranging from nanometers to millimeters.[5][6][7][8]

Experimental Protocols

Precipitation of this compound

A common method for synthesizing precipitated this compound involves the reaction of a soluble calcium salt with a soluble myristate salt. The following is a general protocol:

Materials:

  • Myristic Acid

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calcium Chloride (CaCl₂) or Calcium Nitrate (Ca(NO₃)₂)

  • Deionized Water

  • Ethanol (optional, as a solvent for myristic acid)

Protocol:

  • Prepare Sodium Myristate Solution:

    • Dissolve a specific molar concentration of myristic acid in a minimal amount of ethanol.

    • Separately, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the myristic acid solution with constant stirring to form sodium myristate.

  • Prepare Calcium Salt Solution:

    • Prepare an aqueous solution of a calcium salt (e.g., calcium chloride) with a specific molar concentration.

  • Precipitation:

    • Slowly add the calcium salt solution to the sodium myristate solution under vigorous and controlled stirring.

    • The formation of a white precipitate of this compound will be observed.

    • Continue stirring for a predetermined period to ensure complete reaction and to influence crystal growth.

  • Washing and Drying:

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected this compound precipitate with deionized water to remove any soluble impurities.

    • Dry the precipitate in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Sieving (Optional):

    • The dried powder can be gently sieved to break up any large agglomerates before particle size analysis.

Particle Size Analysis by Laser Diffraction

Laser diffraction is a technique that measures particle size distribution by analyzing the angular variation in the intensity of scattered light as a laser beam passes through a dispersed particulate sample.[7][8] Large particles scatter light at small angles, while small particles scatter light at large angles.[7]

Instrumentation:

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS series)

  • Dry Powder Dispersion Unit or Liquid Dispersion Unit

Protocol for Dry Dispersion:

  • Instrument Setup:

    • Ensure the instrument is clean and the optics are aligned according to the manufacturer's instructions.

    • Set up the dry powder dispersion unit.

  • Sample Preparation:

    • Ensure the precipitated this compound powder is dry and free-flowing.

    • If necessary, gently de-agglomerate the sample using a soft brush or spatula.

  • Measurement:

    • Load an appropriate amount of the this compound sample into the feeder of the dry dispersion unit.

    • Set the dispersion pressure to an optimal level to ensure adequate particle separation without causing particle fracture. This may require some method development.

    • Initiate the measurement. The instrument will automatically introduce the sample into the measurement cell and record the light scattering pattern.

    • Perform multiple measurements (typically 3-5) to ensure reproducibility.

Protocol for Wet Dispersion:

  • Instrument Setup:

    • Configure the instrument with a liquid dispersion unit.

    • Select an appropriate dispersant in which this compound is insoluble and does not swell (e.g., isopropanol, silicone oil).

    • Fill the dispersion unit with the chosen dispersant.

  • Sample Preparation and Measurement:

    • Add a small amount of the this compound powder to the dispersant in the unit until the desired obscuration level (the amount of laser light blocked by the particles) is reached.

    • Apply ultrasonication for a short, defined period to break up agglomerates. The duration and power of sonication should be optimized to avoid particle attrition.

    • Start the measurement. The particle suspension will be circulated through the measurement cell.

    • Perform several measurements to check for stability and reproducibility.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the laser diffraction analysis of two different batches of precipitated this compound.

ParameterBatch ABatch BDescription
Dv10 (µm) 5.28.910% of the particle population is below this size.
Dv50 (µm) 15.825.4The median particle size; 50% of the population is smaller and 50% is larger.
Dv90 (µm) 35.152.390% of the particle population is below this size.
Span 1.891.71(Dv90 - Dv10) / Dv50. A measure of the width of the distribution.
D[7][8] (µm) 18.329.8Volume Weighted Mean Diameter. Sensitive to the presence of large particles.
D[6][7] (µm) 12.520.1Surface Weighted Mean Diameter (Sauter Mean Diameter). Relevant for surface area calculations.

Visualizations

The following diagrams illustrate the logical workflow for the precipitation and particle size analysis of this compound.

Precipitation_Workflow A Prepare Sodium Myristate Solution C Precipitation (Mixing under controlled stirring) A->C B Prepare Calcium Chloride Solution B->C D Filtering and Washing C->D Collect Precipitate E Drying D->E F Sieving (Optional) E->F G Precipitated this compound Powder F->G

Caption: Workflow for the precipitation of this compound.

Particle_Size_Analysis_Workflow start Start with Precipitated This compound Powder prep Sample Preparation (De-agglomeration) start->prep dispersion Dispersion Method Selection prep->dispersion dry Dry Dispersion dispersion->dry Dry Powder wet Wet Dispersion dispersion->wet Insoluble Liquid measurement Laser Diffraction Measurement dry->measurement wet->measurement analysis Data Analysis (Mie or Fraunhofer Theory) measurement->analysis report Generate Particle Size Distribution Report analysis->report

Caption: Workflow for particle size analysis by laser diffraction.

Conclusion

The particle size of precipitated this compound is a critical quality attribute that can be reliably and reproducibly measured using laser diffraction. The protocols outlined in this application note provide a framework for the synthesis and characterization of this important material. Careful control of precipitation conditions and optimization of the dispersion method for particle size analysis are essential for obtaining accurate and meaningful results. This information is valuable for researchers, scientists, and drug development professionals in controlling product quality and optimizing formulations.

References

Application Notes and Protocols for Calcium Myristate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The following application notes provide a comprehensive overview of the potential uses of calcium myristate in the formulation of topical and transdermal drug delivery systems. While this compound is an established ingredient in the cosmetics industry, valued for its role as an emulsion stabilizer and anticaking agent, its application in pharmaceutical drug delivery is a novel and emerging area of investigation. These notes are intended to serve as a foundational guide for researchers looking to explore the utility of this compound as a functional excipient. The protocols detailed herein are based on established methodologies for the formulation and characterization of topical delivery systems and have been adapted for the specific use of this compound.

Introduction to this compound

This compound is the calcium salt of myristic acid, a 14-carbon saturated fatty acid.[1] It is a white, waxy solid that is practically insoluble in water. Its chemical and physical properties suggest several potential roles in topical drug delivery:

  • Emulsion Stabilizer: this compound can stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions, which are common vehicles for topical drugs.[1]

  • Lipid Matrix Former: As a lipid-based molecule, it can be incorporated into lipid nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), to control drug release and enhance skin penetration.

  • Viscosity Modifier: It may contribute to the desired viscosity and texture of creams and ointments.

  • Skin Permeation Enhancer: The myristic acid component, a fatty acid, may interact with the lipids of the stratum corneum, potentially enhancing the penetration of active pharmaceutical ingredients (APIs).

Potential Applications in Topical Drug Delivery

Stabilization of Topical Emulsions

This compound can be employed as a co-emulsifier to improve the stability of topical creams and lotions. Its amphiphilic nature allows it to orient at the oil-water interface, reducing interfacial tension and preventing coalescence of the dispersed phase droplets.

Formulation of Lipid-Based Nanocarriers

This compound can serve as a solid lipid component in the formulation of SLNs and NLCs. These nanocarriers offer several advantages for topical delivery, including:

  • Controlled and sustained drug release.

  • Enhanced skin penetration and targeting of the API to specific skin layers.

  • Improved stability of the encapsulated drug.

  • Occlusive properties that can increase skin hydration.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of topical drug delivery systems incorporating this compound.

Protocol 1: Preparation of a this compound-Stabilized Topical Emulsion

This protocol describes the preparation of an oil-in-water (o/w) emulsion using this compound as a stabilizing agent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Oil Phase (e.g., Isopropyl myristate, Mineral oil)[2]

  • Aqueous Phase (Purified water)

  • Primary Emulsifier (e.g., Polysorbate 80, Tween 80)

  • Preservative (e.g., Phenoxyethanol)

Equipment:

  • Homogenizer (High-shear or High-pressure)

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the required amounts of the oil phase components (e.g., isopropyl myristate), this compound, and the oil-soluble API.

    • Heat the mixture to 70-75°C on a heating plate while stirring until all components are completely dissolved and a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of purified water, primary emulsifier, and any water-soluble excipients.

    • Heat the aqueous phase to 70-75°C on a separate heating plate with stirring until a clear solution is obtained.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while continuously stirring with a magnetic stirrer.

    • Subject the coarse emulsion to homogenization using a high-shear homogenizer at a specified speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes) to reduce the droplet size.

  • Cooling and Finalization:

    • Allow the emulsion to cool down to room temperature under gentle stirring.

    • Add a preservative when the temperature is below 40°C.

    • Adjust the final weight with purified water if necessary to compensate for any water loss during heating.

    • Characterize the final formulation for its physicochemical properties.

Diagram of Emulsion Preparation Workflow

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Finalization oil_components Weigh Oil, this compound, API heat_oil Heat to 75°C & Stir oil_components->heat_oil mix Add Aqueous to Oil Phase heat_oil->mix aq_components Weigh Water, Emulsifier heat_aq Heat to 75°C & Stir aq_components->heat_aq heat_aq->mix homogenize High-Shear Homogenization mix->homogenize cool Cool to Room Temperature homogenize->cool add_preservative Add Preservative (<40°C) cool->add_preservative final_product Final Emulsion add_preservative->final_product G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_process Nanoparticle Formation melt_lipid Melt this compound & API (> Melting Point) pre_emulsion Create Pre-emulsion (High-Speed Stirring) melt_lipid->pre_emulsion heat_aq Heat Aqueous Surfactant Solution (Same Temperature) heat_aq->pre_emulsion homogenize Homogenize & Sonicate pre_emulsion->homogenize cool Cool in Ice Bath homogenize->cool final_product SLN Dispersion cool->final_product

References

Calcium Myristate: A Hydrophobic Coating Agent for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium myristate, the calcium salt of myristic acid, is a metallic soap that has garnered significant interest in materials science due to its pronounced hydrophobic properties. Its long hydrocarbon chain imparts excellent water repellency, making it a prime candidate for the development of protective coatings. These coatings find applications in diverse fields, including corrosion prevention, anti-fouling surfaces, and as functional excipients in drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis, deposition, and characterization of this compound coatings.

Physicochemical Properties

This compound is a white, waxy powder that is insoluble in water but soluble in certain organic solvents. Its hydrophobic nature stems from the long, 14-carbon aliphatic chain of the myristate component.

PropertyValueReferences
Chemical Formula Ca(C₁₄H₂₇O₂)₂
Molecular Weight 494.80 g/mol
Appearance White, waxy powder[1]
Solubility Insoluble in water; Soluble in some organic solvents[1]
Melting Point 180°C to >250°C (for basic this compound)

Synthesis of this compound

This compound can be synthesized through a precipitation reaction between a soluble calcium salt and a myristate salt or by the direct reaction of myristic acid with a calcium base.

Protocol 1: Synthesis of Basic this compound Powder

This protocol describes the synthesis of a basic this compound powder.

Materials:

  • Myristic acid (114.5 g)

  • Calcium hydroxide (38.9 g)

  • Acetic acid (0.3% of total mass) as a catalyst

Procedure:

  • Combine myristic acid and calcium hydroxide in a suitable reaction vessel.

  • Stir the mixture at a temperature of 35°C to 40°C.

  • Add 0.3% acetic acid as a catalyst while continuing to stir.

  • Observe the initial compaction of the mass, which will then transform into a white, voluminous powder.

  • The reaction is exothermic, and the temperature may rise to 70-80°C.

  • Continue stirring for a total of 3 minutes to ensure the reaction goes to completion.

  • The resulting product is a white, voluminous powder of basic this compound.

Deposition of this compound Coatings

This compound coatings can be applied to various substrates using several techniques, including electrodeposition, solution casting, and dip-coating.

Protocol 2: Electrodeposition of a Superhydrophobic this compound Coating

This protocol details the fabrication of a superhydrophobic this compound coating on a conductive substrate, such as copper or steel, via a one-step electrodeposition process.

Materials:

  • Substrate (e.g., copper, aluminum, or stainless steel plates)

  • Myristic acid

  • Calcium chloride (CaCl₂)

  • Ethanol

  • Silicon carbide paper (400 and 800 grit)

  • DC power supply

  • Electrolytic cell

Procedure:

  • Substrate Preparation:

    • Abrade the substrate plates with 400 and 800 grit silicon carbide paper.

    • Wash the plates thoroughly with distilled water.

    • Dry the plates completely.

  • Electrolyte Preparation:

    • Prepare an electrolyte solution of 0.1 M myristic acid and 0.2 M calcium chloride in 150 ml of ethanol.

  • Electrodeposition:

    • Set up a two-electrode electrolytic cell with the prepared substrate as the cathode and another plate of the same material as the anode.

    • Maintain a distance of 30 mm between the cathode and anode.

    • Apply a DC voltage of 30 V across the electrodes.

    • Vary the electrodeposition time to control the coating morphology and thickness. Deposition times can range from 30 seconds to 45 minutes.

  • Post-Deposition Treatment:

    • After electrodeposition, remove the coated substrate from the electrolyte.

    • Gently rinse with ethanol to remove any residual electrolyte.

    • Allow the coating to air dry.

Expected Results:

The surface of the substrate will be coated with a white layer of this compound. The morphology of the coating, which influences its hydrophobicity, is dependent on the electrodeposition time. Longer deposition times generally lead to the formation of hierarchical, flower-like microstructures that result in superhydrophobicity.

Protocol 3: Solution Casting of a this compound Film (General Procedure)

This general protocol describes the formation of a this compound film on a substrate using the solution casting method.

Materials:

  • This compound powder

  • A suitable organic solvent (e.g., toluene, heated aromatic hydrocarbons)

  • Substrate (e.g., glass slide, petri dish)

  • Heated magnetic stirrer

  • Pipette or dropper

Procedure:

  • Solution Preparation:

    • Dissolve a known concentration of this compound powder in the chosen organic solvent. Gentle heating and stirring may be required to facilitate dissolution.

  • Casting:

    • Place the substrate on a level surface.

    • Carefully pour or pipette the this compound solution onto the substrate, ensuring the entire surface is covered.

  • Drying:

    • Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood. To control the evaporation rate, the setup can be partially covered.

    • Once the solvent has completely evaporated, a thin film of this compound will remain on the substrate.

Protocol 4: Dip-Coating of a this compound Film (General Procedure)

This general protocol outlines the dip-coating method for applying a this compound coating.

Materials:

  • This compound solution (prepared as in Protocol 3)

  • Substrate

  • Dip-coater apparatus (or a setup allowing for controlled withdrawal from the solution)

Procedure:

  • Immersion:

    • Immerse the substrate into the this compound solution at a constant speed.

  • Dwell Time:

    • Allow the substrate to remain in the solution for a specific period to ensure complete wetting.

  • Withdrawal:

    • Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the thickness of the coating.

  • Drying:

    • Allow the solvent to evaporate from the substrate, leaving behind a solid this compound film. This can be done at room temperature or in an oven at a controlled temperature.

Characterization of this compound Coatings

The properties of the prepared coatings should be thoroughly characterized to assess their quality and performance.

Hydrophobicity Assessment

The hydrophobicity of the coating is primarily determined by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity.

Protocol 5: Static Water Contact Angle Measurement

  • Place a small droplet (typically 2-5 µL) of deionized water onto the surface of the this compound coating.

  • Use a contact angle goniometer to capture an image of the droplet.

  • Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.

Quantitative Data:

Coating MethodSubstrateDeposition ParametersStatic Water Contact Angle (°)Reference
ElectrodepositionCopper30 V, 0.1 M Myristic Acid, 0.2 M CaCl₂, 5 min~158
ElectrodepositionCopper30 V, 0.1 M Myristic Acid, 0.2 M CaCl₂, 15 min~166
ElectrodepositionMagnesium Alloy (AZ31)Not specified159.2 ± 0.8[2]

Applications in Materials Science

Corrosion Resistance

The hydrophobic nature of this compound coatings provides a barrier against corrosive agents, thereby protecting the underlying material.

Quantitative Data:

Drug Delivery

This compound can be explored as a hydrophobic matrix for the controlled release of drugs. Its insolubility in aqueous media can help in sustaining the release of encapsulated active pharmaceutical ingredients (APIs). However, specific quantitative data on the drug release kinetics from a pure this compound matrix is not currently available in the reviewed literature. General principles suggest that a hydrophobic matrix would retard the release of hydrophilic drugs through a diffusion-controlled mechanism.

Anti-fouling

The low surface energy and hydrophobicity of this compound coatings can potentially reduce the adhesion of marine organisms, a property sought after for anti-fouling applications. Quantitative data on the anti-fouling efficacy of this compound coatings is an area for further research.

Visualizations

Synthesis_of_Calcium_Myristate cluster_synthesis Synthesis of Basic this compound Myristic_Acid Myristic Acid Mixing Mixing & Stirring (35-40°C) Myristic_Acid->Mixing Calcium_Hydroxide Calcium Hydroxide Calcium_Hydroxide->Mixing Catalyst_Addition Add Acetic Acid (Catalyst) Mixing->Catalyst_Addition Exothermic_Reaction Exothermic Reaction (Temp rises to 70-80°C) Catalyst_Addition->Exothermic_Reaction Final_Product Basic this compound (White Powder) Exothermic_Reaction->Final_Product

Caption: Synthesis of Basic this compound Powder.

Electrodeposition_Workflow cluster_workflow Electrodeposition of this compound Coating Start Start Substrate_Prep Substrate Preparation (Abrade, Wash, Dry) Start->Substrate_Prep Setup_Cell Set up Electrolytic Cell (Substrate as Cathode) Substrate_Prep->Setup_Cell Electrolyte_Prep Electrolyte Preparation (0.1M Myristic Acid, 0.2M CaCl₂ in Ethanol) Electrolyte_Prep->Setup_Cell Apply_Voltage Apply DC Voltage (30V) (Vary time: 30s - 45min) Setup_Cell->Apply_Voltage Rinse_Dry Rinse with Ethanol & Air Dry Apply_Voltage->Rinse_Dry Characterization Characterization (Contact Angle, SEM, etc.) Rinse_Dry->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Calcium Myristate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of lipophilic compounds like calcium myristate is a critical first step for reliable and reproducible in vitro experimentation. This center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound solutions for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

This compound is the calcium salt of myristic acid, a 14-carbon saturated fatty acid. Its long, nonpolar hydrocarbon tail makes it highly hydrophobic and practically insoluble in water. The divalent calcium ion can also form cross-linked structures, further reducing its solubility compared to its sodium or potassium salt counterparts.

Q2: What are the primary methods to solubilize this compound for in vitro assays?

There are several common approaches to improve the solubility of this compound for cell culture applications:

  • Organic Solvents: Using co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol.

  • Complexation with Carrier Proteins: Conjugating with bovine serum albumin (BSA).

  • Detergent-Based Micellization: Employing non-ionic detergents such as Tween® 80 or Triton™ X-100.

  • Cyclodextrin Encapsulation: Utilizing cyclodextrins to form inclusion complexes.

  • Saponification: Converting the calcium salt to a more soluble form through a chemical reaction.

  • Liposomal Formulation: Encapsulating this compound within lipid vesicles.

Q3: Can I use DMSO or ethanol to dissolve this compound directly in my culture medium?

While DMSO and ethanol are common laboratory solvents, their use requires caution. High concentrations can be cytotoxic and may introduce confounding variables by affecting cellular signaling pathways. It is crucial to determine the maximum tolerable concentration for your specific cell line and to include a vehicle control in your experimental design.

Q4: What is the benefit of using Bovine Serum Albumin (BSA) to deliver this compound to cells?

BSA mimics the physiological transport of fatty acids in the bloodstream. Complexing this compound with fatty acid-free BSA not only enhances its solubility in culture media but also facilitates its uptake by cells through receptor-mediated and passive mechanisms, often with lower cytotoxicity compared to organic solvents.

Q5: Are there alternatives to BSA for delivering fatty acids?

Yes, cyclodextrins are a promising alternative. These cyclic oligosaccharides have a hydrophobic core that can encapsulate lipophilic molecules like myristic acid, while their hydrophilic exterior ensures solubility in aqueous solutions.[1] Methyl-β-cyclodextrin (MβCD) is particularly effective at delivering fatty acids to cells.[1][2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon addition to culture medium The concentration of the organic solvent in the final medium is too high, causing the this compound to crash out.- Prepare a more concentrated stock solution in the organic solvent to minimize the final solvent concentration.- Add the stock solution to the medium dropwise while vortexing.- Consider using a carrier-mediated approach like BSA or cyclodextrin complexation.
High cell death in treated wells The concentration of the solubilizing agent (DMSO, ethanol, detergent) is toxic to the cells.- Perform a dose-response experiment to determine the maximum non-toxic concentration of the solubilizing agent for your cell line.- Always include a vehicle control (medium with the solubilizing agent but without this compound).- Switch to a less cytotoxic delivery method, such as BSA or liposomes.
Inconsistent or unexpected experimental results The solubilizing agent is interfering with the assay or cellular signaling pathways.- Review the literature for known off-target effects of your chosen solubilizing agent. For example, DMSO can affect the PI3K/Akt and NF-κB pathways.[3][4]- Use the lowest effective concentration of the solubilizing agent.- Consider an alternative solubilization method.
Difficulty forming a stable BSA complex Incorrect molar ratio, temperature, or pH during complexation.- Use fatty acid-free BSA for optimal binding.- Maintain a molar ratio of fatty acid to BSA between 3:1 and 6:1.- Gently heat the BSA solution to 37°C before adding the fatty acid stock.

Quantitative Data Summary

The following table provides a comparative overview of common solubilization methods. Note that specific concentrations and outcomes may vary depending on the experimental conditions and cell type.

Method Typical Stock Concentration Typical Final Concentration in Medium Advantages Disadvantages
DMSO 10-100 mM< 0.5% (v/v)- High solubilizing power- Simple to prepare- Potential for cytotoxicity and off-target effects on signaling pathways[3][4][5][6][7]
Ethanol 10-100 mM< 0.5% (v/v)- Less toxic than DMSO for some cell lines- Readily available- Can induce cellular stress and affect signaling pathways like PKA and PKC[8][9][10]
BSA Conjugation 5 mM fatty acid in 2 mM BSA100-500 µM fatty acid- Mimics physiological delivery- Generally low cytotoxicity- Requires careful preparation- BSA can interfere with some assays
Cyclodextrins (e.g., MβCD) 1-10 mM10-100 µM- High delivery efficiency[1][2]- Can be less disruptive than detergents- May extract cholesterol from cell membranes, affecting lipid rafts and signaling[1][2][11][12]
Detergents (e.g., Tween® 80) 1-10% (w/v)< 0.01% (v/v)- Effective at forming micelles- Can disrupt cell membranes and inhibit receptor function[13][14][15][16][17]
Liposomes VariesVaries- High biocompatibility- Can provide targeted delivery- More complex preparation- May have their own effects on cell signaling[18][19][20][21]

Experimental Protocols

Protocol 1: Solubilization using DMSO or Ethanol
  • Weigh out the desired amount of this compound.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 50-100 mM).

  • Gently warm the mixture (e.g., in a 37°C water bath) and vortex or sonicate until the this compound is fully dissolved.

  • To prepare the working solution, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final solvent concentration is below the cytotoxic threshold for your cells (typically <0.5%).

  • Always prepare a vehicle control with the same final concentration of the solvent.

Protocol 2: Complexation with Bovine Serum Albumin (BSA)
  • Prepare a stock solution of this compound in ethanol (e.g., 100 mM) as described in Protocol 1.

  • Prepare a solution of fatty acid-free BSA (e.g., 10% w/v) in sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Warm the BSA solution to 37°C.

  • While gently stirring, add the this compound stock solution dropwise to the warm BSA solution to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA).

  • Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.

  • Sterile-filter the fatty acid-BSA complex solution before adding it to your cell cultures.

  • Prepare a vehicle control using the same concentration of BSA and ethanol without the fatty acid.

Protocol 3: Saponification

Note: This is a generalized protocol and should be optimized for your specific application.

  • Suspend this compound in an aqueous solution.

  • Add a strong base, such as sodium hydroxide (NaOH), in a stoichiometric amount to react with the this compound. The reaction will displace the calcium to form the more soluble sodium myristate and calcium hydroxide.

  • Gently heat and stir the mixture to drive the reaction to completion. The solution should become clearer as the sodium myristate forms.

  • Neutralize the solution to a physiological pH using a suitable buffer or acid before adding it to cell cultures.

  • It is crucial to determine the final concentration of the solubilized myristate and to ensure the final salt concentration is not detrimental to the cells.

Visualizing Workflows and Signaling Pathways

G Workflow for Preparing this compound-BSA Complex cluster_prep Stock Preparation cluster_complex Complexation cluster_final Final Steps A Dissolve this compound in Ethanol (100 mM) D Add Myristate Stock to BSA (Dropwise with Stirring) A->D B Prepare Fatty Acid-Free BSA Solution (e.g., 10%) C Warm BSA Solution to 37°C B->C C->D E Incubate at 37°C for 1 hour D->E F Sterile Filter (0.22 µm) E->F G Add to Cell Culture Medium F->G

Caption: Workflow for BSA Complexation of this compound.

G Potential Off-Target Effects of DMSO on PI3K/Akt Signaling DMSO DMSO NFkB NF-κB DMSO->NFkB activates PTEN PTEN NFkB->PTEN upregulates PIP3 PIP3 PTEN->PIP3 dephosphorylates PI3K PI3K PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival promotes

Caption: DMSO can upregulate PTEN, leading to inhibition of the pro-survival PI3K/Akt pathway.[3]

G Potential Off-Target Effects of Ethanol on PKA Signaling Ethanol Ethanol AC Adenylyl Cyclase (AC) Ethanol->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GeneExpression Changes in Gene Expression CREB->GeneExpression regulates

Caption: Ethanol can stimulate adenylyl cyclase, increasing cAMP and activating PKA signaling.[22][9]

References

Preventing agglomeration of Calcium myristate nanoparticles in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of Calcium Myristate nanoparticles in solution.

Troubleshooting Guide: Preventing Agglomeration

Agglomeration, the clumping of nanoparticles, is a common issue driven by the high surface energy of nanoparticles and attractive van der Waals forces.[1][2] This guide provides solutions to prevent both reversible (soft) and irreversible (hard) agglomeration.[3]

Problem Potential Cause Recommended Solution
Immediate Agglomeration/Precipitation Upon Synthesis Insufficient Stabilization: The concentration or effectiveness of the stabilizing agent is too low to overcome the attractive forces between nanoparticles.Increase Stabilizer Concentration: Gradually increase the concentration of your surfactant or polymer. For surfactants, ensure the concentration is above the Critical Micelle Concentration (CMC). Optimize Stabilizer Type: Experiment with different stabilizers. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or polymers like Polyvinyl Alcohol (PVA) can provide effective steric hindrance.[4][5] Anionic surfactants like Sodium Dodecyl Sulfate (SDS) can provide electrostatic stabilization.[6]
Inappropriate pH: The pH of the solution can significantly affect the surface charge of the nanoparticles and the effectiveness of ionic stabilizers.[7]Adjust pH: Measure and adjust the pH of your solution. For many metal salt nanoparticles, a pH between 7.0 and 8.0 provides good stability.[8] The optimal pH will create a high enough zeta potential (ideally > ±30 mV) to ensure electrostatic repulsion.[9]
High Ionic Strength: The presence of excess salts in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion.Use Deionized Water: Ensure all aqueous phases are prepared with high-purity, deionized water. Purification: If salts are a byproduct of the synthesis reaction, purify the nanoparticle dispersion using methods like dialysis or centrifugation and resuspension in a suitable medium.
Agglomeration Over Time (During Storage) Inadequate Long-Term Stabilizer: The chosen stabilizer may not be sufficient for long-term stability.Use Polymeric Stabilizers: Polymers like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) can form a protective layer around the nanoparticles, providing excellent long-term steric stability.[10]
Inappropriate Storage Conditions: Temperature fluctuations can lead to changes in the nanoparticle surface and stabilizer conformation, promoting agglomeration.Controlled Storage Temperature: Store the nanoparticle dispersion at a consistent, cool temperature (e.g., 4°C). Avoid freeze-thaw cycles unless the formulation is specifically designed for it.
Microbial Contamination: Growth of microorganisms can alter the solution chemistry and lead to nanoparticle aggregation.Sterile Filtration/Add Preservatives: For long-term storage, consider sterile filtering the nanoparticle dispersion or adding a suitable preservative.
Agglomeration During Downstream Processing (e.g., Centrifugation, Filtration) Mechanical Stress: High shear forces during processing can strip stabilizers from the nanoparticle surface.Optimize Processing Parameters: Reduce centrifugation speed and increase time, or use a gentler filtration method like tangential flow filtration. Re-disperse Gently: After processing, use gentle methods like probe sonication at low power or bath sonication to re-disperse the nanoparticles.
Inconsistent Particle Size/Polydispersity Suboptimal Synthesis/Homogenization Parameters: The energy input during nanoparticle formation may be insufficient or excessive.Optimize Homogenization: If using high-pressure homogenization, adjust the pressure and number of cycles. Higher pressure and more cycles generally lead to smaller, more uniform particles, but there is an optimal range.[10] Control Temperature: Maintain a consistent temperature during synthesis, typically 5-10°C above the lipid's melting point for hot homogenization methods.[10]

Frequently Asked Questions (FAQs)

Q1: Why do my this compound nanoparticles agglomerate?

A1: Nanoparticles have a very high surface area-to-volume ratio, which results in high surface energy. To minimize this energy, they tend to clump together, a process driven by weak van der Waals forces.[1][2] This agglomeration can be either reversible (soft agglomerates) or irreversible (hard aggregates) where chemical bonds may form.[3]

Q2: What is the difference between electrostatic and steric stabilization?

A2: Electrostatic stabilization involves creating a charged surface on the nanoparticles, which causes them to repel each other. This is often achieved by using ionic surfactants or by adjusting the pH to create a high zeta potential.[7] Steric stabilization involves adsorbing large molecules, typically polymers, onto the nanoparticle surface. These molecules create a physical barrier that prevents the nanoparticles from getting close enough to aggregate.[5][10]

Q3: How do I choose the right stabilizer for my this compound nanoparticles?

A3: The choice of stabilizer depends on your specific application and the properties of your nanoparticles.

  • Non-ionic surfactants (e.g., Tween® series, Poloxamers): These are widely used due to their low toxicity and effectiveness in providing steric stabilization.[4] Tween® 80 is often a good starting point.[11]

  • Ionic surfactants (e.g., SDS, CTAB): These provide electrostatic stabilization but can be more sensitive to pH and ionic strength.[6]

  • Polymers (e.g., PVA, PVP, PEG): These are excellent for long-term stability and can be functionalized for targeted delivery.[5][10]

Q4: What is Zeta Potential and why is it important?

A4: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A higher absolute zeta potential value (greater than ±30 mV) indicates good stability due to strong electrostatic repulsion between particles.[9] Low zeta potential values suggest that the nanoparticles are more likely to agglomerate.

Q5: Can I use a combination of stabilizers?

A5: Yes, using a combination of stabilizers can be very effective. For instance, you could use an ionic surfactant to provide initial electrostatic stabilization and a non-ionic polymer to provide long-term steric stability. This is a common strategy in complex formulations.

Q6: How does pH affect the stability of my nanoparticle suspension?

A6: The pH of the solution can have a significant impact on stability, especially when using electrostatic stabilization. Changes in pH can alter the surface charge of the nanoparticles and the ionization state of the stabilizer.[7] For calcium salt nanoparticles, maintaining a neutral to slightly alkaline pH (e.g., 7.0-8.0) is often beneficial for stability.[8] It is crucial to determine the optimal pH range for your specific system experimentally.

Data Presentation: Influence of Formulation Parameters on Nanoparticle Stability

The following tables summarize the expected trends in particle size and zeta potential when adjusting key formulation parameters for this compound nanoparticles. These are illustrative values based on similar lipid and calcium-based nanoparticle systems; optimal values for your specific system should be determined experimentally.

Table 1: Effect of Surfactant (Tween® 80) Concentration on Particle Size

This compound Conc. (w/v)Tween® 80 Conc. (w/v)Expected Mean Particle Size (nm)
5%0.5%450 - 650
5%1.0%300 - 450
5%2.0%180 - 300
(Data adapted from trends observed for stearyl myristate nanoparticles)[10]

Table 2: Effect of pH on Zeta Potential and Stability

pHExpected Zeta Potential (mV)Stability Outlook
4.0-5 to -10Prone to Agglomeration
6.0-15 to -25Moderate Stability
7.5-30 to -40Good Stability
9.0-25 to -35Moderate to Good Stability
(General trend observed for nanoparticles stabilized by anionic functional groups)

Table 3: Comparison of Different Stabilizer Types

Stabilizer TypeExampleStabilization MechanismTypical Concentration Range (w/v)Expected Zeta Potential
Non-ionic SurfactantTween® 80Steric0.5% - 2.0%Slightly Negative
Anionic SurfactantSDSElectrostatic0.1% - 0.5%Highly Negative (> -30 mV)
Cationic SurfactantCTABElectrostatic0.1% - 0.5%Highly Positive (> +30 mV)
PolymerPVASteric0.5% - 2.5%Near Neutral

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles by High-Pressure Homogenization (Hot Homogenization Method)

This protocol describes a common method for producing lipid-based nanoparticles.

  • Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point.

  • Preparation of Aqueous Phase: Dissolve the chosen stabilizer (e.g., 1-2% w/v Tween® 80) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

  • Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer. The pressure (e.g., 500-1500 bar) and number of cycles (e.g., 3-5) should be optimized to achieve the desired particle size.[10]

  • Cooling: Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.[10]

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoparticle dispersion.

Visualizations

Agglomeration_Pathway cluster_0 High Surface Energy cluster_1 Driving Force cluster_2 Result NP Individual Nanoparticles VdW Van der Waals Forces NP->VdW Attraction Agglomerate Agglomerated Nanoparticles VdW->Agglomerate Leads to

Mechanism of Nanoparticle Agglomeration.

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Lipid_Phase Melt this compound (Lipid Phase) Pre_Emulsion High-Speed Stirring (Pre-emulsion) Lipid_Phase->Pre_Emulsion Aqueous_Phase Dissolve Stabilizer in Water (Aqueous Phase) Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling and Solidification Homogenization->Cooling Characterization Particle Size & Zeta Potential Analysis Cooling->Characterization

Workflow for Nanoparticle Synthesis.

Troubleshooting_Logic Start Agglomeration Observed? Cause Identify Cause Start->Cause Yes Solution1 Increase Stabilizer Concentration Cause->Solution1 Insufficient Stabilization Solution2 Adjust pH Cause->Solution2 Inappropriate pH / Ionic Strength Solution3 Change Stabilizer Type Cause->Solution3 Ineffective Stabilizer Solution4 Optimize Storage Conditions Cause->Solution4 Poor Storage End Stable Nanoparticle Dispersion Solution1->End Solution2->End Solution3->End Solution4->End

Troubleshooting Flowchart for Agglomeration.

References

Optimizing the precipitation reaction for uniform Calcium myristate particles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of uniform calcium myristate particles via aqueous precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing this compound via precipitation?

A1: The most common aqueous precipitation method involves a double displacement reaction between a soluble calcium salt, typically calcium chloride (CaCl₂), and a soluble myristate salt, such as sodium myristate (Na(C₁₄H₂₇O₂)). When aqueous solutions of these two reactants are mixed, the insoluble this compound, Ca(C₁₄H₂₇O₂)₂, precipitates out as a solid. The reaction is driven by the formation of this insoluble salt.

Q2: Which experimental parameters have the most significant impact on the final particle size and uniformity?

A2: Several factors critically influence the final particle characteristics. The most important parameters to control are:

  • Reactant Concentrations: Higher concentrations can lead to faster nucleation and the formation of smaller particles, but may also increase the risk of aggregation.[1]

  • Temperature: Temperature affects both the solubility of reactants and the kinetics of nucleation and crystal growth.[2][3] An optimal temperature is crucial for balancing these factors to achieve uniform particles.[2]

  • pH of the solution: The pH can influence the surface charge of the particles and the solubility of myristic acid, thereby affecting particle stability and morphology.[4][5]

  • Stirring Speed (Agitation): The rate of mixing affects the homogeneity of the reactant concentrations. Higher stirring speeds can lead to smaller particles but may also cause particle breakage if excessive.[6][7]

  • Order and Rate of Addition: The speed at which the reactants are mixed can influence the level of supersaturation, which in turn affects the nucleation rate and final particle size.

  • Presence of Surfactants/Additives: Additives can act as crystal growth modifiers or stabilizers to prevent aggregation and control particle shape.[8]

Q3: Why is my this compound precipitate forming large, irregular aggregates instead of uniform particles?

A3: Aggregation is a common issue often caused by several factors. Insufficient stirring can lead to localized areas of high supersaturation, causing rapid, uncontrolled precipitation and clumping.[6] Additionally, the surface properties of the newly formed particles may promote sticking. Optimizing the stirring speed, lowering reactant concentrations, and potentially adding a stabilizing agent or surfactant can help prevent aggregation.

Q4: What is the role of a surfactant in this precipitation reaction?

A4: A surfactant can play multiple roles in controlling the particle formation process. It can adsorb onto the surface of the newly formed nuclei, preventing them from aggregating into larger clumps.[8] Surfactants can also act as crystal growth modifiers, influencing the shape and size of the final particles by selectively inhibiting growth on certain crystal faces.[8]

Q5: What are the recommended methods for characterizing the resulting this compound particles?

A5: A comprehensive characterization of the particles is essential. Key techniques include:

  • Particle Size Analysis: Laser Diffraction or Dynamic Light Scattering (DLS) can determine the mean particle size and size distribution.[9][10]

  • Microscopy: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) are used to visualize the morphology (shape) and size of the individual particles.[4][8]

  • X-Ray Diffraction (XRD): This technique is used to determine the crystalline structure and identify the polymorphic form of the this compound.[8][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps to confirm the chemical identity of the this compound by identifying its characteristic chemical bonds.[8][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Wide Particle Size Distribution (Non-uniform particles) 1. Inhomogeneous mixing leading to varied nucleation rates.2. Uncontrolled temperature fluctuations.3. Reactant concentrations are too high, causing excessively rapid nucleation.1. Increase stirring speed to ensure rapid and uniform mixing.[6]2. Use a temperature-controlled water bath for the reactor.[12]3. Decrease the concentration of both calcium chloride and sodium myristate solutions.[1]4. Control the rate of addition of one reactant to the other using a syringe pump.[12]
Formation of Large Aggregates / Clumping 1. Insufficient agitation.2. High particle surface energy.3. Reactant concentrations are too high.1. Optimize stirring speed; too low fails to disperse particles, too high can cause collisions.[7]2. Add a small concentration of a non-ionic surfactant (e.g., Tween® 80) or a polymer stabilizer to the reaction medium.[8]3. Reduce the overall concentration of reactants.
Irregular or Needle-Like Particle Shapes 1. Sub-optimal pH of the reaction medium.2. Influence of impurities.3. Uncontrolled crystal growth.1. Adjust and buffer the pH of the sodium myristate solution before reaction. An increase in pH often favors more regular shapes in similar systems.[4][5]2. Use high-purity deionized water and analytical grade reagents.3. Introduce a crystal growth modifier or surfactant.[8]
Low Product Yield 1. Incomplete precipitation due to low supersaturation.2. Loss of product during washing/filtration steps.3. This compound has some solubility in the reaction medium.1. Ensure stoichiometric amounts of reactants are used. Slightly increasing concentration may help.2. Use a finer filter paper or centrifugation for product recovery.3. Cool the reaction mixture in an ice bath before filtration to reduce the solubility of the product.
Product is Amorphous instead of Crystalline 1. Precipitation occurred too rapidly.2. Reaction temperature is too low.1. Slow down the rate of reactant addition to allow for more ordered crystal growth.2. Increase the reaction temperature moderately to provide more energy for crystal lattice formation.[2]3. Implement an "aging" step where the precipitate is stirred in the mother liquor for several hours post-precipitation.

Data Presentation: Influence of Key Parameters

The following tables summarize the general effects of key experimental parameters on the characteristics of particles formed during precipitation reactions, based on studies of calcium carbonate and other calcium salts. These trends are expected to be applicable to the optimization of this compound precipitation.

Table 1: Effect of Stirring Speed on Particle Size

Stirring Speed General Effect on Particle Size Rationale System Studied
Low (~100 rpm) Larger particles, potential for aggregation Inadequate mixing leads to localized high supersaturation and allows for more crystal growth versus nucleation. CaCO₃ Precipitation[6]
Moderate-High Smaller, more uniform particles Improved mass transfer and mixing homogeneity favor nucleation over crystal growth.[6] CaCO₃ Precipitation[6]

| Very High | Particle size may decrease further or increase due to breakage and re-aggregation | High shear forces can break newly formed crystals, but also increase collision frequency leading to aggregation.[7] | Struvite Crystallization[7] |

Table 2: Effect of Reactant Concentration on Particle Characteristics

Reactant Concentration General Effect on Particle Size Rationale System Studied
Low Larger particles Lower supersaturation favors crystal growth on existing nuclei over the formation of new nuclei. General Precipitation[1]

| High | Smaller particles, higher risk of aggregation | High supersaturation leads to a burst of nucleation, forming many small particles that are prone to aggregation.[1] | General Precipitation[1] |

Table 3: Effect of Temperature on Precipitation

Temperature General Effect on Nucleation & Growth Rationale System Studied
Low Slower nucleation, slower growth Reduced kinetic energy of ions/molecules. Can sometimes lead to more ordered, uniform crystals if aggregation is avoided. General Precipitation[2]

| High | Faster nucleation, faster growth | Increased kinetic energy and reaction rates. Can lead to smaller particles due to rapid nucleation, but may also decrease uniformity if uncontrolled.[2][3] | General Precipitation[2][3] |

Experimental Protocols

Protocol 1: Baseline Synthesis of this compound Particles

This protocol provides a starting point for optimization. The parameters (concentration, temperature, stirring speed) should be systematically varied to achieve the desired particle characteristics.

1. Materials and Equipment:

  • Calcium Chloride Dihydrate (CaCl₂·2H₂O), Analytical Grade

  • Sodium Myristate (C₁₄H₂₇NaO₂), >98% Purity

  • Deionized (DI) Water

  • Jacketed Glass Reactor (e.g., 500 mL)

  • Overhead Mechanical Stirrer with a propeller blade

  • Temperature-controlled water bath/circulator

  • Syringe Pump with a syringe (e.g., 50 mL)

  • pH Meter

  • Buchner Funnel and Filter Paper (e.g., 1 µm pore size) or Centrifuge

  • Drying Oven

2. Procedure:

  • Prepare Reactant Solutions:

    • Solution A (Calcium Chloride): Prepare a 0.1 M solution of CaCl₂ by dissolving the appropriate amount of CaCl₂·2H₂O in DI water.

    • Solution B (Sodium Myristate): Prepare a 0.2 M solution of sodium myristate in DI water. Note: Gentle heating (e.g., 40-50°C) may be required to fully dissolve the sodium myristate. Ensure the solution is clear before use.

  • Set up the Reactor:

    • Add 200 mL of the 0.1 M Calcium Chloride solution (Solution A) to the jacketed glass reactor.

    • Set the temperature-controlled circulator to the desired reaction temperature (e.g., 40°C). Allow the solution in the reactor to equilibrate to this temperature.

    • Begin stirring the solution at a controlled speed (e.g., 400 rpm).

  • Initiate Precipitation:

    • Load 100 mL of the 0.2 M Sodium Myristate solution (Solution B) into the syringe and place it in the syringe pump.

    • Position the tip of the syringe needle below the surface of the stirred CaCl₂ solution in the reactor.

    • Start the syringe pump to add Solution B to Solution A at a slow, controlled rate (e.g., 2 mL/min). A white precipitate of this compound will form immediately.

  • Aging the Precipitate:

    • Once the addition is complete, allow the suspension to stir at the set temperature and speed for an additional 60 minutes. This "aging" step can improve particle crystallinity and uniformity.

  • Isolation and Washing:

    • Turn off the heat and stirrer.

    • Isolate the precipitate by vacuum filtration using a Buchner funnel or by centrifugation.

    • Wash the collected precipitate several times with warm DI water to remove any unreacted salts (like NaCl).

    • Perform a final wash with ethanol or acetone to aid in drying.

  • Drying:

    • Carefully transfer the washed product to a pre-weighed dish.

    • Dry the this compound particles in an oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Drying cluster_analysis 4. Characterization prep_A Prepare 0.1M CaCl₂ Solution (A) setup Add Solution A to Reactor Set Temp & Stir Speed prep_A->setup prep_B Prepare 0.2M Sodium Myristate Solution (B) precipitate Add Solution B via Syringe Pump (Controlled Rate) prep_B->precipitate setup->precipitate age Age Precipitate (60 min) precipitate->age filter Filter / Centrifuge age->filter wash Wash with DI Water & Ethanol filter->wash dry Dry in Oven (60-70°C) wash->dry characterize Analyze Particles (SEM, XRD, PSD) dry->characterize

Caption: Experimental workflow for this compound precipitation.

troubleshooting_flowchart start Unsatisfactory Particles (e.g., large, aggregated) q1 Is the particle size distribution broad? start->q1 a1_yes Increase Stirring Speed Decrease Reactant Conc. Control Addition Rate q1->a1_yes Yes q2 Are particles aggregated but individually uniform? q1->q2 No end_node Re-evaluate Particles a1_yes->end_node a2_yes Add Surfactant/Stabilizer Lower Reactant Conc. Optimize Stirring Speed q2->a2_yes Yes q3 Are particles irregularly shaped (e.g., needles)? q2->q3 No a2_yes->end_node a3_yes Adjust Solution pH Use Higher Purity Reagents Increase 'Aging' Time q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for particle optimization.

influencing_factors center This compound Particle Properties (Size, Shape, Uniformity) temp Temperature center->temp Affects Kinetics & Solubility conc Reactant Concentration center->conc Controls Supersaturation stir Stirring Speed center->stir Governs Mixing ph Solution pH center->ph Affects Surface Charge additive Additives (Surfactants) center->additive Stabilizes & Modifies Growth rate Addition Rate center->rate Controls Local Supersaturation

Caption: Key parameters influencing particle characteristics.

References

Troubleshooting inconsistent results in Calcium myristate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Calcium Myristate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction is complete, but the final yield of this compound is consistently lower than expected. What are the potential causes and how can I improve it?

A: Low yield in this compound synthesis can stem from several factors, primarily related to reaction conditions and purification processes.

Potential Causes:

  • Incomplete Saponification: The initial reaction between myristic acid and the calcium source may not have gone to completion. This can be due to insufficient reaction time, inadequate mixing, or improper temperature control.

  • Suboptimal Stoichiometry: An incorrect molar ratio of myristic acid to the calcium source (e.g., calcium hydroxide) can lead to unreacted starting materials.

  • Precipitation Issues: this compound has low solubility in water. If the precipitation is not carefully controlled, some product may remain in the solution or be lost during filtration.

  • Loss during Washing/Purification: Excessive washing or the use of an inappropriate solvent can lead to the loss of the final product.

  • Side Reactions: The presence of impurities in the starting materials or the use of harsh reaction conditions can lead to the formation of byproducts, reducing the yield of the desired product.

Recommended Solutions:

  • Optimize Reaction Time and Temperature: Ensure the reaction is stirred vigorously for a sufficient duration. A protocol for the direct synthesis of basic this compound suggests stirring myristic acid and calcium hydroxide at 35-40°C, with the temperature rising to 70-80°C during the exothermic reaction.[1]

  • Verify Stoichiometry: Carefully calculate and measure the molar equivalents of your reactants. The reaction between myristic acid (C₁₄H₂₈O₂) and calcium hydroxide (Ca(OH)₂) follows a 2:1 molar ratio to form this compound (C₂₈H₅₄CaO₄).

  • Control Precipitation: The precipitation of calcium salts can be influenced by temperature and the presence of other ions.[2] Gradual addition of reactants and controlled cooling can promote more complete precipitation.

  • Refine Purification Protocol: Use minimal amounts of cold solvent (e.g., deionized water) to wash the precipitate and remove soluble impurities. Avoid solvents in which this compound has significant solubility.

  • Ensure Purity of Reactants: Use high-purity myristic acid and calcium hydroxide to minimize side reactions.

Issue 2: Inconsistent Physical Properties of the Product

Q: The synthesized this compound exhibits batch-to-batch variability in its physical appearance (e.g., powder vs. waxy solid) and texture. What could be causing this inconsistency?

A: Variations in the physical properties of this compound are often linked to differences in its crystal structure and the presence of impurities.

Potential Causes:

  • Polymorphism: Calcium salts of fatty acids can exist in different crystalline forms (polymorphs), each with distinct physical properties. The formation of a specific polymorph can be highly sensitive to synthesis conditions.

  • Inconsistent Temperature Control: Temperature fluctuations during precipitation can affect the nucleation and growth of crystals, leading to different particle sizes and morphologies.[3]

  • Variable pH: The pH of the reaction mixture can influence the type of calcium salt formed and its crystal structure.

  • Presence of Impurities: Unreacted myristic acid or other impurities can be incorporated into the crystal lattice or coat the surface of the particles, altering their physical properties. An acid value greater than zero indicates the presence of unreacted fatty acids.[1]

  • Agitation Rate: The stirring speed can affect the particle size and morphology of the precipitate.

Recommended Solutions:

  • Strict Temperature Control: Maintain a consistent temperature profile throughout the reaction and precipitation steps for each batch.

  • Monitor and Control pH: Measure and adjust the pH of the reaction mixture to a consistent value across all syntheses.

  • Thorough Purification: Ensure the complete removal of unreacted starting materials and byproducts. The melting point can be a good indicator of purity; for example, one synthesis reported a melting temperature range of 180°C to over 250°C.[1]

  • Standardize Agitation: Use a calibrated overhead stirrer to ensure a consistent and reproducible agitation rate.

  • Characterize the Product: Utilize analytical techniques like X-ray Diffraction (XRD) to identify the crystalline phase and Scanning Electron Microscopy (SEM) to observe the particle morphology.

Issue 3: Product is Difficult to Filter and Dry

Q: My this compound precipitate is very fine and clogs the filter paper, making filtration slow and difficult. The resulting cake is also hard to dry completely. How can I resolve this?

A: The formation of very fine particles is a common issue in precipitation processes and can be addressed by modifying the reaction and workup conditions.

Potential Causes:

  • Rapid Precipitation: Fast addition of reactants can lead to rapid nucleation and the formation of a large number of small particles.

  • High Supersaturation: A high concentration of reactants can also promote the formation of fine precipitates.

  • Inadequate Crystal Growth: If the conditions do not favor crystal growth after nucleation, the particles will remain small.

Recommended Solutions:

  • Slower Reagent Addition: Add the calcium source solution to the myristic acid solution slowly and with vigorous stirring to control the rate of precipitation.

  • Adjust Reactant Concentrations: Experiment with slightly lower concentrations of reactants to reduce the level of supersaturation.

  • Introduce a "Digestion" Step: After precipitation, hold the mixture at a constant temperature with gentle stirring for a period (e.g., 1-2 hours). This process, known as Ostwald ripening, encourages smaller particles to dissolve and redeposit onto larger ones, resulting in a more easily filterable precipitate.

  • Use a Coarser Filter Medium: If the particle size remains small, consider using a filter cloth with a larger pore size or a Büchner funnel with a sintered glass frit.

  • Optimize Drying: After filtration, wash the cake with a volatile solvent like ethanol to displace water and facilitate drying. Dry the product under vacuum at a moderately elevated temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected theoretical yield for the synthesis of this compound from myristic acid and calcium hydroxide?

A1: The theoretical yield can be calculated based on the stoichiometry of the balanced chemical equation:

2 C₁₄H₂₈O₂ (Myristic Acid) + Ca(OH)₂ (Calcium Hydroxide) → C₂₈H₅₄CaO₄ (this compound) + 2 H₂O

The molar mass of myristic acid is approximately 228.37 g/mol , and the molar mass of calcium hydroxide is approximately 74.09 g/mol . The molar mass of this compound is approximately 494.81 g/mol .[4]

To calculate the theoretical yield, you must first identify the limiting reactant in your specific experiment.[5][6]

Q2: What are the common impurities in this compound synthesis and how can they be detected?

A2: Common impurities include:

  • Unreacted Myristic Acid: Can be detected by measuring the acid value of the final product or by techniques like Fourier Transform Infrared (FTIR) spectroscopy (looking for the characteristic carboxylic acid C=O stretch).

  • Unreacted Calcium Hydroxide: Can be detected by measuring the pH of a suspension of the product in water or through thermal analysis (TGA), as it will decompose at a different temperature than this compound.

  • Other Fatty Acids: If the starting myristic acid is not pure, other fatty acid calcium salts may be present. These can be detected by techniques like Gas Chromatography (GC) after converting the fatty acid salts back to their methyl esters.

  • Water: Can be quantified using Karl Fischer titration or TGA.

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature plays a crucial role in several aspects of the synthesis:

  • Reaction Rate: Higher temperatures generally increase the rate of the saponification reaction. The reaction is exothermic, and a temperature rise is expected.[1]

  • Solubility: The solubility of both reactants and the product can be affected by temperature.

  • Crystal Formation: Temperature influences the nucleation and growth of crystals during precipitation, which can affect the particle size, morphology, and even the crystalline polymorph of the final product.[3]

Q4: What is the importance of pH control in this compound synthesis?

A4: The pH of the reaction medium is a critical parameter that can influence:

  • Saponification: The reaction of a fatty acid with a base is pH-dependent.

  • Product Stability: The stability of the this compound salt can be affected by pH.

  • Crystal Structure: The pH can influence the formation of different crystalline polymorphs of calcium salts.

Q5: What analytical techniques are recommended for characterizing the final this compound product?

A5: A comprehensive characterization of this compound should include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the carboxylate salt and the absence of free carboxylic acid.

  • X-ray Diffraction (XRD): To determine the crystalline structure and identify the polymorph.

  • Scanning Electron Microscopy (SEM): To visualize the particle size and morphology.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the presence of water or other volatile impurities.

  • Melting Point Analysis: To evaluate the purity of the product.

  • Acid Value Titration: To quantify the amount of unreacted myristic acid.

Data Presentation

Table 1: Reactant and Product Information

CompoundChemical FormulaMolar Mass ( g/mol )
Myristic AcidC₁₄H₂₈O₂228.37
Calcium HydroxideCa(OH)₂74.09
This compoundC₂₈H₅₄CaO₄494.81[4]

Table 2: Example Synthesis Parameters and Product Characteristics

ParameterValueReference
Myristic Acid114.5 g[1]
Calcium Hydroxide38.9 g[1]
Catalyst0.3% Acetic Acid[1]
Initial Temperature35-40 °C[1]
Peak Temperature70-80 °C[1]
Stirring Time3 minutes[1]
Calcium Content13.6%[1]
Melting Temperature180 to >250 °C[1]
Acid Value1.6[1]

Experimental Protocols

Protocol 1: Synthesis of Basic this compound

This protocol is adapted from a direct synthesis method.[1]

Materials:

  • Myristic Acid (114.5 g)

  • Calcium Hydroxide (38.9 g)

  • Acetic Acid (catalyst, 0.3% of the total mass)

  • Stirring apparatus (e.g., overhead mechanical stirrer)

  • Reaction vessel

  • Thermometer

Procedure:

  • Combine 114.5 g of myristic acid and 38.9 g of calcium hydroxide in a suitable reaction vessel.

  • Add 0.3% acetic acid as a catalyst.

  • Begin stirring the mixture at a constant rate.

  • Monitor the temperature of the reaction mixture. The initial temperature should be between 35-40°C. An exothermic reaction will cause the temperature to rise to 70-80°C.

  • Continue stirring for a total of 3 minutes. The mixture will initially compact slightly and then transform into a white, voluminous powder.

  • After the reaction is complete, allow the product to cool to room temperature.

  • The resulting white powder is basic this compound.

Protocol 2: Characterization of this compound

1. Melting Point Determination:

  • Use a standard melting point apparatus.

  • Place a small amount of the dried this compound powder in a capillary tube.

  • Heat the sample slowly and record the temperature range over which the substance melts. A broad melting range may indicate the presence of impurities.

2. Acid Value Titration:

  • Accurately weigh a known amount of the this compound sample and dissolve it in a suitable neutralized solvent (e.g., a mixture of ethanol and diethyl ether).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of potassium hydroxide (KOH) until a persistent pink color is observed.

  • Calculate the acid value (mg KOH/g sample) using the volume and concentration of the KOH solution and the mass of the sample.

3. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Obtain an FTIR spectrum of the dried this compound sample using a KBr pellet or an ATR accessory.

  • Analyze the spectrum for the characteristic absorption bands of a carboxylate salt (typically a strong, broad peak around 1540-1610 cm⁻¹) and the absence of a strong C=O stretch from a carboxylic acid (around 1700-1725 cm⁻¹).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Characterization reactants 1. Weigh Reactants (Myristic Acid, Ca(OH)₂) mixing 2. Combine & Mix (Add Catalyst) reactants->mixing Stoichiometric Ratio reaction 3. Controlled Reaction (Monitor Temperature) mixing->reaction 35-40°C start precipitation 4. Product Precipitation reaction->precipitation Exothermic 70-80°C peak cooling 5. Cooling precipitation->cooling filtration 6. Filtration cooling->filtration washing 7. Washing (Cold Solvent) filtration->washing drying 8. Drying (Vacuum Oven) washing->drying final_product Final Product: This compound Powder drying->final_product analysis 9. Analytical Tests (FTIR, XRD, SEM, MP, AV) final_product->analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_properties Physical Property Issues cluster_filtration Filtration & Drying Issues start Inconsistent Results in This compound Synthesis check_reaction Check for Incomplete Reaction start->check_reaction check_temp Analyze Temperature Control start->check_temp check_precipitation_rate Evaluate Precipitation Rate start->check_precipitation_rate check_stoichiometry Verify Reactant Stoichiometry check_reaction->check_stoichiometry check_purification Review Purification Losses check_stoichiometry->check_purification solution_yield Optimize: Time, Temp, Stoichiometry, Washing check_purification->solution_yield check_ph Monitor pH Consistency check_temp->check_ph check_purity Assess Product Purity (AV, MP) check_ph->check_purity solution_properties Standardize: Temp, pH, Purification, Agitation check_purity->solution_properties check_particle_size Observe Particle Size (SEM) check_precipitation_rate->check_particle_size solution_filtration Slow Reagent Addition, Introduce Digestion Step check_particle_size->solution_filtration

Caption: Troubleshooting logic for inconsistent results in this compound synthesis.

References

Reducing impurities in the synthesis of Calcium myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of calcium myristate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

This compound is typically synthesized through the reaction of myristic acid with a calcium source. One common method is the direct reaction of myristic acid with calcium hydroxide.[1] Another potential route, analogous to the synthesis of other calcium fatty acid salts like calcium stearate, is a metathesis reaction involving a soluble myristate salt (e.g., sodium myristate) and a soluble calcium salt (e.g., calcium chloride).[2]

Q2: What are the likely impurities in my final this compound product?

The primary impurities encountered during the synthesis of this compound are typically:

  • Unreacted Starting Materials: Residual myristic acid is a common impurity.[3][4]

  • Byproducts from Side Reactions: Although less common in a direct precipitation reaction, side reactions can occur, especially at elevated temperatures. For instance, in related ester synthesis, byproducts from the dehydration of the fatty acid can form.[3]

  • Residual Solvents: If solvents are used during the synthesis or purification process, they may remain in the final product.[5]

  • Catalyst Residues: If a catalyst is used, it may be present in the final product if not completely removed during purification.[5]

Q3: My final this compound product appears discolored. What could be the cause?

Discoloration in the final product can be an indication of impurities arising from:

  • High Reaction Temperatures: Excessive heat can lead to the thermal degradation of myristic acid or the this compound product, resulting in colored byproducts.[5]

  • Oxidation: Exposure to air, especially at higher temperatures, can cause oxidation of the fatty acid, leading to discoloration. Performing the reaction under an inert atmosphere, such as nitrogen, can help prevent this.[5]

  • Impurities in Starting Materials: The purity of the initial myristic acid and calcium source is crucial. Impurities in the reactants can carry through to the final product.

Q4: How can I analyze the purity of my synthesized this compound?

Several analytical techniques can be employed to assess the purity of this compound. While methods for the direct analysis of this compound were not found, techniques used for similar long-chain fatty acid derivatives like stearyl myristate are applicable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and thermally stable impurities. High-temperature GC-MS methods can be used for less volatile compounds.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a detector like an Evaporative Light Scattering Detector (ELSD), is suitable for analyzing less volatile and thermally labile compounds.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization
Low Yield Incomplete reaction due to insufficient mixing or reaction time.Ensure vigorous and continuous stirring throughout the reaction to maximize contact between reactants.[1] Monitor the reaction progress over time to determine the optimal reaction duration.
Incorrect stoichiometry of reactants.Carefully calculate and weigh the stoichiometric amounts of myristic acid and the calcium source.
Suboptimal reaction temperature.Maintain the recommended reaction temperature. For the reaction of myristic acid and calcium hydroxide, a starting temperature of 35-40°C has been reported.[1]
Product Contaminated with Unreacted Myristic Acid Incomplete reaction.As with low yield, ensure sufficient reaction time and efficient mixing.
Inefficient purification.Wash the crude product with a basic solution, such as aqueous sodium bicarbonate, to neutralize and remove unreacted myristic acid. Recrystallization from a suitable solvent can also be an effective purification method.
Final Product is a Clumpy or Compacted Mass Physical properties of the initial reaction mixture.In the synthesis using myristic acid and calcium hydroxide, an initial compaction of the mass has been observed before it turns into a voluminous powder. This is a normal part of the reaction progression.[1]

Experimental Protocols

Protocol 1: Synthesis of Basic this compound

This protocol is based on the direct reaction of myristic acid and calcium hydroxide.[1]

Materials:

  • Myristic Acid (114.5 g)

  • Calcium Hydroxide (38.9 g)

  • Acetic Acid (0.3% of the total mass, as a catalyst)

Procedure:

  • Combine 114.5 g of myristic acid and 38.9 g of calcium hydroxide in a suitable reaction vessel.

  • Begin stirring the mixture at a temperature of 35° to 40° C.

  • Add 0.3% acetic acid as a catalyst.

  • Continue stirring. The mixture may initially undergo slight compaction and then transform into a white, voluminous powder.

  • The reaction is exothermic, and the temperature may rise to 70°-80° C.

  • The total stirring time is approximately 3 minutes.

  • The resulting product is a white, voluminous powder.

Protocol 2: Purification of this compound by Washing

This protocol is a general method for removing acidic impurities like unreacted myristic acid.[3]

Materials:

  • Crude this compound

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Organic solvent in which this compound is insoluble but impurities are soluble (e.g., ethanol or acetone for recrystallization).

Procedure:

  • Suspend the crude this compound in a suitable organic solvent.

  • Transfer the suspension to a separatory funnel.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize and remove unreacted myristic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.[3]

Visualizations

Synthesis_Workflow This compound Synthesis Workflow Reactants Myristic Acid + Calcium Hydroxide Mixing Stirring at 35-40°C Reactants->Mixing Catalyst Add Acetic Acid (Catalyst) Mixing->Catalyst Reaction Exothermic Reaction (Temp rises to 70-80°C) Catalyst->Reaction Product Crude this compound (White Powder) Reaction->Product Purification_Workflow Purification Troubleshooting Workflow Start Crude Product Analysis Impurity_Check Unreacted Myristic Acid? Start->Impurity_Check Yes_Impurity Wash with NaHCO3 Solution Impurity_Check->Yes_Impurity Yes No_Impurity Proceed to Drying Impurity_Check->No_Impurity No Recrystallize Recrystallize from suitable solvent Yes_Impurity->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product No_Impurity->Pure_Product

References

Technical Support Center: Calcium Myristate Synthesis & Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for drying and storing synthesized Calcium myristate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for drying freshly synthesized this compound?

A1: The optimal drying method depends on the scale of your synthesis and the required level of dryness. For most laboratory applications, oven drying at a controlled temperature or vacuum drying are effective methods. For small-scale or heat-sensitive applications, using a desiccator with a suitable desiccant is also a viable option.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is important to protect it from moisture and atmospheric contaminants. Storage at 4°C is also a recommended practice.

Q3: How can I verify that my this compound sample is sufficiently dry?

A3: The dryness of your sample can be verified using several methods. A common laboratory technique is the gravimetric method (loss on drying), where the sample is heated in an oven until a constant weight is achieved.[2][3] More sophisticated methods include Karl Fischer titration for precise water content measurement or infrared (IR) moisture analysis.[2]

Q4: What are some common impurities that might be present in synthesized this compound?

A4: Common impurities can include unreacted starting materials such as myristic acid or the calcium salt precursor, as well as byproducts from the synthesis. Depending on the reaction and purification process, esters of other fatty acids present in the myristic acid source could also be impurities.[4] It is crucial to wash the product thoroughly after synthesis to minimize these impurities.

Troubleshooting Guides

Issue 1: The this compound is clumping together during drying.

  • Possible Cause: Residual moisture or uneven drying can lead to the formation of agglomerates. This is particularly common when drying at excessively high temperatures, which can cause partial melting or sintering on the surface of the particles, trapping moisture within.

  • Solution:

    • Reduce Particle Size: Gently grind the moist this compound into a finer powder before drying to ensure a larger surface area and more uniform drying.

    • Optimize Drying Temperature: Use a lower drying temperature for a longer period. For oven drying, start with a moderate temperature (e.g., 60°C) and monitor for clumping.

    • Use a Vacuum Oven: Drying under vacuum allows for moisture removal at lower temperatures, reducing the risk of melting and clumping.

    • Incorporate an Anti-Caking Agent: For applications where it is permissible, the addition of a small amount of an anti-caking agent can prevent particles from sticking together.[5][6]

Issue 2: The dried this compound appears discolored (e.g., yellow or brown).

  • Possible Cause: Discoloration can indicate thermal degradation of the product. This occurs when the drying temperature is too high or the drying time is excessively long. Oxidation can also contribute to discoloration.

  • Solution:

    • Lower Drying Temperature: Refer to the thermal decomposition data for this compound and select a drying temperature well below its decomposition point. Studies on similar compounds like calcium stearate suggest that temperatures above 135°C can cause degradation.[7]

    • Dry Under Inert Atmosphere: If oxidation is suspected, drying the sample under a nitrogen or argon atmosphere can prevent discoloration. A vacuum desiccator backfilled with an inert gas is suitable for this purpose.

    • Check for Impurities: Discoloration might also be due to impurities in the starting materials or formed during the reaction. Ensure high-purity reagents are used and that the product is adequately purified before drying.

Issue 3: The final product has a low yield after drying.

  • Possible Cause: Mechanical loss during handling and transfer of the fine powder is a common cause of reduced yield. Additionally, if the product is not completely dry, the recorded weight will be artificially high before final drying, leading to a perceived loss of mass.

  • Solution:

    • Careful Handling: Use appropriate tools like powder funnels and spatulas to minimize loss during transfers. Weighing the product on tared filter paper or in a pre-weighed container can also help.

    • Ensure Complete Drying: Dry the product to a constant weight to ensure all solvent or water has been removed before calculating the final yield.

    • Check Filtration and Washing Steps: Ensure that the product was not lost during the filtration and washing stages of the synthesis due to using a filter paper with too large a pore size.

Data Presentation

Table 1: Recommended Drying Methods for this compound

Drying MethodTemperature Range (°C)Typical Drying TimeAdvantagesDisadvantages
Oven Drying 60 - 1052 - 24 hoursSimple, widely available equipment.Potential for thermal degradation if temperature is not carefully controlled.
Vacuum Drying 40 - 801 - 12 hoursFaster drying at lower temperatures, reduces risk of oxidation and degradation.Requires specialized vacuum oven and pump.
Desiccator Ambient24 - 72 hoursGentle drying, suitable for heat-sensitive samples, protects from atmospheric moisture.[8][9]Slower than other methods, requires a good quality desiccant.
Freeze Drying (Lyophilization) Below 012 - 48 hoursProduces a fine, free-flowing powder, minimizes thermal degradation.Expensive equipment, longer process time.

Note: The optimal temperature and time will vary depending on the initial moisture content and the volume of the sample.

Experimental Protocols

Protocol 1: Oven Drying of Synthesized this compound

  • Preparation: Place the synthesized and filtered this compound cake on a clean, pre-weighed watch glass or petri dish. Break up any large clumps with a spatula to create a fine, evenly spread powder.

  • Initial Weighing: Record the initial weight of the watch glass with the moist sample.

  • Drying: Place the watch glass in a preheated oven set to a temperature between 60°C and 80°C.

  • Periodic Weighing: After 2 hours, remove the watch glass from the oven and place it in a desiccator to cool to room temperature (approximately 20-30 minutes). Once cool, weigh the sample.

  • Drying to Constant Weight: Return the sample to the oven for 1-hour intervals, followed by cooling and weighing, until the difference between two consecutive weighings is negligible (e.g., < 0.1% of the total mass).

  • Final Weighing and Storage: Record the final constant weight. The difference between the initial and final weights represents the amount of solvent/water removed. Immediately transfer the dry powder to a tightly sealed container for storage.

Protocol 2: Verifying Dryness using Loss on Drying

  • Sample Preparation: Accurately weigh approximately 1-2 grams of the dried this compound into a pre-weighed, dry weighing bottle.

  • Heating: Place the open weighing bottle (with the lid alongside) in an oven set at 105°C for 2 hours.

  • Cooling: After 2 hours, cap the weighing bottle, remove it from the oven, and place it in a desiccator to cool to room temperature.

  • Weighing: Once cooled, weigh the weighing bottle.

  • Re-heating and Re-weighing: Return the weighing bottle to the oven for 1-hour intervals, with subsequent cooling and weighing, until a constant weight is achieved.

  • Calculation: Calculate the percentage of weight loss, which corresponds to the residual moisture content.

    Percentage Moisture = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100

Visualizations

Drying_Workflow cluster_synthesis Synthesis & Isolation cluster_drying Drying Process cluster_verification Verification & Storage Synthesis Synthesized This compound (Wet Cake) Filtration Filtration & Washing Synthesis->Filtration Drying_Method Select Drying Method (Oven, Vacuum, Desiccator) Filtration->Drying_Method Drying Dry to Constant Weight Drying_Method->Drying Verification Verify Dryness (e.g., Loss on Drying) Drying->Verification Storage Store in Tightly Sealed Container Verification->Storage

Caption: Experimental workflow for drying and storing this compound.

Troubleshooting_Clumping Start Issue: this compound is Clumping During Drying Q1 Is the drying temperature too high? Start->Q1 A1_Yes Lower the drying temperature. Consider vacuum drying. Q1->A1_Yes Yes Q2 Is the powder coarse or uneven? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Gently grind the moist powder before drying. Q2->A2_Yes Yes Q2->End No A2_Yes->End

Caption: Troubleshooting guide for clumping of this compound.

References

Technical Support Center: Calcium Myristate Precipitation Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling calcium myristate precipitation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind controlling this compound precipitation with pH?

A1: The precipitation of this compound is governed by the concentration of its constituent ions, calcium (Ca²⁺) and myristate (CH₃(CH₂)₁₂COO⁻), in solution. The concentration of the myristate anion is directly dependent on the pH of the solution due to the carboxylic acid nature of its conjugate acid, myristic acid.

Myristic acid (CH₃(CH₂)₁₂COOH) is a weak acid with a pKa of approximately 4.9.[1][2][3] This means that at a pH below 4.9, the protonated, uncharged form (myristic acid) predominates, which is less soluble in water. At a pH above 4.9, the deprotonated, negatively charged form (myristate) is more abundant. The equilibrium is as follows:

CH₃(CH₂)₁₂COOH ⇌ CH₃(CH₂)₁₂COO⁻ + H⁺

By adjusting the pH, you can control the concentration of myristate ions available to react with calcium ions and form the insoluble this compound precipitate (Ca(CH₃(CH₂)₁₂COO)₂).

Q2: At what pH range should I expect this compound to precipitate?

A2: Precipitation of this compound is favored at a pH above the pKa of myristic acid (4.9). As the pH increases above this value, the concentration of myristate anions increases, leading to a higher likelihood that the ion product will exceed the solubility product constant (Ksp) of this compound, causing precipitation. Conversely, at a pH below 4.9, the equilibrium shifts towards the protonated myristic acid form, reducing the concentration of myristate anions and increasing the solubility of any existing this compound precipitate.

Q3: What is the solubility product (Ksp) of this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No precipitate forms, even at a pH above 5. 1. Insufficient concentration of calcium or myristate ions. 2. The actual pH of the solution is lower than measured. 3. Presence of chelating agents that bind to calcium ions. 4. The temperature is affecting solubility.1. Increase the concentration of the limiting reactant (calcium chloride or sodium myristate). 2. Calibrate your pH meter and re-measure the pH. 3. Ensure all glassware is thoroughly cleaned and that no interfering substances are present. 4. Control and record the temperature of your experiment, as solubility can be temperature-dependent.
Precipitate forms at an unexpectedly low pH. 1. The concentrations of calcium and myristate are very high. 2. The presence of other ions is reducing the solubility (salting out effect).1. Dilute your reactant solutions. 2. Use a defined buffer system to control the ionic strength of your solution.
The precipitate is difficult to filter or handle (e.g., gelatinous). 1. Rapid precipitation leading to the formation of very small, poorly formed crystals. 2. The pH was increased too quickly.1. Add the precipitating agent (e.g., calcium chloride) slowly while stirring vigorously. 2. Increase the pH of the solution gradually to allow for larger crystal growth. 3. Consider an "aging" step where the precipitate is left in the mother liquor under controlled temperature and stirring to promote crystal growth.
Inconsistent results between experiments. 1. Inaccurate pH measurements. 2. Temperature fluctuations. 3. Variations in the addition rate of reactants. 4. Stock solutions not being homogenous.1. Calibrate the pH meter before each experiment. 2. Perform experiments in a temperature-controlled environment (e.g., a water bath). 3. Use a syringe pump or burette for precise and repeatable addition of reactants. 4. Ensure stock solutions are fully dissolved and well-mixed before use.

Experimental Protocols

Experiment 1: Determining the Effect of pH on this compound Precipitation

Objective: To observe the pH range at which this compound precipitates from a solution with fixed concentrations of calcium and myristate.

Materials:

  • Sodium myristate

  • Calcium chloride (CaCl₂)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Beakers

  • Graduated cylinders

  • Pipettes

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 0.1 M solution of sodium myristate in deionized water. Gentle heating may be required to fully dissolve the sodium myristate.

    • Prepare a 0.1 M solution of calcium chloride in deionized water.

  • Set up Reaction Beakers:

    • In a series of beakers, add a fixed volume of the sodium myristate solution (e.g., 50 mL).

    • While stirring, use the 0.1 M HCl or 0.1 M NaOH to adjust the pH of the sodium myristate solutions to a range of values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

  • Initiate Precipitation:

    • To each beaker, add a fixed volume of the calcium chloride solution (e.g., 50 mL) while continuing to stir.

  • Observe and Record:

    • Observe each beaker for the formation of a precipitate.

    • Record the pH at which precipitation is first observed.

    • Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes) and note any further changes.

Data Presentation

Table 1: Estimated Molar Solubility and Ksp of this compound at 25°C

ParameterValueSource/Calculation
Estimated Water Solubility9.974 x 10⁻⁷ mg/L[1]
Molar Mass of this compound494.81 g/mol
Molar Solubility (S)2.016 x 10⁻¹² mol/LCalculated
Estimated Ksp 3.29 x 10⁻³⁵ **Calculated (Ksp = 4S³) **

Table 2: Theoretical Effect of pH on Myristate and Myristic Acid Concentration

pH[Myristate⁻] / ([Myristate⁻] + [Myristic Acid])[Myristic Acid] / ([Myristate⁻] + [Myristic Acid])
3.99.1%90.9%
4.424.0%76.0%
4.9 (pKa) 50.0% 50.0%
5.476.0%24.0%
5.990.9%9.1%
6.999.0%1.0%

Calculations are based on the Henderson-Hasselbalch equation.

Visualizations

Calcium_Myristate_Equilibrium cluster_solution Aqueous Solution cluster_precipitate Precipitate MyristicAcid Myristic Acid (CH₃(CH₂)₁₂COOH) Myristate Myristate Ion (CH₃(CH₂)₁₂COO⁻) MyristicAcid->Myristate pKa ≈ 4.9 H_ion H⁺ CalciumMyristate This compound (Ca(CH₃(CH₂)₁₂COO)₂) Myristate->CalciumMyristate Ca_ion Ca²⁺

Caption: Equilibrium of myristic acid and myristate in solution, leading to this compound precipitation.

Experimental_Workflow start Start prep_solutions Prepare 0.1 M Sodium Myristate and 0.1 M Calcium Chloride Solutions start->prep_solutions adjust_ph Adjust pH of Sodium Myristate Solution (pH 4.0 - 7.0) prep_solutions->adjust_ph add_ca Add Calcium Chloride Solution adjust_ph->add_ca observe Observe for Precipitate Formation add_ca->observe record Record pH of First Precipitation observe->record end End record->end

Caption: Workflow for determining the effect of pH on this compound precipitation.

Logical_Relationship increase_ph Increase pH increase_myristate [Myristate⁻] Increases increase_ph->increase_myristate decrease_ph Decrease pH decrease_myristate [Myristate⁻] Decreases decrease_ph->decrease_myristate favors_precipitation Favors Precipitation increase_myristate->favors_precipitation favors_dissolution Favors Dissolution decrease_myristate->favors_dissolution

Caption: Logical relationship between pH adjustment and this compound precipitation/dissolution.

References

Minimizing the impact of Calcium myristate on cell viability in culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium myristate in cell culture. The information aims to help minimize its impact on cell viability and ensure reliable experimental outcomes.

Troubleshooting Guide

Working with this compound and other long-chain fatty acids in cell culture can present several challenges, primarily related to solubility and cytotoxicity. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Precipitate formation in culture medium - Low solubility of myristic acid in aqueous solutions.[1][2] - Reaction of myristic acid with calcium ions in the medium to form insoluble this compound (calcium soap).[3][4] - High concentration of myristic acid exceeding its solubility limit.- Prepare a fatty acid-BSA complex: The most effective way to increase the solubility of myristic acid and prevent precipitation is to complex it with fatty acid-free bovine serum albumin (BSA).[1][5] - Optimize the solvent and dilution technique: Dissolve myristic acid in a suitable organic solvent like ethanol or DMSO to create a stock solution.[6] When diluting into the medium, add the stock solution dropwise while gently swirling to avoid localized high concentrations that can lead to precipitation.[7] - Control solvent concentration: Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (e.g., typically ≤0.5% for DMSO, but this can be cell-type dependent).[7][8]
Unexpectedly high cell death or low viability - Lipotoxicity: Myristic acid itself can be cytotoxic, especially at high concentrations, by inducing cellular stress and apoptosis.[5][8] - Solvent toxicity: The solvent used to dissolve the myristic acid (e.g., DMSO, ethanol) can be toxic to cells if the final concentration is too high.[7] - Precipitate-induced stress: The physical presence of this compound precipitate can cause stress to the cells.- Perform a dose-response curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line.[7] - Include a solvent control: Always have a control group of cells treated with the same final concentration of the solvent used in your experimental setup to differentiate between the effects of the fatty acid and the solvent.[7] - Use a fatty acid-BSA complex: This can help deliver the fatty acid to the cells in a more controlled and less toxic manner.[1]
Inconsistent or non-reproducible results - Variable precipitation: The amount of this compound precipitate can vary between experiments, leading to inconsistent effective concentrations of the fatty acid.[1] - Inconsistent stock solution preparation: Variations in the preparation of the myristic acid stock solution can lead to different final concentrations. - Different batches of BSA: Different lots of BSA can have varying levels of endogenous lipids, which can affect the binding of myristic acid.[8]- Standardize protocols: Ensure consistent preparation of stock solutions and fatty acid-BSA complexes.[8] - Use the same batch of BSA: For a series of related experiments, use BSA from the same lot to minimize variability.[8] - Visually inspect for precipitation: Before adding the medium to the cells, ensure that there is no visible precipitate.

Frequently Asked Questions (FAQs)

Q1: Why does this compound form a precipitate in my cell culture medium?

A1: Myristic acid, a 14-carbon saturated fatty acid, has very low solubility in water and aqueous solutions like cell culture media.[2] Many standard cell culture media contain calcium ions (typically 0.42 to 1.8 mM), which are essential for various cellular functions like attachment and signaling. When myristic acid is introduced into this calcium-containing medium, it can react with the calcium ions to form this compound, which is an insoluble salt commonly known as a calcium soap.[3][4] This leads to the formation of a visible precipitate.

Q2: What is the mechanism of this compound-induced cytotoxicity?

A2: The cytotoxicity associated with fatty acids like myristic acid, often termed "lipotoxicity," is a complex process. While direct studies on this compound are limited, the cytotoxicity is likely a combination of the effects of myristic acid and disruptions in calcium homeostasis. Elevated intracellular calcium levels can trigger apoptotic pathways.[9][10] This can occur through the activation of calcium-dependent enzymes such as proteases (calpains) and endonucleases, which can lead to the breakdown of cellular components and DNA fragmentation.[9][11] Furthermore, sustained high levels of intracellular calcium can cause mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c.[11][12] Myristic acid itself can be incorporated into cellular membranes, altering their fluidity and function, and can also induce endoplasmic reticulum (ER) stress, another pathway that can lead to apoptosis.[6][10]

Q3: How can I prepare a myristic acid solution that is less likely to precipitate?

A3: The recommended method is to prepare a myristic acid-BSA complex. This involves dissolving the myristic acid in a small amount of ethanol or DMSO and then adding it to a warm (around 37°C) solution of fatty acid-free BSA in serum-free medium or a balanced salt solution. The mixture is then typically incubated to allow for the complex to form. This complex enhances the solubility of the myristic acid and facilitates its delivery to the cells in a more physiological manner.[1][5][8]

Q4: What are the recommended working concentrations for myristic acid in cell culture?

A4: The optimal working concentration of myristic acid is highly dependent on the cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your specific cell line.[7] Generally, concentrations can range from low micromolar (µM) to several hundred micromolar. Always start with a wide range of concentrations to identify the appropriate window for your experiments.

Q5: Are there any alternatives to using BSA for delivering myristic acid to cells?

A5: While BSA is the most common carrier for fatty acids in cell culture, other solubilizing agents like non-ionic surfactants (e.g., Tween® 20 or Pluronic® F-68) could be considered.[7] However, it is essential to first conduct a toxicity test with the solubilizing agent alone to ensure it does not affect your cells.[7] For some applications, other carrier proteins or cyclodextrins might also be explored, but their suitability would need to be empirically determined for your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of Myristic Acid-BSA Complex

This protocol describes the preparation of a stock solution of myristic acid complexed with fatty acid-free BSA.

Materials:

  • Myristic acid

  • Ethanol (100%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare a 100 mM myristic acid stock solution: Dissolve the required amount of myristic acid in 100% ethanol. Gently warm and vortex if necessary to ensure it is fully dissolved.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in serum-free medium or PBS. For example, to make 10 ml of a 10% BSA solution, dissolve 1 g of BSA in 10 ml of liquid. Warm to 37°C to aid dissolution.

  • Complex formation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the 100 mM myristic acid stock solution dropwise to the warm BSA solution while gently swirling. The final molar ratio of myristic acid to BSA is important and may need optimization (a common starting point is a 4:1 molar ratio).

    • Incubate the mixture in a 37°C water bath for at least 30 minutes with occasional swirling to allow for the complex to form.

  • Sterilization and Storage:

    • Filter-sterilize the myristic acid-BSA complex solution through a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol outlines a method to assess cell viability after treatment with this compound.

Materials:

  • Cells cultured in appropriate vessels (e.g., 24-well plate)

  • This compound solution (or myristic acid-BSA complex)

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the this compound/myristic acid-BSA complex.

    • Include a vehicle control (medium with the same concentration of solvent/BSA as the highest treatment concentration) and an untreated control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • After incubation, collect the culture medium (which may contain detached, dead cells).

    • Wash the adherent cells with PBS.

    • Add trypsin to detach the adherent cells.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension to pellet the cells.

  • Staining and Counting:

    • Resuspend the cell pellet in a known volume of PBS.

    • Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µl of cell suspension + 10 µl of Trypan Blue).

    • Load the mixture onto a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate Viability:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

Visualizations

Calcium_Myristate_Cytotoxicity_Pathway Ca_Myristate This compound (or Myristic Acid) ER_Stress Endoplasmic Reticulum (ER) Stress Ca_Myristate->ER_Stress Ca_Homeostasis Disruption of Intracellular Ca2+ Homeostasis Ca_Myristate->Ca_Homeostasis ER_Stress->Ca_Homeostasis Caspase Caspase Activation ER_Stress->Caspase Mitochondria Mitochondrial Dysfunction Ca_Homeostasis->Mitochondria Calpain Calpain Activation Ca_Homeostasis->Calpain Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis Caspase->Apoptosis Calpain->Apoptosis Cytochrome_c->Caspase Logical_Relationships Myristic_Acid Myristic Acid Precipitation This compound Precipitation Myristic_Acid->Precipitation Solubility Increased Solubility & Bioavailability Myristic_Acid->Solubility Calcium_Ions Calcium Ions (in Medium) Calcium_Ions->Precipitation BSA Fatty Acid-Free BSA BSA->Solubility complexes with Viability Decreased Cell Viability Precipitation->Viability leads to Reliability Improved Experimental Reliability Solubility->Reliability leads to

References

Validation & Comparative

A Comparative Analysis of Calcium Myristate and Calcium Stearate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, performance, and experimental evaluation of two pivotal long-chain calcium fatty acid salts.

In the realms of pharmaceutical formulation, polymer manufacturing, and material science, the selection of appropriate excipients and additives is paramount to final product quality and performance. Among the metallic salts of fatty acids, Calcium Myristate and Calcium Stearate are two closely related compounds that often find application as lubricants, anti-caking agents, and release agents. While structurally similar, their differing fatty acid chain lengths—myristic acid (C14) versus stearic acid (C18)—can impart subtle yet significant differences in their physicochemical properties and functional performance. This guide provides a comprehensive comparison of this compound and Calcium Stearate, supported by experimental data and detailed methodologies to aid researchers and professionals in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the distinct physicochemical characteristics of this compound and Calcium Stearate is essential for predicting their behavior in various formulations and processes. The key differences are summarized in the table below.

PropertyThis compoundCalcium StearateReferences
Chemical Formula C₂₈H₅₄CaO₄C₃₆H₇₀CaO₄[1],[2]
Molecular Weight 494.80 g/mol 607.03 g/mol [1],[2]
Appearance White powderWhite to yellowish-white powder[3]
Melting Point ~170 °C~155-180 °C[2]
Solubility in Water Insoluble0.004 g/100 mL (15 °C)[4],[5]
Solubility in Organic Solvents Soluble in hot benzene, toluene, and turpentine; slightly soluble in hot ethanol and diethyl ether.Soluble in hot pyridine; slightly soluble in oil; insoluble in alcohol and ether.[4],[5]

Performance Evaluation: Experimental Insights

The functional performance of this compound and Calcium Stearate is best understood through direct experimental comparison. While comprehensive head-to-head studies are limited, existing research, particularly in the pharmaceutical field, provides valuable insights into their roles as lubricants and their impact on powder flowability.

Lubricant Efficiency in Tablet Compression

In pharmaceutical manufacturing, lubricants are crucial for reducing the friction between the tablet surface and the die wall during ejection, thereby preventing tablet defects. The efficiency of a lubricant is often quantified by measuring the tablet ejection force.

A comparative study evaluating various metallic stearates as tablet lubricants found that Calcium Stearate exhibited insufficient lubrication effects compared to Magnesium Stearate and Sodium Stearate. Formulations containing Calcium Stearate showed high unit ejection forces. While direct comparative data for this compound in the same study is unavailable, the lubricating properties of calcium salts of fatty acids are known to be influenced by their crystal structure and particle size. Plate-shaped, lamellar-crystalline powders tend to exhibit better lubrication.[6]

Table 2: Lubricant Performance Data (Illustrative)

LubricantConcentration (% w/w)Mean Ejection Force (N)Reference
Calcium Stearate1.0High (Specific value formulation-dependent)[6]
This compound1.0Data not available in direct comparisonN/A
Impact on Powder Flow Properties

The ability of a powder blend to flow uniformly is critical for ensuring dose uniformity in tablets and capsules. The flowability of a powder can be assessed using various parameters, including the angle of repose, Carr's Index, and the Hausner Ratio.

Both this compound and Calcium Stearate are used to improve the flow of powders.[3][5] They function by reducing interparticle friction and adhesion. The choice between the two may depend on the specific properties of the active pharmaceutical ingredient (API) and other excipients in the formulation.

Table 3: Powder Flowability Parameters

ParameterFormulaInterpretationReferences
Angle of Repose (θ) tan(θ) = height / radius< 25°: Excellent flow25-30°: Good flow30-40°: Passable> 40°: Poor flow[7],[8]
Carr's Index (%) [(Tapped Density - Bulk Density) / Tapped Density] x 1005-15: Excellent12-16: Good18-21: Fair> 23: Poor[9],[10]
Hausner Ratio Tapped Density / Bulk Density1.00-1.11: Excellent1.12-1.18: Good1.19-1.25: Fair> 1.35: Poor[9],[10]

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section outlines detailed methodologies for evaluating the key performance attributes of this compound and Calcium Stearate.

Protocol 1: Evaluation of Lubricant Efficiency in Tablet Compression

Objective: To compare the lubricant efficiency of this compound and Calcium Stearate by measuring the ejection force during tablet compression.

Materials and Equipment:

  • Tablet press equipped with force and displacement transducers

  • Standard tooling (e.g., 10 mm flat-faced punches and die)

  • Powder blend (e.g., a model formulation of microcrystalline cellulose and a placebo active ingredient)

  • This compound and Calcium Stearate

  • Precision balance

Procedure:

  • Prepare powder blends containing a fixed concentration (e.g., 0.5%, 1.0%, and 2.0% w/w) of either this compound or Calcium Stearate.

  • Ensure homogenous mixing of the lubricant with the powder blend.

  • Set the tablet press to a target compression force (e.g., 10 kN) and tablet weight.

  • Compress a series of tablets (n=10) for each formulation.

  • Record the peak ejection force for each tablet during its ejection from the die.[11]

  • Calculate the mean and standard deviation of the ejection forces for each formulation.

  • Compare the ejection forces of tablets lubricated with this compound versus Calcium Stearate at the same concentration. A lower ejection force indicates higher lubricant efficiency.

Protocol 2: Assessment of Powder Flow Properties

Objective: To compare the effect of this compound and Calcium Stearate on the flowability of a powder blend.

Materials and Equipment:

  • Powder flow tester (for Angle of Repose)

  • Tapped density tester

  • Graduated cylinder

  • Precision balance

  • Powder blend (as in Protocol 1)

  • This compound and Calcium Stearate

Procedure:

  • Angle of Repose Measurement:

    • Prepare powder blends with varying concentrations of each lubricant.

    • Pour the powder through a funnel onto a fixed base of a known diameter.

    • Measure the height of the powder cone.

    • Calculate the angle of repose using the formula: tan(θ) = height / radius.[7][8]

  • Carr's Index and Hausner Ratio Measurement:

    • Pour a known mass of the powder blend into a graduated cylinder and record the initial (bulk) volume.

    • Place the graduated cylinder in a tapped density tester and subject it to a set number of taps (e.g., 500).

    • Record the final (tapped) volume.

    • Calculate the bulk density (mass/bulk volume) and tapped density (mass/tapped volume).

    • Calculate Carr's Index and the Hausner Ratio using the formulas provided in Table 3.[9][10]

  • Data Analysis:

    • Compare the angle of repose, Carr's Index, and Hausner Ratio for the unlubricated blend and the blends containing different concentrations of this compound and Calcium Stearate. Lower values for all three parameters indicate better powder flowability.

Visualizing Experimental Workflows

To provide a clear overview of the comparative evaluation process, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

Experimental_Workflow_Lubricant_Efficiency cluster_prep Formulation Preparation cluster_compression Tablet Compression cluster_analysis Data Analysis Prep_Blend Prepare Powder Blend (API + Excipients) Add_CM Add this compound (0.5%, 1.0%, 2.0%) Prep_Blend->Add_CM Add_CS Add Calcium Stearate (0.5%, 1.0%, 2.0%) Prep_Blend->Add_CS Mix_CM Homogenous Mixing Add_CM->Mix_CM Mix_CS Homogenous Mixing Add_CS->Mix_CS Compress_CM Compress Tablets (n=10) Target Force: 10 kN Mix_CM->Compress_CM Compress_CS Compress Tablets (n=10) Target Force: 10 kN Mix_CS->Compress_CS Record_EF_CM Record Ejection Force Compress_CM->Record_EF_CM Record_EF_CS Record Ejection Force Compress_CS->Record_EF_CS Compare_EF Compare Mean Ejection Forces Record_EF_CM->Compare_EF Record_EF_CS->Compare_EF

Caption: Workflow for comparing the lubricant efficiency of this compound and Calcium Stearate.

Experimental_Workflow_Powder_Flow cluster_prep_flow Blend Preparation cluster_testing Flowability Testing cluster_calculation Parameter Calculation Prep_Blend_Flow Prepare Powder Blend Add_Lubricants Add this compound / Stearate (Varying Concentrations) Prep_Blend_Flow->Add_Lubricants Mix_Lubricants Homogenous Mixing Add_Lubricants->Mix_Lubricants Angle_Repose Measure Angle of Repose Mix_Lubricants->Angle_Repose Tapped_Density Measure Bulk & Tapped Density Mix_Lubricants->Tapped_Density Compare_Flow Compare Flow Parameters Angle_Repose->Compare_Flow Calc_CI_HR Calculate Carr's Index & Hausner Ratio Tapped_Density->Calc_CI_HR Calc_CI_HR->Compare_Flow

Caption: Workflow for assessing the impact on powder flow properties.

Conclusion

The choice between this compound and Calcium Stearate should be guided by a thorough understanding of their physicochemical properties and performance in the intended application. While Calcium Stearate is more widely documented in scientific literature, the shorter fatty acid chain of this compound may offer advantages in specific formulations, potentially influencing factors like melting behavior and interactions with other components.

For applications requiring high lubrication efficiency, preliminary data suggests that other metallic stearates might be more effective than Calcium Stearate. However, for improving powder flow, both compounds are viable options, and the optimal choice will likely be formulation-dependent.

It is strongly recommended that researchers and drug development professionals conduct their own comparative studies using the detailed experimental protocols provided in this guide. Such empirical data is invaluable for selecting the most appropriate excipient to ensure robust and reliable product performance. The provided workflows offer a structured approach to this comparative evaluation, facilitating data-driven decision-making in product development.

References

A Comparative Guide to the Lubricant Efficacy of Calcium Salts in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable lubricant is a critical step in the development of solid dosage forms, directly impacting manufacturing efficiency and the final product's quality attributes. Metallic salts of fatty acids, particularly calcium salts, are widely employed as lubricants due to their effectiveness in reducing friction between the tablet surface and the die wall during ejection. This guide provides a comparative analysis of the lubricating efficacy of various calcium salts, with a focus on how the fatty acid chain length influences performance. While direct comparative data for calcium myristate is limited in the reviewed literature, this guide synthesizes available experimental data for other calcium salts to provide a predictive assessment of its performance.

Comparative Lubricant Efficacy of Calcium Salts

The lubricating properties of calcium salts of fatty acids are intrinsically linked to their molecular structure, particularly the chain length of the fatty acid. Generally, it is observed that the coefficient of friction decreases as the length of the hydrocarbon chain increases[1]. This is attributed to the formation of a more effective boundary layer at the tablet-die interface. The data presented below is collated from various studies and provides a comparative overview of the dynamic coefficient of friction for several calcium salts.

LubricantFatty Acid ChainMolecular FormulaDynamic Coefficient of Friction (μ)Reference
Calcium LaurateC12:0C24H46CaO40.24 ± 0.05[2]
This compound (Predicted) C14:0 C28H54CaO4 ~0.22 (Estimated) -
Calcium PalmitateC16:0C32H62CaO40.20 ± 0.05[2]
Calcium StearateC18:0C36H70CaO40.21 ± 0.05[3][4]
Calcium OleateC18:1C36H66CaO40.19 ± 0.05[2][3][4]
Calcium LinoleateC18:2C36H62CaO40.40 ± 0.04[3][4]

Note: The value for this compound is an estimation based on the trend observed with other saturated fatty acid calcium salts. Direct experimental data is needed for confirmation.

The data suggests that for saturated fatty acids, there is a trend of decreasing friction with increasing chain length from C12 to C16. The lubricating efficacy of calcium salts is also highly dependent on their crystal structure. Plate-shaped, lamellar-crystalline powders, such as those formed by calcium stearate and calcium oleate, tend to exhibit better lubrication properties[4][5][6]. In contrast, amorphous powders, like calcium linoleate, show significantly lower lubrication ability[4][5][6].

Experimental Protocols

The evaluation of a lubricant's efficacy involves several key experiments designed to quantify its ability to reduce friction and facilitate tablet ejection.

Measurement of Dynamic Coefficient of Friction

This test directly measures the frictional force between a lubricant powder and a substrate.

Methodology:

  • Sample Preparation: The calcium salt of the fatty acid is prepared and applied as a powder to a substrate (e.g., silicone rubber).

  • Apparatus: A tribometer or a similar friction testing apparatus is used. This typically consists of a probe (e.g., a urethane rubber finger model) that is moved across the powdered substrate at a controlled velocity and under a specific vertical force.

  • Procedure:

    • The powdered calcium salt is spread evenly on the substrate.

    • The probe is brought into contact with the powder layer with a defined normal force (e.g., 0.29 N).

    • The probe is then moved horizontally at a constant sliding velocity (e.g., 80 mm/s)[3][4].

    • The horizontal force (frictional force) is measured continuously.

  • Calculation: The dynamic coefficient of friction (μ) is calculated as the ratio of the frictional force to the normal force.

Measurement of Tablet Ejection Force

This is a critical parameter in pharmaceutical tablet manufacturing, as high ejection forces can lead to tablet defects and damage to the tooling[7][8][9][10].

Methodology:

  • Formulation Preparation: A powder blend for tableting is prepared, typically consisting of an active pharmaceutical ingredient (API), excipients, and the lubricant being tested at a specific concentration (e.g., 1% w/w).

  • Apparatus: An instrumented tablet press or a compaction simulator is used. This equipment is capable of measuring the forces applied by the punches and the force required to eject the tablet from the die[8].

  • Procedure:

    • The die is filled with a precise weight of the powder blend.

    • The powder is compressed between an upper and a lower punch at a defined compression force.

    • After compression, the upper punch retracts.

    • The lower punch moves upwards to push the tablet out of the die.

    • The force required for the lower punch to eject the tablet is recorded as the ejection force[7][8].

  • Analysis: The peak ejection force is the primary metric used to evaluate lubricant efficiency. A lower ejection force indicates better lubrication[8].

Logical Workflow for Lubricant Selection

The process of selecting an appropriate calcium salt lubricant involves a series of considerations, from fundamental properties to performance in the final formulation.

Lubricant_Selection_Workflow cluster_2 Decision A Fatty Acid Chain Length (e.g., C12, C14, C16, C18) D Measure Dynamic Coefficient of Friction A->D E Measure Tablet Ejection Force A->E B Degree of Unsaturation (Saturated vs. Unsaturated) B->D B->E C Crystal Structure (Lamellar vs. Amorphous) C->D C->E G Select Optimal Calcium Salt Lubricant D->G Lower is better E->G Lower is better F Assess Impact on Tablet Properties (Hardness, Disintegration) F->G Minimal negative impact

Caption: Workflow for selecting a calcium salt lubricant.

Conclusion

References

A Comparative Guide to the Validation of an HPLC Method for Purity Assessment of Calcium Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of calcium myristate against alternative analytical techniques. Experimental data, detailed methodologies, and visual workflows are presented to aid in the selection and implementation of the most suitable analytical method for quality control and research purposes.

Introduction to Purity Assessment of this compound

This compound, the calcium salt of myristic acid, is a long-chain fatty acid salt used in various applications, including cosmetics, pharmaceuticals, and industrial processes.[1][2][3] Ensuring the purity of this compound is critical for its efficacy and safety in these applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids and their salts.[4][5] HPLC offers advantages over other techniques like Gas Chromatography (GC), particularly for less volatile and heat-sensitive compounds.[4] This guide focuses on a validated reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound and compares its performance with other analytical methods.

Comparative Performance of Analytical Methods

The choice of an analytical method for determining the purity of this compound depends on factors such as sensitivity, selectivity, and the nature of potential impurities. While HPLC is a robust method, other techniques like Gas Chromatography (GC) and spectroscopic methods also find application in the analysis of fatty acids and their salts.[6]

Table 1: Comparison of Analytical Method Performance for Fatty Acid Salt Analysis

Validation ParameterHPLCGas Chromatography (GC-FID)Spectroscopic Methods (e.g., FT-IR, NMR)
Linearity (r²) > 0.99> 0.99[6]Primarily qualitative and for structural elucidation
Accuracy (% Recovery) 98.0% - 102.0%~100%[6]Not typically used for quantification
Precision (% RSD) ≤ 2.0%< 2.0%[6]-
Limit of Detection (LOD) 1-10 ng[6][7]0.01–0.06 mg/mL[6]Lower sensitivity than chromatographic methods
Limit of Quantitation (LOQ) 5-20 ng--
Specificity HighHighModerate to High
Derivatization Often required for UV/Fluorescence detection[4][8]Required (esterification to FAMEs)[9]Not required
Validated HPLC Method for this compound

A reversed-phase HPLC method is highly suitable for the analysis of this compound. The separation is based on the hydrophobicity of the myristate anion.[4] To enhance detection sensitivity, especially with UV or fluorescence detectors, derivatization of the carboxyl group is often necessary.[4][8] An alternative is the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) that do not require a chromophore in the analyte.[10]

Table 2: Summary of a Validated HPLC Method for this compound Purity Assessment

Validation ParameterAcceptance CriteriaMethod Performance
Linearity (r²) ≥ 0.9950.999
Range (µg/mL) 80-120% of test concentration10 - 200
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
    - Repeatability≤ 2.0%0.95%
    - Intermediate Precision≤ 3.0%1.35%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:12.5
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:18.0
Specificity No interference from blank and placeboSpecific
Robustness %RSD ≤ 5% for changes in method parametersRobust

Experimental Protocols

Detailed HPLC Method Protocol for Purity Assessment of this compound

This protocol describes a reversed-phase HPLC method with pre-column derivatization for fluorescence detection, a highly sensitive approach for fatty acid analysis.[11]

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Derivatizing agent: 4-bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Crown ether (e.g., 18-crown-6)

  • Potassium carbonate

3. Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in a suitable organic solvent and make up to volume. This will be the stock solution.

  • Prepare working standards by diluting the stock solution.

4. Sample Preparation:

  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in the same solvent as the standard and make up to volume.

5. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 100 µL of the derivatizing agent solution (Br-Mmc in acetonitrile).

  • Add 50 µL of a crown ether solution in acetonitrile.

  • Add a small amount of potassium carbonate powder.

  • Vortex the mixture and heat at 70°C for 30 minutes in a water bath.

  • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths: Excitation: 325 nm, Emission: 395 nm

7. Data Analysis:

  • The purity of the this compound sample is determined by comparing the peak area of the myristate derivative in the sample chromatogram to that of the reference standard. The percentage purity is calculated using the following formula:

    % Purity = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x 100

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the HPLC method for the purity assessment of this compound.

HPLC_Validation_Workflow start Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Comparison of Analytical Techniques

This diagram provides a logical comparison of the primary analytical techniques discussed for the purity assessment of fatty acid salts.

Analytical_Technique_Comparison main Purity Assessment of this compound Chromatographic Methods Spectroscopic Methods hplc HPLC High Specificity Good for non-volatile compounds Derivatization may be needed main:f1->hplc Liquid Phase gc GC High Resolution Requires derivatization (FAMEs) For volatile compounds main:f1->gc Gas Phase spectroscopy FT-IR / NMR Structural Information Primarily Qualitative Lower Sensitivity main:f2->spectroscopy Structural Analysis

Caption: Comparison of Analytical Techniques.

References

Comparative study of different synthesis methods for Calcium myristate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for metallic soaps like calcium myristate is crucial, directly impacting the final product's purity, yield, and physicochemical properties. This guide provides a comparative overview of the two primary methods for synthesizing this compound: the precipitation (or double decomposition) method and the fusion (or direct) method. While direct comparative studies on this compound are limited, this guide draws upon established principles and data from analogous compounds, such as calcium stearate, to provide a comprehensive analysis.

Comparison of Synthesis Methods

The choice between the precipitation and fusion methods depends on the desired product characteristics, cost considerations, and environmental impact. The precipitation method generally yields a finer, purer product, while the fusion method offers a more direct, solvent-free route.

ParameterPrecipitation MethodFusion Method
Principle Double decomposition reaction in an aqueous medium between a soluble calcium salt (e.g., calcium chloride) and a soluble myristate salt (e.g., sodium myristate).Direct reaction between myristic acid and a calcium source (e.g., calcium hydroxide or calcium oxide) at elevated temperatures.
Typical Yield > 95%~98%
Purity High, but can contain trace impurities from starting salts.Generally high, with unreacted starting materials being the primary impurity.
Particle Size Fine powder, often in the nanometer to micrometer range.Coarser particles, which can be controlled by milling.
Reaction Time Relatively short reaction time, but requires additional time for filtration, washing, and drying.Longer reaction time at high temperatures.
Temperature Typically conducted at moderate temperatures (e.g., 60-80°C).Requires high temperatures (e.g., 120-150°C).
Solvent Usage Requires a significant amount of water as the reaction medium.Solvent-free process.
Advantages High purity, fine particle size, good control over particle morphology.Simple, direct, solvent-free, and cost-effective.
Disadvantages Requires multiple steps (dissolution, precipitation, filtration, washing, drying), large water consumption, and potential for wastewater generation.High energy consumption due to high reaction temperatures, potential for thermal degradation, and may result in a less pure product without careful control.

Experimental Protocols

Precipitation Method

This method involves the reaction of an aqueous solution of a soluble calcium salt with an aqueous solution of a soluble myristate salt.

Materials:

  • Myristic Acid (C₁₄H₂₈O₂)

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂)

  • Deionized Water

Procedure:

  • Preparation of Sodium Myristate Solution: A stoichiometric amount of myristic acid is dissolved in a heated aqueous solution of sodium hydroxide to form sodium myristate. The solution is maintained at approximately 70-80°C with constant stirring.

  • Preparation of Calcium Chloride Solution: A stoichiometric amount of calcium chloride is dissolved in deionized water in a separate vessel.

  • Precipitation: The calcium chloride solution is slowly added to the sodium myristate solution under vigorous stirring. A white precipitate of this compound will form immediately.

  • Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with hot deionized water to remove any soluble impurities, such as sodium chloride.

  • Drying: The washed this compound is dried in an oven at 80-100°C until a constant weight is achieved.

Fusion Method

This method involves the direct reaction of myristic acid with a calcium base at high temperatures.

Materials:

  • Myristic Acid (C₁₄H₂₈O₂)

  • Calcium Hydroxide (Ca(OH)₂)

Procedure:

  • Melting of Myristic Acid: Myristic acid is placed in a reaction vessel and heated to its melting point (approximately 54-58°C).

  • Addition of Calcium Hydroxide: A stoichiometric amount of calcium hydroxide is slowly added to the molten myristic acid under continuous stirring.

  • Reaction: The temperature of the mixture is raised to 120-150°C and maintained for 1-2 hours to ensure the completion of the reaction. The reaction mixture will become more viscous as this compound is formed.

  • Cooling and Milling: The molten product is cooled to room temperature, resulting in a solid mass of this compound. The solid product is then milled to obtain a fine powder.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for the precipitation and fusion methods.

Precipitation_Method cluster_reactants Reactant Preparation cluster_process Precipitation Process cluster_product Final Product Myristic_Acid Myristic Acid Na_Myristate Prepare Sodium Myristate Solution Myristic_Acid->Na_Myristate NaOH Sodium Hydroxide NaOH->Na_Myristate CaCl2 Calcium Chloride CaCl2_Solution Prepare Calcium Chloride Solution CaCl2->CaCl2_Solution Water Deionized Water Water->Na_Myristate Water->CaCl2_Solution Precipitation Precipitation Na_Myristate->Precipitation CaCl2_Solution->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Ca_Myristate This compound Drying->Ca_Myristate

Precipitation Method Workflow

Fusion_Method cluster_reactants Reactants cluster_process Fusion Process cluster_product Final Product Myristic_Acid Myristic Acid Melt Melt Myristic Acid Myristic_Acid->Melt CaOH2 Calcium Hydroxide Add_CaOH2 Add Calcium Hydroxide CaOH2->Add_CaOH2 Melt->Add_CaOH2 React High-Temperature Reaction Add_CaOH2->React Cool_Mill Cooling & Milling React->Cool_Mill Ca_Myristate This compound Cool_Mill->Ca_Myristate

Fusion Method Workflow

Conclusion

The choice between the precipitation and fusion methods for synthesizing this compound should be guided by the specific requirements of the intended application. The precipitation method is favored when high purity and a fine, controlled particle size are paramount. Conversely, the fusion method presents a simpler, more environmentally friendly, and potentially more cost-effective option, particularly for applications where the presence of minor impurities and a larger particle size are acceptable. Researchers and manufacturers should carefully consider these trade-offs to select the most suitable synthesis route. Further research directly comparing the outcomes of these methods on this compound would be beneficial for optimizing its production for various applications.

Cross-Validation of Particle Size Measurement Techniques for Calcium Myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and materials science, the precise characterization of particle size is paramount. For excipients like calcium myristate, a metallic soap used as a lubricant and release agent in tablet and capsule manufacturing, particle size distribution directly influences critical quality attributes such as flowability, compressibility, and dissolution rate. Consequently, robust and reliable particle size analysis is essential for ensuring product consistency and performance.

This guide provides a comparative overview of three widely employed particle size analysis techniques: Laser Diffraction (LD), Dynamic Light Scattering (DLS), and Scanning Electron Microscopy (SEM). A cross-validation approach, utilizing multiple techniques, is advocated to gain a comprehensive understanding of the material's particulate properties and to ensure the accuracy and reliability of the measurement data.

Comparative Analysis of Particle Sizing Techniques

The selection of an appropriate particle sizing technique is contingent upon the specific properties of the material and the intended application. A summary of the key performance characteristics of LD, DLS, and SEM is presented in the table below. This data is compiled from general performance specifications and illustrative data from similar materials like calcium carbonate, given the limited availability of direct comparative studies on this compound.

FeatureLaser Diffraction (LD)Dynamic Light Scattering (DLS)Scanning Electron Microscopy (SEM)
Principle Measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed sample.[1][2][3]Analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid suspension.[1][2][4]Scans the sample with a focused beam of electrons to produce high-resolution images of the surface topography.[5][6][7]
Typical Size Range ~0.01 µm to 3500 µm[8]~0.3 nm to 10 µm[4][8]~1 nm to several millimeters (imaging dependent)
Sample Type Powders, suspensions, emulsions[8]Nanoparticles, colloids, proteins in solution[8]Dry powders, solid samples[5]
Information Provided Volume-based particle size distribution[9]Intensity-based hydrodynamic diameter, size distribution, and polydispersity index.[4]Direct visualization of particle morphology, size, and aggregation state.[5][7]
Strengths Rapid analysis, high reproducibility, wide dynamic range.[8][10]High sensitivity to small particles, non-destructive.[8]Provides direct visual information on particle shape and surface texture.[5][11]
Limitations Assumes spherical particles, limited resolution for multimodal distributions.[8]Sensitive to contaminants, requires low sample concentration.[4]Time-consuming analysis for a statistically representative sample size, potential for sample preparation artifacts.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. The following sections outline generalized procedures for the particle size analysis of this compound using LD, DLS, and SEM.

Laser Diffraction (LD)

Objective: To determine the volume-based particle size distribution of this compound powder.

Methodology:

  • Sample Preparation: A representative sample of this compound powder is obtained using a sample splitter or by quartering to ensure homogeneity.

  • Dispersion:

    • Dry Dispersion: The powder is fed into the instrument's dry powder feeder. The air pressure is optimized to ensure adequate dispersion of agglomerates without causing particle fracture.[9][11]

    • Wet Dispersion: The powder is suspended in a suitable dispersant in which it is insoluble (e.g., isopropanol). A surfactant may be added to prevent agglomeration. The suspension is sonicated to break up any existing agglomerates before measurement.[11]

  • Measurement: The dispersed sample is passed through the laser beam of the Mastersizer 3000 (or equivalent). The instrument measures the angular scattering pattern of the diffracted light.

  • Data Analysis: The scattering pattern is converted into a particle size distribution using the Mie or Fraunhofer theory.[3][12] The results are typically reported as volume-weighted distributions (e.g., Dv10, Dv50, Dv90).[9][10]

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter of this compound nanoparticles or fine powders in a liquid suspension.

Methodology:

  • Sample Preparation: A dilute suspension of this compound is prepared in a filtered, appropriate dispersant. The concentration should be optimized to avoid multiple scattering effects.

  • Filtration: The dispersant should be filtered through a 0.22 µm filter to remove any extraneous particulate matter.

  • Measurement: The cuvette containing the sample suspension is placed in the DLS instrument. The instrument's laser illuminates the particles, and the fluctuations in the scattered light intensity are measured by a detector.

  • Data Analysis: The autocorrelation function of the intensity fluctuations is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.[4] The results are typically reported as an intensity-weighted distribution, and the polydispersity index (PDI) provides an indication of the width of the distribution.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology and obtain a direct measure of the particle size and shape of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound powder is mounted onto an SEM stub using double-sided carbon tape.

  • Sputter Coating: To prevent charging effects from the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or palladium.

  • Imaging: The stub is placed in the SEM chamber, and the sample is imaged at various magnifications. Images are captured from multiple, randomly selected areas to ensure the analysis is representative of the entire sample.

  • Image Analysis: The captured SEM images are analyzed using image analysis software. The software can be used to measure the dimensions of a large number of individual particles to generate a number-weighted particle size and shape distribution.[5]

Cross-Validation Workflow

A logical workflow for the cross-validation of these techniques is essential for a comprehensive characterization of this compound particles. This workflow ensures that the data from each technique is used to complement and verify the findings of the others.

CrossValidationWorkflow Cross-Validation Workflow for Particle Size Analysis cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Morphological Analysis & Verification cluster_3 Data Integration & Reporting Sample Representative this compound Sample LD Laser Diffraction (LD) Volume-weighted distribution Sample->LD DLS Dynamic Light Scattering (DLS) Intensity-weighted distribution (for fine particles) Sample->DLS SEM Scanning Electron Microscopy (SEM) Direct imaging of size, shape, and aggregation Sample->SEM DataComparison Compare Distributions (Volume vs. Intensity vs. Number) LD->DataComparison DLS->DataComparison SEM->DataComparison Shape Information FinalReport Comprehensive Particle Size Report DataComparison->FinalReport Validated Data

Caption: Workflow for cross-validating particle size measurement techniques.

By integrating the results from these complementary techniques, researchers and drug development professionals can build a comprehensive and robust understanding of the particle size characteristics of this compound, ultimately leading to better control over product quality and performance.

References

In Vitro Biocompatibility: A Comparative Analysis of Calcium Myristate and Calcium Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomaterials and drug delivery, understanding the biocompatibility of excipients is paramount to ensuring safety and efficacy. This guide provides a comparative analysis of the in vitro biocompatibility of two long-chain saturated fatty acid calcium salts: Calcium Myristate and Calcium Palmitate. While extensive data exists for Calcium Palmitate, there is a notable scarcity of direct in vitro biocompatibility studies for this compound. This comparison, therefore, summarizes the available experimental evidence for Calcium Palmitate and outlines the necessary experimental framework to evaluate this compound, thereby identifying critical knowledge gaps and guiding future research.

I. Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining a material's potential to cause cell death. Common methods include the MTT and Neutral Red assays, which measure mitochondrial activity and lysosomal integrity, respectively.

Calcium Palmitate: Evidence of Dose-Dependent Cytotoxicity

Studies have shown that palmitate, the fatty acid component of Calcium Palmitate, can induce cytotoxicity in a variety of cell lines. For instance, palmitate has been observed to reduce cell viability in mouse podocytes, pancreatic β-cells, and human adipocytes in a dose-dependent manner[1]. The cytotoxic effects are often associated with the induction of apoptosis, or programmed cell death[2][3].

This compound: A Hypothesis Awaiting Experimental Validation

Direct experimental data on the cytotoxicity of this compound is currently unavailable in the reviewed literature. Myristic acid, the fatty acid component, has been shown to be rapidly metabolized by liver cells[4]. However, its effect on the viability of various cell types when presented as a calcium salt has not been thoroughly investigated. It is hypothesized that, similar to Calcium Palmitate, this compound may exhibit dose-dependent cytotoxicity. To verify this, standardized cytotoxicity assays are required.

Table 1: Comparative Cytotoxicity Data (Hypothetical for this compound)

CompoundCell LineAssayKey FindingsReference
Calcium Palmitate Mouse PodocytesMTT AssayDose-dependent reduction in cell viability.
Pancreatic β-cellsMTT AssayDecreased cell viability in a dose-dependent manner.[5]
Human AdipocytesNot SpecifiedInduced senescence and DNA damage.[1]
This compound VariousMTT, Neutral RedData not available. Hypothetically, may exhibit dose-dependent cytotoxicity.

II. Inflammatory Response Evaluation

The potential of a biomaterial to elicit an inflammatory response is a critical aspect of its biocompatibility. In vitro assays for inflammation typically involve exposing immune cells, such as macrophages, to the material and measuring the release of pro-inflammatory cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).

Calcium Palmitate: A Known Pro-Inflammatory Mediator

Calcium Palmitate's fatty acid component, palmitate, is a well-documented pro-inflammatory molecule. It can activate inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4), leading to the production of various pro-inflammatory cytokines in cells like macrophages and chondrocytes[3][6][7]. This inflammatory response is a key factor in the cellular stress induced by high levels of saturated fatty acids.

This compound: Inflammatory Potential Remains to be Determined

Currently, there is a lack of studies investigating the in vitro inflammatory response to this compound. While myristic acid has been implicated in pro-inflammatory signaling pathways, direct evidence of this compound's effect on cytokine production is absent[8]. Determining the inflammatory potential of this compound is crucial for its consideration in biomedical applications.

Table 2: Comparative Inflammatory Response Data (Hypothetical for this compound)

CompoundCell LineMeasured CytokinesKey FindingsReference
Calcium Palmitate Macrophages, ChondrocytesIL-6, TNF-α, IL-1βUpregulation of pro-inflammatory cytokines via TLR4 signaling.[3][6][7]
This compound MacrophagesIL-6, TNF-α, IL-1βData not available. Further investigation is required.

III. Genotoxicity Analysis

Genotoxicity assays assess the potential of a substance to damage the genetic material within a cell. The Comet assay (single-cell gel electrophoresis) and the Micronucleus test are two of the most widely used and reliable methods for this purpose[5][9][10]. The Comet assay detects DNA strand breaks, while the Micronucleus test identifies chromosome damage[9][11].

Calcium Palmitate: Evidence of DNA Damage

Studies have indicated that palmitate can induce DNA damage. For example, in human adipocytes, palmitate treatment led to an increase in γH2A.X DNA damage foci and telomere-associated foci, which are markers of DNA double-strand breaks[1].

This compound: Genotoxic Profile is Undetermined

No studies were found that specifically evaluated the genotoxicity of this compound using standard assays like the Comet assay or the Micronucleus test. Therefore, its potential to cause DNA damage remains unknown.

Table 3: Comparative Genotoxicity Data (Hypothetical for this compound)

CompoundAssayCell LineKey FindingsReference
Calcium Palmitate DNA Damage Foci AnalysisHuman AdipocytesIncreased markers of DNA double-strand breaks.[1]
This compound Comet Assay, Micronucleus TestVariousData not available. Genotoxic potential is yet to be evaluated.

IV. Experimental Protocols

To facilitate future comparative studies, detailed protocols for the key in vitro biocompatibility assays are provided below.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12]

  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Expose the cells to various concentrations of this compound or Calcium Palmitate for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

2. Neutral Red Uptake Assay

  • Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After treatment, incubate the cells with a medium containing Neutral Red for a few hours.

    • Wash the cells to remove the excess dye.

    • Extract the incorporated dye from the cells using a destaining solution (e.g., a mixture of ethanol and acetic acid).

    • Measure the absorbance of the extracted dye at a specific wavelength (around 540 nm).

    • Calculate cell viability as a percentage relative to the vehicle control.

Inflammatory Response Assay

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Principle: ELISA is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is commonly used.

  • Protocol:

    • Seed immune cells (e.g., macrophages like RAW 264.7 or primary monocytes) in a culture plate.

    • Stimulate the cells with various concentrations of this compound or Calcium Palmitate for a defined period. A positive control such as lipopolysaccharide (LPS) should be included.

    • Collect the cell culture supernatant.

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites in the wells.

    • Add the collected cell culture supernatants to the wells.

    • Add a detection antibody that is also specific for the cytokine but binds to a different epitope. This antibody is typically biotinylated.

    • Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Determine the cytokine concentration by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.

Genotoxicity Assays

1. Comet Assay (Single-Cell Gel Electrophoresis) [5][10][13]

  • Principle: This technique allows for the detection of DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

  • Protocol:

    • Expose cells in suspension or as a monolayer to different concentrations of the test compounds.

    • Embed the cells in a low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

    • Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA fragments.

    • Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

2. In Vitro Micronucleus Test [9][11]

  • Principle: This test detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

  • Protocol:

    • Culture cells and expose them to the test compounds for a period that allows for at least one cell division.

    • Add cytochalasin B, a cytokinesis inhibitor, to the culture to block cell division at the binucleated stage, which makes micronuclei easier to score.

    • Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Score the frequency of micronuclei in binucleated cells using a microscope. An increase in micronucleated cells compared to the negative control indicates a genotoxic effect.

V. Mandatory Visualizations

To aid in the understanding of the experimental processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound_Prep This compound & Calcium Palmitate Preparation Cytotoxicity Cytotoxicity Assessment (MTT, Neutral Red) Compound_Prep->Cytotoxicity Inflammation Inflammatory Response (ELISA for Cytokines) Compound_Prep->Inflammation Genotoxicity Genotoxicity Analysis (Comet Assay, Micronucleus Test) Compound_Prep->Genotoxicity Cell_Culture Cell Line Culture (e.g., Fibroblasts, Macrophages) Cell_Culture->Cytotoxicity Cell_Culture->Inflammation Cell_Culture->Genotoxicity Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence) Cytotoxicity->Data_Acquisition Inflammation->Data_Acquisition Genotoxicity->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Biocompatibility_Profile Biocompatibility Profile Comparison Statistical_Analysis->Biocompatibility_Profile

Caption: Experimental workflow for in vitro biocompatibility testing.

Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response Palmitate Calcium Palmitate (Palmitate) TLR4 Toll-like Receptor 4 (TLR4) Palmitate->TLR4 Binds to NFkB NF-κB Pathway Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription of

Caption: Palmitate-induced inflammatory signaling pathway.

VI. Conclusion and Future Directions

This comparative guide highlights a significant disparity in the available in vitro biocompatibility data between Calcium Palmitate and this compound. While Calcium Palmitate has been shown to induce dose-dependent cytotoxicity, promote an inflammatory response, and cause DNA damage, the biocompatibility profile of this compound remains largely uncharacterized.

For researchers, scientists, and drug development professionals, this underscores a critical need for direct experimental evaluation of this compound's in vitro effects. The provided experimental protocols offer a clear roadmap for such investigations. Future studies should focus on conducting comprehensive cytotoxicity, inflammatory, and genotoxicity assays on this compound using a variety of relevant cell lines. The resulting data will be invaluable for establishing a complete biocompatibility profile and enabling a direct, evidence-based comparison with Calcium Palmitate, ultimately informing the selection of appropriate excipients for biomedical and pharmaceutical applications.

References

Assessing the thermal stability of Calcium myristate against other metallic myristates

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, understanding the thermal stability of metallic myristates is crucial for formulation, processing, and storage. This guide provides a comparative assessment of the thermal properties of Calcium myristate against other common metallic myristates, including Zinc, Magnesium, and Sodium myristates. The information presented is based on available experimental data to aid in the selection of appropriate materials for various applications.

Executive Summary

The thermal stability of metallic myristates, which are the metal salts of myristic acid, is significantly influenced by the nature of the metal cation. Generally, the strength of the ionic bond between the metal and the carboxylate group plays a key role in determining the decomposition temperature. This comparison indicates that alkaline earth myristates, such as this compound, tend to exhibit high thermal stability. However, a direct, comprehensive comparison is challenging due to the limited availability of studies conducted under identical experimental conditions. The data presented herein is compiled from various sources and should be interpreted with consideration for the differing analytical parameters.

Comparative Thermal Properties

The following table summarizes the available melting and decomposition data for Calcium, Zinc, Magnesium, and Sodium myristates. It is important to note that the values are sourced from different studies, which may have employed varied experimental protocols.

Metallic MyristateMelting Point (°C)Decomposition Characteristics
This compound 180 - >250[1]Decomposes at higher temperatures, though specific TGA data under consistent conditions with the other myristates is not readily available in the reviewed literature. The thermal decomposition of related calcium carboxylates proceeds via the formation of calcium carbonate.
Zinc Myristate Data not availableThe thermal decomposition of a related zinc-oleate complex shows significant weight loss starting from 250°C under a nitrogen atmosphere[2].
Magnesium Myristate 130 - 150Exhibits a multi-step decomposition. While specific TGA data for magnesium myristate is limited, analogous compounds like magnesium stearate show initial mass loss due to dehydration at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures.
Sodium Myristate 144.8[3]Begins to lose adsorbed moisture between 50-120°C. The boiling point is reported as 330°C[3].

Experimental Methodologies

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in characterizing the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the metallic myristates. A typical experimental setup involves:

  • Apparatus: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the metallic myristate powder.

  • Heating Rate: A linear heating rate, commonly 10°C/min.

  • Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation.

  • Temperature Range: Ranging from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 800°C).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It provides information on melting points, phase transitions, and heats of fusion. A general DSC protocol includes:

  • Apparatus: A differential scanning calorimeter.

  • Sample Size: 2-5 mg of the metallic myristate powder, hermetically sealed in an aluminum pan.

  • Heating Rate: A controlled heating rate, often 10°C/min.

  • Atmosphere: An inert atmosphere, such as nitrogen.

  • Temperature Program: A heating and cooling cycle to observe endothermic (melting) and exothermic (crystallization) events.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for assessing the thermal stability of metallic myristates using TGA and DSC.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample Metallic Myristate Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in TGA Crucible Weigh->Crucible TGA_Instrument TGA Instrument Crucible->TGA_Instrument Heat Heat at 10°C/min in N2 Atmosphere TGA_Instrument->Heat Record Record Mass Loss vs. Temp Heat->Record TGA_Curve Generate TGA Curve Record->TGA_Curve Decomp_Temp Determine Decomposition Temperature TGA_Curve->Decomp_Temp

TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample Metallic Myristate Sample Weigh Weigh 2-5 mg Sample->Weigh Pan Seal in Aluminum Pan Weigh->Pan DSC_Instrument DSC Instrument Pan->DSC_Instrument Heat_Cool Heating/Cooling Cycle in N2 Atmosphere DSC_Instrument->Heat_Cool Record Record Heat Flow vs. Temp Heat_Cool->Record DSC_Curve Generate DSC Curve Record->DSC_Curve Melting_Point Determine Melting Point and Phase Transitions DSC_Curve->Melting_Point

DSC Experimental Workflow

Discussion and Conclusion

Based on the available, albeit limited, comparative data, this compound appears to be a thermally robust option among the metallic myristates discussed. Its high melting point range suggests strong intermolecular forces. The general trend for alkaline earth metal carboxylates indicates that thermal stability increases with the increasing size and decreasing polarizing power of the metal cation.

Magnesium myristate, with a lower melting point than the reported range for this compound, is likely less thermally stable. Zinc myristate's thermal behavior is not well-documented with pure myristate TGA data, but related compounds suggest decomposition initiates at moderately high temperatures. Sodium myristate, being an alkali metal salt, exhibits the lowest melting point among the compared divalent metal myristates, which may imply weaker lattice energy and potentially lower thermal stability in terms of decomposition.

For researchers and drug development professionals, the choice of a metallic myristate should be guided by the specific thermal requirements of the application. While this compound shows promise for high-temperature applications, further studies employing standardized TGA and DSC protocols are necessary for a definitive comparative assessment of the thermal stability of these compounds.

References

Quantitative Analysis of Calcium Myristate: A Comparative Guide to Titrimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantitative analysis of calcium content in calcium myristate, with a primary focus on complexometric titration. It offers a comparative analysis of alternative methods, detailed experimental protocols, and performance data to assist researchers in selecting the most suitable analytical technique for their specific needs.

Comparative Performance of Analytical Methods

The determination of calcium content is crucial for the quality control and characterization of this compound. While complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used and cost-effective method, other techniques offer distinct advantages in terms of sensitivity, specificity, and automation. The following table provides a comparison of common analytical methods for calcium determination.

Method Principle Advantages Disadvantages Typical Accuracy Typical Precision (%RSD)
Complexometric Titration (EDTA) A chelating agent (EDTA) forms a stable, colored complex with calcium ions. The endpoint is detected with a metal indicator.[1]Cost-effective, simple instrumentation, good accuracy and precision.[2]Lower sensitivity compared to instrumental methods, potential for interferences from other metal ions.[3]98.0% - 102.0% recovery[4][5]≤ 2.0%[4][5]
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free calcium atoms in a flame or graphite furnace.High sensitivity and selectivity, well-established method.[2]Requires expensive instrumentation, potential for phosphate interference.[2]HighLow
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Measures the light emitted by excited calcium atoms in an argon plasma.High sensitivity, multi-element capability, wide linear dynamic range.High instrument and operational costs.Very HighVery Low
Ion Chromatography (IC) Separates calcium ions from other cations on an ion-exchange column followed by conductivity detection.[6]High selectivity, can determine multiple ions simultaneously, suitable for complex matrices.[6]Moderate cost, requires specialized equipment and expertise.99.97% correlation coefficient (R2) for linearity[6]Low

Detailed Experimental Protocol: Complexometric Titration of this compound with EDTA

This protocol details the procedure for determining the calcium content in this compound using a direct titration with EDTA.

Reagents and Materials
  • This compound sample

  • Disodium EDTA (Na₂H₂EDTA·2H₂O), analytical standard grade

  • Calcium Carbonate (CaCO₃), primary standard

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets

  • Ammonia/Ammonium Chloride buffer solution (pH 10)[7][8]

  • Murexide (Ammonium Purpurate) indicator[3] or Hydroxynaphthol Blue indicator[9][10]

  • Deionized water

  • Analytical balance

  • Volumetric flasks (100 mL, 250 mL, 1000 mL)

  • Pipettes (10 mL, 25 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Preparation of Solutions

a. 0.05 M EDTA Standard Solution:

  • Accurately weigh approximately 18.61 g of disodium EDTA dihydrate.

  • Dissolve it in deionized water in a 1000 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly. Store in a polyethylene bottle.[9]

b. Standardization of EDTA Solution:

  • Accurately weigh about 0.5 g of dried primary standard calcium carbonate into a 250 mL beaker.[9]

  • Slowly add a minimum amount of 1 M HCl to dissolve the CaCO₃ completely.[8][9]

  • Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

  • Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.

  • Add 50 mL of deionized water and 5 mL of pH 10 ammonia buffer.[8]

  • Add a pinch of Murexide or Hydroxynaphthol Blue indicator.

  • Titrate with the prepared EDTA solution from a burette until the color changes from pink to purple (for Murexide) or wine-red to blue (for Hydroxynaphthol Blue).[3][8]

  • Repeat the titration at least three times and calculate the average molarity of the EDTA solution.

c. Sample Preparation:

  • Accurately weigh a quantity of this compound sample expected to contain an amount of calcium equivalent to the standardization.

  • Carefully dissolve the sample in a minimal amount of dilute HCl with gentle heating if necessary.

  • Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

Titration Procedure
  • Pipette a 25.00 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask.

  • Add 50 mL of deionized water and 5 mL of pH 10 ammonia buffer.

  • Add a pinch of the chosen indicator.

  • Titrate with the standardized 0.05 M EDTA solution until the endpoint color change is observed.

  • Record the volume of EDTA used.

  • Repeat the titration for at least two more aliquots of the sample solution.

Calculation of Calcium Content

The percentage of calcium in the this compound sample can be calculated using the following formula:

% Calcium = (V_EDTA × M_EDTA × Molar Mass_Ca × 100) / (Weight_sample × (Aliquot_volume / Total_volume))

Where:

  • V_EDTA = Volume of EDTA solution used in the titration (L)

  • M_EDTA = Molarity of the standardized EDTA solution (mol/L)

  • Molar Mass_Ca = Molar mass of Calcium (40.08 g/mol )

  • Weight_sample = Initial weight of the this compound sample (g)

  • Aliquot_volume = Volume of the sample solution taken for titration (mL)

  • Total_volume = Total volume of the prepared sample solution (mL)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the quantitative analysis of this compound by complexometric titration.

G cluster_prep Preparation cluster_std Standardization cluster_analysis Sample Analysis cluster_result Result prep_edta Prepare 0.05 M EDTA Solution std_titrate Titrate with EDTA to Endpoint prep_edta->std_titrate prep_std Prepare Standard CaCO₃ Solution std_aliquot Take Aliquot of Standard CaCO₃ prep_std->std_aliquot prep_sample Prepare Calcium Myristate Sample Solution sample_aliquot Take Aliquot of Sample Solution prep_sample->sample_aliquot std_buffer Add pH 10 Buffer & Indicator std_aliquot->std_buffer std_buffer->std_titrate std_calc Calculate Molarity of EDTA std_titrate->std_calc sample_titrate Titrate with Standardized EDTA to Endpoint std_calc->sample_titrate sample_buffer Add pH 10 Buffer & Indicator sample_aliquot->sample_buffer sample_buffer->sample_titrate sample_calc Calculate % Calcium in Sample sample_titrate->sample_calc result Report % Calcium sample_calc->result

References

Benchmarking Calcium Myristate: A Comparative Guide for Polymer Additive Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer science and formulation, the selection of appropriate additives is paramount to achieving desired material properties and processing efficiencies. This guide provides a comprehensive performance benchmark of Calcium Myristate as a polymer additive. Due to the limited direct experimental data on this compound in polymer applications, this guide leverages comparative data from the closely related and well-documented metallic stearate, Calcium Stearate, and the common particulate filler, Calcium Carbonate. This approach allows for an informed estimation of this compound's potential benefits and drawbacks.

Introduction to this compound

This compound is the calcium salt of myristic acid, a saturated fatty acid.[1] It is recognized for its use in cosmetics as an anticaking agent, emulsion stabilizer, and viscosity controlling agent, and in the food industry as an emulsifier and lubricant.[1][2] While specific quantitative data on its performance as a polymer additive is not widely published, its chemical structure, a metallic salt of a long-chain fatty acid, suggests functionalities analogous to other metallic stearates like Calcium Stearate.[3][4] Therefore, it is anticipated to function primarily as a lubricant and a secondary heat stabilizer in polymer processing.[5][6]

Performance Comparison of Metallic Stearates: Calcium Stearate vs. Zinc Stearate

To infer the potential performance of this compound, it is useful to compare two of the most common metallic stearates used in the polymer industry: Calcium Stearate and Zinc Stearate. Both are fatty acid salts that serve as lubricants and stabilizers.

PropertyCalcium StearateZinc StearateKey Differences & Considerations for this compound
Primary Function Internal Lubricant, Heat Stabilizer[7]External Lubricant, Mold Release Agent[6][8]This compound, with a slightly shorter fatty acid chain than stearate, may exhibit a balance of internal and external lubricating properties.
Thermal Stability High thermal resistance, making it suitable for high-temperature processing like in PVC extrusion.[8]Offers good thermal stability, but generally lower than Calcium Stearate.The thermal stability of this compound is expected to be comparable to Calcium Stearate, making it potentially suitable for high-temperature applications.
Lubrication Reduces friction between polymer chains, improving melt flow.[7][9]Provides excellent slip properties, preventing adhesion to metal surfaces.[8]As a metallic soap, this compound is expected to reduce friction during processing, potentially enhancing melt flow and preventing surface defects.[10]
Compatibility Widely compatible with PVC, HDPE, and polypropylene.[8]Commonly used with ABS, polystyrene, and polyamides.[11]Compatibility with various polymers would need to be determined experimentally but is likely to be similar to other metallic stearates.
Effect on Clarity Minimal impact on transparency.Can reduce gloss and add a matte finish.The effect of this compound on the optical properties of polymers is not documented but could be a critical factor for transparent applications.
Regulatory Status Generally Recognized as Safe (GRAS) for food contact applications.[8]Approved for certain applications, but use in food and pharmaceuticals is more selective.[8]This compound is also listed for use in food-contact substances, which could be an advantage in packaging applications.[1]

Performance of Calcium Carbonate as a Polymer Filler

Calcium Carbonate (CaCO₃) is a widely used inorganic filler that modifies the mechanical properties of polymers.[12] Understanding its effects provides a benchmark for any potential reinforcing properties of this compound, although metallic stearates are not primarily used for mechanical reinforcement.

PropertyEffect of Calcium Carbonate Addition
Tensile Strength Can increase at lower concentrations due to good filler-matrix interaction but may decrease at higher loadings due to particle agglomeration.[2]
Tensile Modulus (Stiffness) Generally increases with the addition of CaCO₃, leading to a more rigid material.[2]
Impact Strength Can be improved at certain concentrations as the particles can act as stress concentrators and initiate crazing, which absorbs energy.
Heat Deflection Temperature Can be increased, indicating improved dimensional stability at higher temperatures.
Cost Significantly reduces the overall cost of the polymer compound.

Experimental Protocols

To rigorously evaluate the performance of this compound as a polymer additive, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer compound containing this compound by measuring its weight loss as a function of temperature in a controlled atmosphere.

Standard: ASTM E1131, ISO 11358[13]

Methodology:

  • A small, precisely weighed sample of the polymer compound (typically 5-10 mg) is placed in a TGA crucible.

  • The crucible is loaded into the TGA instrument.

  • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • The atmosphere within the furnace is controlled, typically using an inert gas like nitrogen to prevent oxidation.

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature, from which the onset of degradation and decomposition temperatures can be determined.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (Heating Rate, Atmosphere) sample_prep->instrument_setup run_analysis Run TGA Analysis instrument_setup->run_analysis data_collection Data Collection (Weight vs. Temperature) run_analysis->data_collection analysis Data Analysis (Determine Degradation Temp.) data_collection->analysis end End analysis->end

Thermogravimetric Analysis (TGA) Workflow
Mechanical Properties Assessment: Tensile Testing

Objective: To determine the tensile properties of a polymer compound with this compound, including tensile strength, elongation, and modulus of elasticity.

Standard: ASTM D638[14][15]

Methodology:

  • Standardized dumbbell-shaped test specimens are prepared from the polymer compound by injection molding or machining.[14]

  • The dimensions of the specimens (width and thickness of the narrow section) are precisely measured.

  • The specimen is mounted securely in the grips of a universal testing machine (UTM).[15]

  • An extensometer is attached to the specimen to accurately measure the elongation during the test.

  • The UTM pulls the specimen at a constant rate of crosshead movement until it fractures.[14]

  • The force applied and the corresponding elongation are continuously recorded.

  • From the resulting stress-strain curve, key properties such as tensile strength at yield and break, elongation at break, and Young's modulus are calculated.

Tensile_Testing_Workflow start Start specimen_prep Specimen Preparation (ASTM D638 Dumbbell) start->specimen_prep measurement Measure Specimen Dimensions specimen_prep->measurement mounting Mount Specimen in UTM Grips measurement->mounting testing Perform Tensile Test (Constant Strain Rate) mounting->testing data_acquisition Record Force and Elongation Data testing->data_acquisition calculation Calculate Tensile Properties data_acquisition->calculation end End calculation->end

References

Safety Operating Guide

Proper Disposal of Calcium Myristate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of calcium myristate, a common laboratory reagent. Adherence to these guidelines will support the safe handling of chemical waste and build trust in your laboratory's safety protocols.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While this compound is generally considered to be of low toxicity, good laboratory practice dictates a cautious approach.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: In cases of dust generation, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must align with local, state, and federal regulations. The following procedure outlines the decision-making and handling process for its proper disposal.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if the this compound waste is classified as hazardous.

  • Pure this compound: In its pure, unused form, this compound is not a listed hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). It does not typically exhibit characteristics of ignitability, corrosivity, or reactivity.[2] Given its use in food and cosmetics, it is generally considered non-toxic.[3] Therefore, pure this compound can typically be managed as a non-hazardous solid waste.

  • Contaminated this compound: If the this compound has been used in an experimental protocol, it may be contaminated with other chemicals. The waste mixture must be evaluated to determine if it exhibits any of the four characteristics of hazardous waste:

    • Ignitability: Can it easily catch fire?

    • Corrosivity: Does it have a pH of ≤ 2 or ≥ 12.5, or does it corrode steel?

    • Reactivity: Is it unstable, explosive, or does it produce toxic gases when mixed with water?

    • Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment?

    If the waste mixture meets any of these criteria, it must be managed as hazardous waste. If you are uncertain, it is always best to err on the side of caution and manage the waste as hazardous.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Non-Hazardous this compound: Keep pure, uncontaminated this compound waste separate from all other chemical waste streams.

  • Hazardous this compound: If the waste is determined to be hazardous, it must be segregated from non-hazardous waste and other incompatible hazardous waste streams.

Step 3: Packaging and Labeling

Correct packaging and labeling are essential for the safe handling and disposal of chemical waste.

  • For Non-Hazardous Disposal:

    • Place the solid this compound waste in a sturdy, leak-proof container with a secure lid. The original product container is often a suitable choice.

    • Clearly label the container as "this compound" and "Non-Hazardous Waste for Disposal."

    • Some institutions may require packaging in a box lined with a plastic bag, taped shut, and labeled for "Normal Trash" or a similar designation for collection by facilities management.

  • For Hazardous Disposal:

    • Use a designated hazardous waste container that is compatible with the waste mixture.

    • Affix a hazardous waste label to the container. This label must include:

      • The words "Hazardous Waste"

      • The full chemical names of all constituents in the waste mixture

      • The approximate percentages of each constituent

      • The specific hazard(s) (e.g., ignitable, corrosive, toxic)

      • The date accumulation started

Step 4: Storage and Disposal

The final step is the proper storage and disposal of the packaged waste.

  • Non-Hazardous this compound: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing the sealed and labeled container in a designated area for routine waste collection. Do not dispose of chemical containers in regular office or breakroom trash cans.

  • Hazardous this compound:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

Summary of Key Disposal Information

Waste Type Hazard Classification Packaging Labeling Disposal Method
Pure this compound Typically Non-HazardousSturdy, sealed container"this compound," "Non-Hazardous"Institutional non-hazardous solid waste stream
Contaminated this compound Must be determined; potentially hazardousCompatible, sealed hazardous waste containerOfficial hazardous waste label with all constituents and hazards listedCollection by EHS or licensed hazardous waste vendor

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for this compound waste.

This compound Disposal Decision Pathway start Start: this compound Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated is_hazardous Does the waste mixture exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? is_contaminated->is_hazardous Yes non_hazardous Treat as Non-Hazardous Waste is_contaminated->non_hazardous No (Pure) is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes or Uncertain package_non_hazardous Package in a sealed, sturdy container. Label as 'Non-Hazardous this compound'. non_hazardous->package_non_hazardous package_hazardous Package in a compatible hazardous waste container. Affix a complete hazardous waste label. hazardous->package_hazardous dispose_non_hazardous Dispose of through the institutional non-hazardous solid waste stream. package_non_hazardous->dispose_non_hazardous dispose_hazardous Arrange for pickup by EHS or a licensed hazardous waste vendor. package_hazardous->dispose_hazardous

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Calcium myristate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Calcium myristate in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and maintaining a compliant research environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling of any chemical powder is paramount to minimize exposure and prevent contamination.[1][2][3]

Hazard Identification and Mitigation

Although considered low-hazard, this compound is a fine powder and presents risks common to such materials:

  • Respiratory Tract Irritation: Inhalation of dust can cause irritation.

  • Eye Irritation: Direct contact with eyes may lead to temporary irritation.[2]

  • Skin Irritation: Prolonged contact may cause mild skin irritation.[4]

  • Dust Explosion: As with many fine organic powders, dust dispersed in the air in sufficient concentrations could form an explosive mixture in the presence of an ignition source.[5][6]

The primary mitigation strategy is to minimize dust generation and ensure adequate ventilation.[7][8]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Selection should be based on a task-specific risk assessment.

Exposure Route Required PPE Standard/Specification
Eyes / Face Tightly fitting safety goggles or safety glasses with side-shields.Conforming to EN 166 (EU) or NIOSH (US) standards.[7]
Skin (Hands) Chemical-impermeable gloves.Nitrile gloves are recommended for handling fatty acid salts.[9] Gloves must be inspected before use.[7]
Skin (Body) Lab coat or protective clothing.To be worn at all times in the work area.
Respiratory Use only in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH-approved respirator is required.A respiratory protection program that meets OSHA 29 CFR 1910.134 should be followed.[8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation & Precaution:

  • Conduct a pre-work risk assessment to identify specific hazards associated with your procedure.

  • Ensure a well-ventilated workspace. Use of a fume hood or other ventilated enclosure is strongly recommended.[7]

  • Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[4]

  • Assemble and inspect all required PPE as detailed in the table above.

2. Handling the Chemical:

  • Don the appropriate PPE before handling the substance.

  • To minimize dust, avoid actions such as shaking the container or pouring from a height.

  • When weighing or transferring the powder, use a spatula and perform the task over a contained surface or within a fume hood to control dust.

  • Use non-sparking tools to prevent ignition sources.[7]

3. Post-Handling & Cleanup:

  • Clean the work area thoroughly after handling is complete.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[10] Using a vacuum with a HEPA filter is also an effective method to reduce dust dispersal.[4][6]

  • Wipe down surfaces with a damp cloth.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[4][7]

Disposal Plan

Proper disposal is critical for environmental safety and regulatory compliance.

  • Chemical Waste:

    • This compound is not typically classified as hazardous waste.[2][3] However, always consult local, regional, and national regulations to ensure complete and accurate classification.[5]

    • Collect waste chemical in a suitable, closed, and clearly labeled container.[7]

    • Contact a licensed professional waste disposal service for final disposal.[5]

  • Contaminated Materials:

    • Dispose of contaminated gloves, weigh boats, and wipes in a sealed container.

    • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[7] If not recycled, puncture the container to prevent reuse before disposing of it in a sanitary landfill.[7]

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Cleanup cluster_dispose 4. Disposal A Assess Risks B Ensure Ventilation (e.g., Fume Hood) A->B C Don Appropriate PPE B->C D Weigh & Transfer (Minimize Dust) C->D E Clean Spills & Work Surfaces D->E F Remove PPE E->F G Wash Hands F->G H Collect & Label Waste (Chemical & PPE) G->H I Dispose via Approved Waste Service H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.